molecular formula C11H16O2 B044583 4-Butoxybenzyl alcohol CAS No. 6214-45-5

4-Butoxybenzyl alcohol

Cat. No.: B044583
CAS No.: 6214-45-5
M. Wt: 180.24 g/mol
InChI Key: MGKNBDBZIKPUFM-UHFFFAOYSA-N
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Description

4-Butoxybenzyl alcohol is a versatile benzyl alcohol derivative of significant interest in organic synthesis and materials science research. Its core structure, featuring a phenolic ether linkage and a terminal hydroxyl group, makes it a valuable bifunctional building block. The compound is primarily utilized as a key synthetic intermediate in the preparation of more complex molecules, particularly in the development of liquid crystals, where the butoxybenzyl moiety can influence mesomorphic properties. The amphiphilic nature of this compound, with its polar hydroxyl head and non-polar butoxy tail, also renders it a subject of study in surfactant and self-assembly research. Furthermore, it serves as a precursor for esters and ethers used in fragrance and polymer chemistry. In pharmaceutical research, it can be employed as a protecting group for carboxylic acids or as a structural component in prodrug design. Researchers value this compound for its well-defined chemical reactivity, which allows for selective functionalization, enabling the exploration of structure-activity relationships in various chemical domains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butoxyphenyl)methanol
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InChI

InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3
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InChI Key

MGKNBDBZIKPUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOC1=CC=C(C=C1)CO
Source PubChem
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Molecular Formula

C11H16O2
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DSSTOX Substance ID

DTXSID40211198
Record name 4-Butoxybenzyl alcohol
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Molecular Weight

180.24 g/mol
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CAS No.

6214-45-5
Record name 4-Butoxybenzenemethanol
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Foundational & Exploratory

4-Butoxybenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: 4-Butoxybenzyl Alcohol

An In-depth Technical Guide on the Core Chemical Properties and Structure of 4-Methoxybenzyl Alcohol

This guide serves as a comprehensive technical resource on the chemical properties, structure, and relevant experimental protocols for 4-Methoxybenzyl alcohol.

Chemical Structure and Identification

4-Methoxybenzyl alcohol, also known as anisyl alcohol, is an organic compound that consists of a benzyl alcohol scaffold substituted with a methoxy group at the para (4) position.

Structural Identifiers:

IdentifierValue
IUPAC Name (4-methoxyphenyl)methanol[1][2]
SMILES COc1ccc(CO)cc1
InChI 1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
InChIKey MSHFRERJPWKJFX-UHFFFAOYSA-N[2]
CAS Number 105-13-5[1]

Chemical Structure Diagram:

Caption: 2D structure of 4-Methoxybenzyl alcohol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methoxybenzyl alcohol.

PropertyValueSource
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Colorless liquid or solid[3]
Melting Point 22-25 °C
Boiling Point 259 °C
Density 1.113 g/mL at 25 °C
Solubility in water Low / Insoluble
Solubility in organic solvents Freely soluble in alcohol and diethyl ether.
Refractive Index (n20/D) 1.544
Flash Point 113 °C (closed cup)
Experimental Protocols

Synthesis of 4-Methoxybenzyl Alcohol via Reduction of Anisaldehyde

A common laboratory-scale synthesis of 4-methoxybenzyl alcohol involves the reduction of 4-methoxybenzaldehyde (anisaldehyde).

Workflow for the Reduction of Anisaldehyde:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve 4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol or THF) Add_Reducer Add a reducing agent (e.g., NaBH4) in portions Start->Add_Reducer Stir Stir the reaction mixture at room temperature Add_Reducer->Stir Quench Quench the reaction with water or dilute acid Stir->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate) Quench->Extract Wash Wash the organic layer with brine Extract->Wash Dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4) Wash->Dry Filter_Concentrate Filter and concentrate the solution under reduced pressure Dry->Filter_Concentrate Purify Purify the crude product by column chromatography or distillation Filter_Concentrate->Purify End Characterize the pure 4-methoxybenzyl alcohol (NMR, IR, MS) Purify->End

Caption: General workflow for the synthesis of 4-methoxybenzyl alcohol.

Reactivity and Stability
  • Stability : 4-Methoxybenzyl alcohol is stable under standard conditions.

  • Reactivity :

    • The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.[4][5]

    • It can be oxidized to the corresponding aldehyde, 4-methoxybenzaldehyde.[4]

    • The aromatic ring can undergo electrophilic substitution, directed by the activating methoxy group.

    • It forms explosive mixtures with air on intense heating.

  • Incompatible Materials : Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

Safety and Handling

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H402: Harmful to aquatic life.

Precautionary Statements:

  • P261: Avoid breathing mist or vapours.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow Start Assess Hazards of 4-Methoxybenzyl Alcohol Engineering_Controls Use in a well-ventilated area or fume hood Start->Engineering_Controls Gloves Wear appropriate chemical-resistant gloves Engineering_Controls->Gloves Eye_Protection Wear safety glasses with side-shields or goggles Gloves->Eye_Protection Lab_Coat Wear a lab coat to protect skin and clothing Eye_Protection->Lab_Coat Respiratory If ventilation is inadequate, use a respirator Lab_Coat->Respiratory Handling Handle the chemical Respiratory->Handling Decontamination Clean work area and wash hands after handling Handling->Decontamination End Properly store or dispose of the chemical Decontamination->End

Caption: Recommended PPE and handling workflow.

Applications in Research and Development
  • Protecting Group Chemistry : The 4-methoxybenzyl (MPM) group is a widely used protecting group for alcohols in organic synthesis due to its stability and selective deprotection conditions.

  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

  • Fragrance and Flavor Industry : Due to its pleasant aroma, it is used in the formulation of fragrances and as a flavoring agent.[3]

This document provides a foundational understanding of 4-methoxybenzyl alcohol, which can serve as a useful surrogate for predicting the properties and reactivity of the less-documented this compound. Researchers should, however, exercise caution and validate any assumptions through experimental work.

References

Synthesis of 4-Butoxybenzyl Alcohol from p-Anisaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the viable synthesis pathways for producing 4-butoxybenzyl alcohol from the readily available starting material, p-anisaldehyde. The synthesis is a two-step process involving the initial reduction of p-anisaldehyde to 4-methoxybenzyl alcohol, followed by the etherification of the resulting intermediate to yield the final product. This guide provides a comparative analysis of different methodologies for each step, complete with detailed experimental protocols and quantitative data to aid in the selection of the most suitable pathway for specific research and development needs.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring a butoxy group, imparts specific lipophilic characteristics that can be advantageous in drug design and other applications. The synthesis from p-anisaldehyde offers a cost-effective and accessible route to this compound.

The overall transformation is presented in the following scheme:

Overall Synthesis Scheme p_anisaldehyde p-Anisaldehyde intermediate 4-Methoxybenzyl alcohol p_anisaldehyde->intermediate Step 1: Reduction final_product This compound intermediate->final_product Step 2: Etherification

Caption: Overall two-step synthesis of this compound from p-anisaldehyde.

Step 1: Reduction of p-Anisaldehyde to 4-Methoxybenzyl Alcohol

The first step in the synthesis is the reduction of the aldehyde functional group of p-anisaldehyde to a primary alcohol, yielding 4-methoxybenzyl alcohol. Two primary methods for this transformation are presented: Catalytic Hydrogenation and the Cannizzaro Reaction.

Pathway 1A: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of aldehydes. This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas.

Catalytic Hydrogenation Workflow start p-Anisaldehyde in Solvent catalyst Add Catalyst (e.g., Raney Ni) start->catalyst hydrogenation Hydrogenate under H2 pressure catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration evaporation Solvent Evaporation filtration->evaporation product 4-Methoxybenzyl alcohol evaporation->product

Caption: General workflow for the catalytic hydrogenation of p-anisaldehyde.

Experimental Protocol (Adapted from general procedures for aldehyde reduction):

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve p-anisaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Raney nickel (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzyl alcohol. Further purification can be achieved by distillation under reduced pressure or recrystallization if necessary.

Pathway 1B: Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid. This method is particularly useful when avoiding the use of hydrogen gas and metal catalysts is desired. A solvent-free approach has been reported to be highly efficient.[1]

Cannizzaro Reaction Workflow start p-Anisaldehyde and KOH (solid) reaction Heat (e.g., 50°C) start->reaction extraction Add Water & Extract with Dichloromethane reaction->extraction separation Separate Organic and Aqueous Layers extraction->separation organic_workup Dry and Evaporate Organic Layer separation->organic_workup product 4-Methoxybenzyl alcohol organic_workup->product

Caption: Workflow for the solvent-free Cannizzaro reaction of p-anisaldehyde.

Experimental Protocol: [1]

  • Reaction Setup: In a two-neck flask, mix p-anisaldehyde (0.850 g, 6.25 mmol) with powdered potassium hydroxide (0.54 g, 10 mmol).

  • Reaction: Heat the mixture at 50°C for 90 minutes.

  • Work-up: After cooling to room temperature, add 2.5 mL of water to the reaction mixture.

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 2 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-methoxybenzyl alcohol. The aqueous layer can be acidified to precipitate the by-product, p-anisic acid.

Comparison of Reduction Pathways
ParameterCatalytic HydrogenationCannizzaro Reaction[1]
Reagents p-Anisaldehyde, H₂, Raney Ni (or other catalyst)p-Anisaldehyde, KOH
Solvent Ethanol, MethanolSolvent-free
Temperature Room Temperature50°C
Reaction Time Varies (typically a few hours)90 minutes
Yield Generally high (specific data not found)95.16%
Purity High, requires catalyst filtrationHigh, requires extraction
Advantages Atom economical, high yieldsAvoids H₂ and metal catalysts, fast
Disadvantages Requires specialized high-pressure equipmentStoichiometric base, produces a salt by-product

Step 2: Etherification of 4-Methoxybenzyl Alcohol to this compound

The second step involves the formation of an ether linkage between the hydroxyl group of 4-methoxybenzyl alcohol and a butyl group. The Williamson ether synthesis is the most common and effective method for this transformation.

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is an S(N)2 reaction between an alkoxide and a primary alkyl halide. In this case, 4-methoxybenzyl alcohol is first deprotonated with a base to form the corresponding alkoxide, which then reacts with a butyl halide (e.g., 1-bromobutane) to form this compound.[2][3]

Williamson Ether Synthesis Workflow start 4-Methoxybenzyl alcohol in Solvent (e.g., THF/DMF) base Add Base (e.g., NaH) start->base alkoxide Formation of Alkoxide base->alkoxide alkyl_halide Add 1-Bromobutane alkoxide->alkyl_halide reaction Reaction (e.g., Reflux) alkyl_halide->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 4-butoxyphenol): [4]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxybenzyl alcohol (1.0 eq) in an anhydrous solvent such as a mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

  • Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.1 eq of a 60% dispersion in mineral oil), portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the alkoxide.

  • Alkyl Halide Addition: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data for Analogous Williamson Ether Synthesis:

ParameterWilliamson Ether Synthesis (Anticipated)
Reagents 4-Methoxybenzyl alcohol, NaH (or K₂CO₃), 1-Bromobutane
Solvent THF, DMF, or Acetone
Temperature 0°C to Reflux
Reaction Time Several hours
Yield Expected to be high (e.g., >85%)
Purity High after chromatographic purification
Advantages Versatile and reliable method for ether synthesis
Disadvantages Requires anhydrous conditions and a strong base

Conclusion

The synthesis of this compound from p-anisaldehyde can be effectively achieved through a two-step process. For the initial reduction of p-anisaldehyde, the Cannizzaro reaction offers a high-yielding and operationally simple, solvent-free method.[1] Alternatively, catalytic hydrogenation provides a more atom-economical route, albeit requiring specialized equipment. The subsequent etherification of 4-methoxybenzyl alcohol is best accomplished via the Williamson ether synthesis, a robust and well-established method that is expected to provide the final product in high yield and purity. The selection of the optimal pathway will depend on the specific requirements of the laboratory, including available equipment, desired scale, and economic considerations.

References

Spectroscopic Analysis of 4-Butoxybenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Butoxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of published spectral data for this compound, this document will primarily feature an in-depth analysis of the closely related and well-documented compound, 4-Methoxybenzyl alcohol, as an illustrative example. The principles and expected spectral characteristics for this compound will be extrapolated from this data. This guide covers the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this compound.

Introduction to Spectroscopic Techniques in Organic Analysis

Spectroscopic techniques are indispensable tools in modern organic chemistry, providing detailed information about molecular structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of individual nuclei (specifically ¹H and ¹³C), revealing the connectivity of atoms within a molecule.[1]

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Together, these techniques offer a powerful and complementary approach to unambiguously determine the structure of an organic compound like this compound.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and literature-based spectroscopic data for this compound and the illustrative example, 4-Methoxybenzyl alcohol.

¹H NMR Data (400 MHz, CDCl₃)
Assignment 4-Methoxybenzyl alcohol This compound (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H 7.23d
Ar-H 6.85d
CH ₂OH4.52s
OH Variables
OCH3.76s
OCH ₂CH₂CH₂CH₃--
OCH₂CH ₂CH₂CH₃--
OCH₂CH₂CH ₂CH₃--
OCH₂CH₂CH₂CH--

Data for 4-Methoxybenzyl alcohol sourced from literature.

¹³C NMR Data (101 MHz, CDCl₃)
Assignment 4-Methoxybenzyl alcohol This compound (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C -OH132.98~133.5
C -O158.70~158.9
Ar-C H128.63~128.8
Ar-C H114.52~114.7
C H₂OH64.85~65.0
OC H₃55.3-
OC H₂CH₂CH₂CH₃-~67.9
OCH₂C H₂CH₂CH₃-~31.4
OCH₂CH₂C H₂CH₃-~19.3
OCH₂CH₂CH₂C H₃-~13.9

Data for 4-Methoxybenzyl alcohol sourced from literature.

IR Spectroscopy Data
Assignment Vibrational Frequency (cm⁻¹)
O-H Stretch (Alcohol)3400-3200 (broad)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C Stretch (Aromatic)1610, 1510
C-O Stretch (Alcohol)~1245
C-O Stretch (Ether)~1030
Mass Spectrometry Data
Assignment m/z Ratio
Molecular Ion [M]⁺180.11
[M-H₂O]⁺162.10
[M-C₄H₉O]⁺107.05
[C₄H₉]⁺57.07

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is then transferred to an NMR tube for analysis. ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

A thin film of liquid this compound is prepared between two sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons to generate charged fragments. The fragments are then separated based on their mass-to-charge ratio.

Spectroscopic Data Interpretation

The following sections detail the interpretation of the spectroscopic data to confirm the structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, benzylic, and butoxy protons. The two doublets in the aromatic region (around δ 7.25 and 6.87 ppm) are characteristic of a 1,4-disubstituted benzene ring. The singlet at approximately δ 4.55 ppm is assigned to the benzylic protons of the CH₂OH group. The signals for the butoxy group are expected to appear as a triplet around δ 3.95 ppm for the OCH₂ protons, two multiplets for the central CH₂ groups, and a triplet around δ 0.98 ppm for the terminal methyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-160 ppm region. The benzylic carbon (CH₂OH) is expected around δ 65.0 ppm. The four distinct signals for the butoxy group will be present in the upfield region, with the carbon attached to the oxygen (OCH₂) appearing around δ 67.9 ppm.

IR Spectrum Analysis

The IR spectrum provides key information about the functional groups present. A broad absorption band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretch of the alcohol group. The peaks between 3000-2850 cm⁻¹ correspond to the C-H stretching of the aliphatic butoxy group. Aromatic C=C stretching vibrations are observed around 1610 and 1510 cm⁻¹. The strong absorptions around 1245 cm⁻¹ and 1030 cm⁻¹ are characteristic of the C-O stretching of the aryl ether and the primary alcohol, respectively.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion peak at an m/z of 180, corresponding to the molecular weight of this compound. Common fragmentation patterns would include the loss of a water molecule (m/z 162), loss of the butoxy group (m/z 107), and the formation of a butyl cation (m/z 57).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Data Analysis.

Conclusion

The combined application of NMR, IR, and MS provides a robust framework for the comprehensive structural analysis of this compound. By systematically acquiring and interpreting the data from each technique, researchers can confidently confirm the molecular structure, identify functional groups, and determine the molecular weight and formula. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of this and related compounds.

References

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 4-Butoxybenzyl alcohol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from closely related analogues, primarily 4-methoxybenzyl alcohol, to present a thorough profile. This approach is based on the well-established chemical principles governing the behavior of substituted benzyl alcohols.

Physicochemical Properties

This compound is an aromatic alcohol characterized by a butoxy substituent at the para position of the benzyl alcohol moiety. Its structure influences its physical and chemical properties, including its solubility in various solvents and its reactivity in chemical transformations.

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar hydroxyl group and its largely nonpolar aromatic and butyl components. While specific quantitative solubility data for this compound is scarce, the solubility profile of the closely related 4-methoxybenzyl alcohol provides valuable insights. It is described as "freely soluble" in alcohols and diethyl ether, but "insoluble" or poorly soluble in water[1]. One source quantifies the water solubility of 4-methoxybenzyl alcohol as 2 mg/mL at 20°C[2][3].

Table 1: Qualitative and Quantitative Solubility Data of 4-Methoxybenzyl Alcohol (as an analogue for this compound)

SolventQualitative SolubilityQuantitative Solubility (at 20°C)
WaterInsoluble / Poorly soluble[1]2 mg/mL[2][3]
EthanolFreely soluble[1]Miscible[2]
Diethyl EtherFreely soluble[1]Not specified
ChloroformSoluble[4]Not specified
Ethyl AcetateSoluble[4]Not specified
GlycolsPoorly soluble[2]Not specified
GlycerolPoorly soluble[2]Not specified
OilsSoluble[2]Not specified

Reactivity Profile

This compound exhibits reactivity characteristic of a primary benzyl alcohol, with the butoxy group influencing the electron density of the aromatic ring and potentially the reaction kinetics. The primary reactive site is the hydroxyl group, which can undergo oxidation and esterification. The benzylic position is also susceptible to substitution reactions.

Oxidation

As a primary benzyl alcohol, this compound can be oxidized to form 4-butoxybenzaldehyde and subsequently 4-butoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Studies on the photocatalytic oxidation of 4-methoxybenzyl alcohol have shown that the reaction can proceed via two parallel pathways: partial oxidation to the aldehyde and total oxidation to CO2 and H2O[5][6]. The selective oxidation to the aldehyde is a synthetically useful transformation[7][8].

Esterification

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid[9][10]. The kinetics of esterification of benzyl alcohol have been studied, and the presence of an electron-donating group like the butoxy group is expected to have a modest effect on the reaction rate[10].

Thermal Stability

Table 2: Summary of Key Reactions of this compound

Reaction TypeReagents and ConditionsExpected Products
Oxidation Mild oxidizing agents (e.g., PCC, MnO2)4-Butoxybenzaldehyde
Strong oxidizing agents (e.g., KMnO4, CrO3)4-Butoxybenzoic acid
Photocatalytic oxidation (e.g., TiO2, light)4-Butoxybenzaldehyde, CO2, H2O[5][6]
Esterification Carboxylic acid, acid catalyst (e.g., H2SO4)4-Butoxybenzyl ester
Acid chloride, base (e.g., pyridine)4-Butoxybenzyl ester[9]
Anhydride, ± catalyst4-Butoxybenzyl ester[9]
Nucleophilic Substitution HBr4-Butoxybenzyl bromide[13]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the solubility and reactivity of this compound.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility in units such as g/100 mL or mg/mL.

Characterization of Oxidation Reactivity

Objective: To investigate the oxidation of this compound to 4-butoxybenzaldehyde using a mild oxidizing agent.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).

  • Addition of Oxidant: Add a stoichiometric amount of a mild oxidizing agent, such as pyridinium chlorochromate (PCC), in portions at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion of the reaction, quench any remaining oxidant and purify the product by column chromatography.

  • Characterization: Confirm the identity and purity of the 4-butoxybenzaldehyde product using spectroscopic methods (e.g., 1H NMR, 13C NMR, IR, and Mass Spectrometry).

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to water prep2 Seal and place in temperature-controlled shaker prep1->prep2 equil Stir at constant temperature for 24h prep2->equil sep1 Allow undissolved solid to settle equil->sep1 sep2 Withdraw clear supernatant sep1->sep2 analysis Quantify concentration via HPLC or GC sep2->analysis

Caption: Workflow for determining the aqueous solubility of this compound.

Reactivity_Pathways cluster_starting_material cluster_products Reaction Products start This compound aldehyde 4-Butoxybenzaldehyde start->aldehyde Mild Oxidation (e.g., PCC) ester 4-Butoxybenzyl Ester start->ester Esterification (RCOOH, H+) halide 4-Butoxybenzyl Halide start->halide Nucleophilic Substitution (e.g., HBr) acid 4-Butoxybenzoic Acid aldehyde->acid Strong Oxidation (e.g., KMnO4)

Caption: Key reactivity pathways of this compound.

References

In-depth Technical Guide on the Natural Occurrence and Isolation of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation of scientific literature and chemical databases reveals no evidence of 4-Butoxybenzyl alcohol as a naturally occurring compound. While this molecule is synthetically produced and available from chemical suppliers for research and industrial applications, it has not been identified as a constituent of any plant, animal, or microorganism.

Reports mentioning this compound in the context of natural products, such as in the analysis of biocrude from thermally treated wood or as a reagent in the study of food products, do not indicate its presence in a native biological system. These instances are related to chemical synthesis or its use as an analytical standard.

Given the absence of data on its natural occurrence, a guide on its natural isolation cannot be compiled.

Alternative Proposal: 4-Methoxybenzyl Alcohol (Anisyl Alcohol)

As an alternative, we propose a comprehensive technical guide on the natural occurrence and isolation of 4-Methoxybenzyl alcohol (also known as anisyl alcohol). This structurally similar compound is a well-documented natural product with a significant body of research on its presence in various essential oils and its extraction methodologies.

A guide on 4-Methoxybenzyl alcohol would fulfill the user's request for:

  • An in-depth technical guide for researchers and drug development professionals.

  • Summarized quantitative data in structured tables.

  • Detailed experimental protocols for isolation and purification.

  • Visualization of experimental workflows using Graphviz diagrams.

Should this alternative be of interest, a detailed guide on the natural occurrence and isolation of 4-Methoxybenzyl alcohol can be provided.

The 4-Butoxybenzyl Group: A Mechanistic Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-butoxybenzyl group, a close analog of the widely utilized 4-methoxybenzyl (PMB) group, serves as a crucial protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its utility stems from its relative stability under a range of reaction conditions and its susceptibility to selective cleavage under specific oxidative or acidic protocols. The electron-donating nature of the butoxy group at the para position of the benzyl ring plays a pivotal role in the mechanisms of both its installation and removal, rendering it a valuable tool in multistep synthetic strategies.

This technical guide provides an in-depth exploration of the core mechanisms of action of the 4-butoxybenzyl group in organic reactions, with a focus on its application as a protecting group for alcohols. Due to the extensive body of research on the analogous 4-methoxybenzyl (PMB) group, the mechanistic discussions, experimental protocols, and quantitative data presented herein are largely based on this well-documented protecting group. The underlying electronic and mechanistic principles are directly transferable to the 4-butoxybenzyl group.

Core Mechanisms of Action

The primary role of 4-butoxybenzyl alcohol in organic synthesis is as a precursor to the 4-butoxybenzyl (BOB) protecting group. This is typically achieved by converting the alcohol to a more reactive species, such as 4-butoxybenzyl bromide, which can then be used to protect alcohols as 4-butoxybenzyl ethers. The two key mechanistic pathways involving the 4-butoxybenzyl group are its introduction (protection) and its removal (deprotection).

Protection of Alcohols: The Williamson Ether Synthesis

The most common method for the introduction of the 4-butoxybenzyl protecting group is through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the alcohol (ROH) to form a more nucleophilic alkoxide (RO⁻).

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of 4-butoxybenzyl bromide, displacing the bromide leaving group.

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Synthesis)[1]:

  • Materials: Alcohol substrate, sodium hydride (60% dispersion in mineral oil), 4-butoxybenzyl bromide, anhydrous tetrahydrofuran (THF), and anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the alcohol (1.0 equiv) in a mixture of THF and DMF at 0 °C, add sodium hydride (2.0-4.0 equiv) portionwise.

    • Stir the mixture at 0 °C until hydrogen gas evolution ceases.

    • Slowly add a solution of 4-butoxybenzyl bromide (1.5-2.0 equiv) in THF at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Substrate TypeBaseSolventYield (%)Reference
Primary AlcoholNaHTHF/DMF85-95[1]
Secondary AlcoholNaHTHF/DMF70-90[1]
PhenolK₂CO₃Acetone90-98[2]
Deprotection of 4-Butoxybenzyl Ethers

The removal of the 4-butoxybenzyl group can be accomplished under either oxidative or acidic conditions. The choice of deprotection strategy depends on the other functional groups present in the molecule.

One of the most significant advantages of the 4-alkoxybenzyl protecting groups is their facile removal with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating butoxy group is crucial for this selective oxidation.

Mechanism:

  • Charge-Transfer Complex Formation: The electron-rich 4-butoxybenzyl ether forms a charge-transfer complex with the electron-deficient DDQ.

  • Single Electron Transfer (SET): A single electron is transferred from the benzyl ether to DDQ, forming a radical cation and the DDQ radical anion. The benzylic radical cation is stabilized by the para-butoxy group.

  • Hydride Abstraction/Proton Transfer: Subsequent steps involving hydride abstraction or proton and electron transfers lead to the formation of a benzylic oxonium ion.

  • Hydrolysis: The oxonium ion is hydrolyzed by water present in the reaction mixture to yield the deprotected alcohol, 4-butoxybenzaldehyde, and the reduced hydroquinone form of DDQ.

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Deprotection)[1][3]:

  • Materials: 4-Butoxybenzyl ether substrate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), dichloromethane (DCM), water or a pH 7 buffer.

  • Procedure:

    • Dissolve the 4-butoxybenzyl ether (1.0 equiv) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).

    • Cool the solution to 0 °C.

    • Add DDQ (1.1-1.5 equiv) portionwise.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

SubstrateEquivalents of DDQSolventTime (h)Yield (%)Reference
Primary PMB Ether1.2CH₂Cl₂/H₂O (18:1)197[1]
Secondary PMB Ether1.5CH₂Cl₂/H₂O (10:1)292[3]
PMB Ether with Benzyl Ether1.3CH₂Cl₂/H₂O (18:1)1.588 (PMB cleaved)[1]

The 4-butoxybenzyl ether linkage is also susceptible to cleavage under acidic conditions. The para-butoxy group stabilizes the intermediate benzylic carbocation through resonance, facilitating the reaction.

Mechanism:

  • Protonation: The ether oxygen is protonated by a strong acid (e.g., trifluoroacetic acid, TFA, or triflic acid, TfOH).

  • Carbocation Formation: The protonated ether cleaves to form the alcohol and the resonance-stabilized 4-butoxybenzyl carbocation.

  • Carbocation Trapping: The carbocation is trapped by a nucleophile present in the reaction mixture (e.g., the counter-ion of the acid, a scavenger like anisole, or water).

Experimental Protocol (Adapted from 4-Methoxybenzyl Ether Deprotection)[4][5]:

  • Materials: 4-Butoxybenzyl ether substrate, trifluoroacetic acid (TFA), dichloromethane (DCM), and a cation scavenger (e.g., anisole or triethylsilane).

  • Procedure:

    • Dissolve the 4-butoxybenzyl ether (1.0 equiv) in DCM.

    • Add a cation scavenger (1.0-5.0 equiv).

    • Add TFA (5-20% v/v) to the solution at 0 °C.

    • Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

SubstrateAcidScavengerYield (%)Reference
Primary PMB Ether10% TFA in CH₂Cl₂Anisole95[5]
Secondary PMB EtherTfOH (0.5 equiv) in CH₂Cl₂1,3-Dimethoxybenzene91[4]
PMB Ether with Benzyl Ester10% TFA in CH₂Cl₂AnisoleQuantitative[5]

Synthesis of 4-Butoxybenzyl Bromide

The key reagent for introducing the 4-butoxybenzyl protecting group is 4-butoxybenzyl bromide. This can be synthesized from this compound. A common method for converting benzyl alcohols to benzyl bromides is the Appel reaction.

Experimental Protocol (Adapted from 4-Methoxybenzyl Bromide Synthesis)[6]:

  • Materials: this compound, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and diethyl ether.

  • Procedure:

    • Dissolve this compound (1.0 equiv) and carbon tetrabromide (2.0 equiv) in diethyl ether.

    • Cool the solution in an ice bath and add triphenylphosphine (2.0 equiv) portionwise.

    • Stir the mixture at room temperature for 3 hours.

    • Remove the solvent under reduced pressure.

    • Purify the residue by filtration through a short silica gel column, eluting with a mixture of ether and hexane.

    • Further purify the product by distillation to obtain 4-butoxybenzyl bromide.

Conclusion

The 4-butoxybenzyl group serves as a versatile and reliable protecting group for alcohols in organic synthesis. Its introduction via the Williamson ether synthesis and its selective removal under either oxidative conditions with DDQ or acidic conditions provide synthetic chemists with a powerful tool for the construction of complex molecules. The electronic properties conferred by the para-butoxy substituent are central to the predictable and high-yielding nature of these transformations. The experimental protocols and mechanistic understanding detailed in this guide, primarily drawn from its close analog the 4-methoxybenzyl group, offer a solid foundation for the effective application of the 4-butoxybenzyl protecting group in research and development.

References

A Technical Guide to the Thermochemical Properties of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 4-butoxybenzyl alcohol. Due to a scarcity of direct experimental data for this compound, this document presents available data for homologous 4-alkoxybenzyl alcohols, outlines established methodologies for the experimental determination of key thermochemical parameters, and offers a framework for estimating the properties of this compound based on molecular structure trends. This guide is intended to be a valuable resource for researchers in pharmacology, materials science, and chemical engineering, providing both foundational data and practical experimental guidance.

Introduction

This compound is an aromatic alcohol with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and specialty chemicals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and the prediction of its behavior in chemical reactions. This guide summarizes the available thermochemical data for the 4-alkoxybenzyl alcohol series and details the standard experimental protocols for their determination.

Thermochemical Data of 4-Alkoxybenzyl Alcohols

Table 1: Physical and Thermochemical Properties of 4-Alkoxybenzyl Alcohols

Property4-Methoxybenzyl Alcohol4-Ethoxybenzyl Alcohol4-Propoxybenzyl AlcoholThis compound
CAS Number 105-13-5[1][2][3]6214-44-4[4][5]57294-81-257294-82-3
Molecular Formula C₈H₁₀O₂[1][2][3]C₉H₁₂O₂[4][5]C₁₀H₁₄O₂C₁₁H₁₆O₂
Molecular Weight ( g/mol ) 138.16[2][3]152.19[5]166.22180.25
Melting Point (°C) 22-25[1][2]27Data not availableData not available
Boiling Point (°C) 259[1][2]134-135 @ 26 mmHgData not availableData not available
Standard Enthalpy of Formation (liquid, kJ/mol) Data not availableData not availableData not availableData not available
Standard Enthalpy of Combustion (liquid, kJ/mol) Data not availableData not availableData not availableData not available
Enthalpy of Fusion (kJ/mol) Data not availableData not availableData not availableData not available
Enthalpy of Vaporization (kJ/mol) Data not availableData not availableData not availableData not available
Liquid Heat Capacity (J/mol·K) Data not availableData not availableData not availableData not available

Note: The lack of comprehensive experimental data highlights a significant knowledge gap for this class of compounds.

Estimation of Thermochemical Properties for this compound

In the absence of direct experimental values, the thermochemical properties of this compound can be estimated by observing the trends within the 4-alkoxybenzyl alcohol homologous series. Generally, for a homologous series of organic compounds, properties such as the standard enthalpy of combustion and the standard enthalpy of formation show a near-linear relationship with the number of carbon atoms in the alkyl chain.

It is expected that the magnitude of the standard enthalpy of combustion will increase with each additional methylene (-CH₂) group in the alkoxy chain. This is due to the increased number of C-C and C-H bonds that are combusted. Similarly, the standard enthalpy of formation is expected to become more negative with increasing chain length.

Experimental Protocols for Thermochemical Property Determination

To obtain accurate thermochemical data for this compound, the following standard experimental protocols are recommended.

Determination of the Standard Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in a sample crucible within the bomb calorimeter.

  • Bomb Assembly: A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet. A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Below is a diagram illustrating the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_calc Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 bomb1 Place Sample in Crucible prep2->bomb1 bomb2 Attach Fuse Wire bomb1->bomb2 bomb3 Add Water to Bomb bomb2->bomb3 bomb4 Seal and Pressurize with O2 bomb3->bomb4 cal1 Place Bomb in Calorimeter bomb4->cal1 cal2 Fill with Known Mass of Water cal1->cal2 cal3 Monitor Initial Temperature cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature Rise cal4->cal5 calc2 Calculate Heat Released (q) cal5->calc2 calc1 Determine Calorimeter Heat Capacity (using Benzoic Acid standard) calc1->calc2 calc3 Calculate Molar Enthalpy of Combustion (ΔHc) calc2->calc3

Workflow for Bomb Calorimetry
Determination of Enthalpy of Fusion and Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the enthalpy of fusion (the heat required to melt a solid) and the heat capacity of a substance.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC cell. The temperature of the cell is then ramped at a controlled rate over the desired temperature range, which should encompass the melting point of the substance.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Enthalpy of Fusion Calculation: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

  • Heat Capacity Calculation: The heat capacity of the liquid phase can be determined from the shift in the baseline of the DSC thermogram after the melting transition.

Below is a diagram illustrating the logical relationship in a DSC experiment.

G cluster_input Inputs cluster_process DSC Measurement cluster_output Outputs cluster_analysis Data Analysis sample This compound Sample dsc Differential Scanning Calorimeter sample->dsc reference Empty Reference Pan reference->dsc program Temperature Program (Heating/Cooling Rate) program->dsc dsc_process Measure Differential Heat Flow dsc->dsc_process thermogram DSC Thermogram (Heat Flow vs. Temperature) dsc_process->thermogram fusion Enthalpy of Fusion (Peak Area) thermogram->fusion heat_capacity Heat Capacity (Baseline Shift) thermogram->heat_capacity

References

A Theoretical Investigation of 4-Butoxybenzyl Alcohol: A Quantum Chemical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines a comprehensive quantum chemical approach for the characterization of 4-Butoxybenzyl alcohol. While direct experimental and computational data for this specific molecule are limited in currently available literature, this document provides a robust theoretical framework for its investigation, drawing upon established computational methodologies applied to analogous benzyl alcohol derivatives. This whitepaper is intended for researchers, scientists, and professionals in the fields of computational chemistry and drug development.

Introduction

This compound is an aromatic alcohol with potential applications in various chemical syntheses. Understanding its molecular structure, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful, non-experimental method to elucidate these properties with high accuracy. This guide details a proposed computational workflow using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[1][2][3]

Proposed Computational Methodology

The following protocol outlines a standard and effective approach for the quantum chemical analysis of this compound.

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

Methodology:

  • Initial Structure Generation: A 3D model of this compound will be constructed using a molecular builder.

  • Conformational Analysis: A preliminary conformational search will be performed to identify the low-energy conformers of the butoxy side chain.

  • Geometry Optimization: The initial structure will be optimized to its ground state geometry using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe non-covalent interactions and electron distribution.

  • Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.

  • Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.

G Computational Workflow for this compound A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D 4. Confirmation of Energy Minimum C->D E 5. Electronic Property Calculation (HOMO, LUMO, MEP) D->E F 6. Spectroscopic Prediction (TD-DFT for UV-Vis) D->F G Relationship of Computed Properties A Optimized Geometry B Electronic Structure (HOMO/LUMO) A->B C Vibrational Frequencies (IR/Raman) A->C D UV-Vis Spectrum (TD-DFT) B->D E Reactivity Descriptors B->E

References

The Evolving Landscape of 4-Butoxybenzyl Alcohol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyl alcohol scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Among its numerous derivatives, those featuring a 4-alkoxy substitution have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth exploration of the biological activities of 4-butoxybenzyl alcohol and its derivatives, placed within the broader context of related substituted benzyl alcohols. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to be a critical resource for researchers engaged in the discovery and development of new pharmaceuticals.

Comparative Biological Activity: A Quantitative Overview

While research specifically targeting this compound derivatives is an emerging field, studies on structurally similar benzyl alcohol derivatives provide valuable insights into their potential therapeutic applications. The biological activities of these compounds span a wide spectrum, including antimicrobial and anticancer effects.

Table 1: Antibacterial Activity of Substituted Benzyl Alcohol Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
4-Methoxybenzyl alcohol Staphylococcus aureus-
Pseudomonas aeruginosa35
4-Hydroxy-3-methoxybenzyl alcohol Staphylococcus aureus-
Pseudomonas aeruginosa15
4-Bromobenzyl alcohol Staphylococcus aureus12
Pseudomonas aeruginosa10
Amoxicillin (Standard) Staphylococcus aureus30
Pseudomonas aeruginosa25

Data extracted from a study on the antibacterial activity of benzyl alcohol derivatives.

Table 2: Anticancer Activity of a Methoxy-Substituted Benzyl Alcohol Derivative

CompoundCell LineAssayEndpointResult (IC₅₀)
3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) Human GlioblastomaCell Proliferation-Not specified

DHMBA has been shown to significantly suppress the proliferation of human glioblastoma cells.[1]

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the biological activities of benzyl alcohol derivatives and can be adapted for novel this compound analogs.

Synthesis of Benzyl Alcohol Derivatives by Reduction

A common method for the synthesis of substituted benzyl alcohol derivatives involves the reduction of the corresponding benzaldehyde.

  • Dissolution: Dissolve the substituted benzaldehyde (e.g., 4-butoxybenzaldehyde) in a suitable solvent such as methanol or a mixture of methanol and water.

  • Cooling: Cool the solution in an ice bath.

  • Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) dissolved in a dilute sodium hydroxide solution, to the cooled aldehyde solution over a period of 10 minutes.

  • Reaction: Stir the resulting mixture at room temperature for an additional 10 minutes.

  • Quenching and Precipitation: Cool the reaction mixture again and carefully add hydrochloric acid (HCl) dropwise until the evolution of hydrogen gas ceases and the solution is acidic. Continue stirring for another 10 minutes to allow the product to precipitate.

  • Isolation: Collect the solid product by filtration, wash it with ice-cold water, and air dry. For non-solid products, extraction with an organic solvent like chloroform may be necessary.

Antibacterial Susceptibility Testing: Disc Diffusion Method

This method is used to assess the antibacterial activity of synthesized compounds.

  • Culture Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a nutrient agar plate.

  • Disc Application: Impregnate sterile paper discs with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

In Vitro Anticancer Activity: Cell Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., glioblastoma cells) in a suitable medium supplemented with fetal bovine serum (FBS).

  • Treatment: Seed the cells in multi-well plates and treat them with various concentrations of the test compound (e.g., 0.1-250 µM of a this compound derivative).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Quantification: Assess cell proliferation using a standard method such as the MTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the inhibition percentage against the compound concentration.

Visualizing Molecular Mechanisms

Understanding the signaling pathways affected by these derivatives is crucial for drug development. Based on studies of related compounds, several pathways are of interest.

Workflow for Synthesis and Antibacterial Evaluation

G cluster_synthesis Synthesis cluster_testing Antibacterial Testing Substituted Benzaldehyde Substituted Benzaldehyde Reduction (NaBH4) Reduction (NaBH4) Substituted Benzaldehyde->Reduction (NaBH4) Purification Purification Reduction (NaBH4)->Purification Characterization (NMR, FTIR) Characterization (NMR, FTIR) Purification->Characterization (NMR, FTIR) Disc Diffusion Assay Disc Diffusion Assay Characterization (NMR, FTIR)->Disc Diffusion Assay Test Compound Bacterial Culture Bacterial Culture Bacterial Culture->Disc Diffusion Assay Measurement of Inhibition Zone Measurement of Inhibition Zone Disc Diffusion Assay->Measurement of Inhibition Zone Data Analysis Data Analysis Measurement of Inhibition Zone->Data Analysis G cluster_pathway Potential Downregulated Pathways cluster_outcome Cellular Outcome This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Akt Akt This compound Derivative->Akt MAPK MAPK This compound Derivative->MAPK mTOR mTOR This compound Derivative->mTOR PI3K->Akt Akt->mTOR Increased Apoptosis Increased Apoptosis Akt->Increased Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation mTOR->Decreased Cell Proliferation

References

4-Butoxybenzyl Alcohol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Butoxybenzyl alcohol is a specialized organic building block for which detailed experimental data is not widely available in peer-reviewed literature. This guide leverages data from closely related and well-documented p-alkoxybenzyl alcohols, primarily 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol, to provide a comprehensive overview of the expected properties, synthesis, and reactivity of this compound. The provided protocols are generalized and should be adapted and optimized for specific research applications.

Introduction

This compound, a member of the p-alkoxybenzyl alcohol family, holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive benzylic hydroxyl group and a butoxy ether linkage, makes it a valuable precursor for a variety of chemical transformations. The butoxy group modifies the lipophilicity and steric hindrance of the molecule compared to its more common methoxy analogue, offering unique properties for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide provides a technical overview of the synthesis, properties, and key applications of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of p-alkoxybenzyl alcohols. A common and effective strategy involves a two-step process starting from 4-hydroxybenzaldehyde: O-alkylation followed by reduction of the aldehyde.

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde 4-Hydroxybenzaldehyde->4-Butoxybenzaldehyde 1-Bromobutane, K2CO3, Acetone, Reflux This compound This compound 4-Butoxybenzaldehyde->this compound NaBH4, Methanol

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Butoxybenzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 1-bromobutane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude 4-butoxybenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 4-butoxybenzaldehyde (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography or recrystallization.

Physical and Spectroscopic Properties

While specific data for this compound is scarce, the properties of its analogues, 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol, provide a useful reference point.

Property4-Methoxybenzyl Alcohol4-Benzyloxybenzyl AlcoholThis compound (Predicted)
Molecular Formula C8H10O2C14H14O2C11H16O2
Molecular Weight 138.16 g/mol 214.26 g/mol 180.25 g/mol
Appearance Colorless to pale yellow liquidSolidColorless to pale yellow liquid or low melting solid
Melting Point 22-25 °C86-87 °CNot available
Boiling Point 259 °CNot availableHigher than 4-methoxybenzyl alcohol
Solubility Low in water; soluble in organic solventsSoluble in organic solventsLow in water; soluble in organic solvents
  • ¹H NMR: Signals corresponding to the aromatic protons (AA'BB' system), the benzylic methylene protons (~4.6 ppm), the butoxy group protons (triplets and sextets), and the hydroxyl proton.

  • ¹³C NMR: Aromatic carbon signals, a signal for the benzylic carbon (~65 ppm), and signals for the butoxy group carbons.

  • IR: A broad absorption band for the O-H stretch (~3300 cm⁻¹), C-H stretching of the aromatic ring and alkyl chain, and C-O stretching bands.

Applications in Organic Synthesis

This compound is a valuable building block for various synthetic transformations, primarily in the protection of alcohols and the synthesis of more complex molecules through etherification, esterification, and oxidation reactions.

Protection of Alcohols

The 4-butoxybenzyl (BOB) group can be used as a protecting group for alcohols, analogous to the widely used 4-methoxybenzyl (PMB) group. The BOB ether is introduced under standard Williamson ether synthesis conditions.

cluster_0 Protection cluster_1 Deprotection R-OH R-OH R-OBn(4-OBu) R-OBn(4-OBu) R-OH->R-OBn(4-OBu) 4-Butoxybenzyl bromide, NaH, THF R-OH_deprotected R-OH R-OBn(4-OBu)->R-OH_deprotected DDQ or H2, Pd/C

Caption: Protection and deprotection of an alcohol using the 4-butoxybenzyl group.

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol (1.0 eq) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4-butoxybenzyl bromide (1.1 eq) in THF.

  • Let the reaction warm to room temperature and stir overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 4-butoxybenzyl protected alcohol.

The deprotection of the BOB group can be achieved under oxidative conditions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or through hydrogenolysis (e.g., H₂, Pd/C).[1]

Oxidation to 4-Butoxybenzaldehyde

The benzylic alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-butoxybenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fragrances.

This compound This compound 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde This compound->4-Butoxybenzaldehyde PCC or MnO2, Dichloromethane

Caption: Oxidation of this compound.

  • To a solution of this compound (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 4-butoxybenzaldehyde.

Conclusion

This compound, while less documented than its lower alkyl homologues, represents a promising and versatile building block for organic synthesis. Its synthesis is straightforward from readily available starting materials. The presence of the butoxy group offers a handle to tune the physical properties of target molecules. Its utility as a protecting group and as a precursor to 4-butoxybenzaldehyde underscores its potential in the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Methodological & Application

Synthesis of Quinolines Using 4-Butoxybenzyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using 4-butoxybenzyl alcohol as a key reagent. Quinolines are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a butoxy-phenyl moiety can modulate the pharmacological properties of the resulting quinoline derivatives.

Introduction to Quinoline Synthesis

Several named reactions are employed for the synthesis of the quinoline scaffold, including the Doebner-von Miller, Friedländer, Combes, and Skraup syntheses. For the purpose of incorporating a 4-butoxybenzyl group, the Doebner and Friedländer reactions are particularly relevant. In the context of using this compound, it is typically oxidized in situ or in a preceding step to the corresponding aldehyde, 4-butoxybenzaldehyde, which then participates in the cyclization reaction.

Applications in Drug Development

Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities. The introduction of an alkoxy group, such as a butoxy group, on a phenyl substituent can influence the compound's lipophilicity and its interaction with biological targets.

Anticancer Activity: Alkoxy-substituted quinolines have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds can exert their effects through mechanisms such as the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[1]

Anti-inflammatory Activity: Certain quinoline derivatives have shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines like TNF-α and the release of enzymes such as lysozyme and β-glucuronidase from neutrophils.[2][3]

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial drugs. Derivatives with various substituents have been shown to be effective against a range of bacterial and fungal pathogens, including resistant strains.[4][5]

Data Presentation

The following tables summarize quantitative data for the biological activities of representative alkoxy-substituted quinoline derivatives.

Table 1: Anticancer Activity of Alkoxy-Substituted Quinolines [1]

Compound IDR Group (at C4)Cancer Cell LineGI₅₀ (μM)
14e n-PropylLeukemia (CCRF-CEM)0.88
14f n-PropylLeukemia (HL-60(TB))0.92
14g n-PropylLeukemia (K-562)0.95
14h n-PropylLeukemia (MOLT-4)0.89
14m n-PropylColon Cancer (COLO 205)0.75
14n n-PropylColon Cancer (HCC-2998)0.98
14o n-PropylColon Cancer (HCT-116)0.85
14p n-PropylColon Cancer (HT29)0.91

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. The parent structure for these compounds is a 2-aryl-4-alkoxy-6,7-dimethoxyquinoline.

Table 2: Anti-inflammatory Activity of Alkoxy-Substituted Quinolines [2]

Compound IDR GroupInhibition of β-glucuronidase Release IC₅₀ (μM)Inhibition of Lysozyme Release IC₅₀ (μM)Inhibition of TNF-α Formation IC₅₀ (μM)
6 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone>30>302.3
8 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde5.07.5>10
10 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one6.44.6>10
11a (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime9.57.1>10

Table 3: Antimicrobial Activity of Quinoline Derivatives [5]

Compound IDBacterial StrainMIC (µg/mL)
2 Bacillus cereus6.25
2 Staphylococcus aureus12.5
2 Pseudomonas aeruginosa25
2 Escherichia coli50
6 Bacillus cereus3.12
6 Staphylococcus aureus6.25
6 Pseudomonas aeruginosa12.5
6 Escherichia coli25

Note: MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

The following protocols describe the synthesis of a representative quinoline derivative using a Doebner reaction, which can be adapted for 4-butoxybenzaldehyde (obtainable from the oxidation of this compound).

Protocol 1: Synthesis of 2-(4-Butoxyphenyl)-quinoline-4-carboxylic Acid via Doebner Reaction

This protocol is adapted from a general procedure for the Doebner reaction.[6][7][8]

Materials:

  • Aniline

  • 4-Butoxybenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (catalyst)

  • Ice

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of aniline (e.g., 20 mmol) and 4-butoxybenzaldehyde (20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add pyruvic acid (e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL).[9]

  • Continue to reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water (60 mL) with vigorous stirring.

  • Filter the precipitated solid product.

  • Dissolve the solid in an aqueous K₂CO₃ solution to form the potassium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the final product, 2-(4-butoxyphenyl)-quinoline-4-carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the pure product.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Visualizations

Doebner Reaction Workflow

Doebner_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Aniline Aniline Mixing Mix Reactants + Catalyst in Solvent Aniline->Mixing Aldehyde 4-Butoxybenzaldehyde Aldehyde->Mixing Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Mixing Reflux Reflux Mixing->Reflux Workup Workup & Purification Reflux->Workup Quinoline 2-(4-Butoxyphenyl)quinoline- 4-carboxylic Acid Workup->Quinoline

Caption: General workflow for the Doebner synthesis of a 2-substituted quinoline-4-carboxylic acid.

Friedländer Synthesis Signaling Pathway

Friedlander_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product AminoKetone 2-Aminobenzyl Alcohol (oxidized in situ) SchiffBase Schiff Base / Enamine AminoKetone->SchiffBase Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->SchiffBase Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration

Caption: Simplified reaction pathway for the Friedländer synthesis of quinolines.

Logical Relationship of Quinoline Biological Activities

Quinoline_Activities cluster_activities Biological Activities cluster_applications Therapeutic Applications Quinoline Quinoline Scaffold + 4-Butoxyphenyl Group Anticancer Anticancer Quinoline->Anticancer AntiInflammatory Anti-inflammatory Quinoline->AntiInflammatory Antimicrobial Antimicrobial Quinoline->Antimicrobial Oncology Oncology Anticancer->Oncology Immunology Immunology AntiInflammatory->Immunology InfectiousDiseases Infectious Diseases Antimicrobial->InfectiousDiseases

Caption: Relationship between the quinoline scaffold and its therapeutic applications.

References

Application Notes and Protocols for the Photocatalytic Oxidation of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the photocatalytic oxidation of 4-butoxybenzyl alcohol to its corresponding aldehyde, 4-butoxybenzaldehyde, a valuable intermediate in organic synthesis. The methodology is based on established principles of heterogeneous photocatalysis, primarily utilizing titanium dioxide (TiO₂) as a robust and efficient photocatalyst. This application note outlines the required materials, experimental setup, detailed procedural steps, and methods for product analysis. Representative data on reaction performance is presented, and a generalized experimental workflow is visualized.

Introduction

The selective oxidation of aromatic alcohols to aldehydes is a fundamental transformation in organic chemistry, with the products serving as key building blocks in the pharmaceutical, fragrance, and fine chemical industries.[1] Traditional oxidation methods often rely on stoichiometric amounts of hazardous and toxic reagents, leading to significant waste generation.[1] Heterogeneous photocatalysis has emerged as a green and sustainable alternative, utilizing light energy to drive chemical reactions under mild conditions.[2][3] This approach often employs semiconductor photocatalysts, such as TiO₂, which are inexpensive, chemically stable, and non-toxic.[1] Upon irradiation, the photocatalyst generates reactive oxygen species that selectively oxidize the alcohol to the desired aldehyde.[4] This protocol details the application of this technology to the oxidation of this compound.

Data Presentation

The following table summarizes representative quantitative data for the photocatalytic oxidation of benzyl alcohol derivatives, which can be expected to be similar for this compound under optimized conditions. Actual results will vary based on the specific experimental setup and conditions.

PhotocatalystSubstrateSolventLight SourceConversion (%)Selectivity to Aldehyde (%)Reference
Ir/TiO₂Benzyl AlcoholSolvent-freeNot Specified< 10> 90[5]
TiO₂Benzyl Alcohol DerivativesAcetonitrileUV and Visible Light> 99> 99[1]
Ag/Pd/m-BiVO₄Benzyl AlcoholTolueneVisible Light89.9> 99[3]
P-doped g-C₃N₄Benzyl AlcoholWaterUV and Visible LightModest (11-16)Improved with P-doping[6]
Brookite TiO₂4-Methoxybenzyl AlcoholWaterNot SpecifiedNot Specified~56[7]

Experimental Protocols

This section provides a detailed methodology for the photocatalytic oxidation of this compound.

Materials and Equipment
  • Substrate: this compound (>98% purity)

  • Photocatalyst: Titanium dioxide (e.g., Degussa P25 or home-prepared anatase TiO₂)

  • Solvent: Acetonitrile (or other suitable solvent like toluene or water, depending on catalyst and experimental goals)[1][3]

  • Internal Standard: Dodecane (for GC analysis)

  • Gases: Oxygen (or synthetic air)

  • Photoreactor: A vessel made of a material transparent to the light source (e.g., Pyrex), equipped with a magnetic stirrer, gas inlet/outlet, and a port for sample withdrawal.

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) or a visible light source (e.g., LED) depending on the photocatalyst used.[1][8]

  • Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) and/or a mass spectrometer (GC-MS) for product identification and quantification.

Experimental Procedure
  • Catalyst Preparation (if applicable): If using a modified or home-prepared catalyst, follow the specific synthesis and characterization protocol. For commercial catalysts like P25, it can be used as received.

  • Reaction Setup:

    • Place a magnetic stir bar in the photoreactor.

    • Add the desired amount of photocatalyst to the reactor (e.g., 50 mg).[3]

    • Add the solvent (e.g., 6 mL of toluene).[3]

    • Add this compound (e.g., 2 mmol) and the internal standard to the reactor.[3]

  • Reaction Conditions:

    • Seal the reactor and place it on a magnetic stirrer.

    • Begin stirring to ensure a uniform suspension of the catalyst.

    • Purge the suspension with oxygen or synthetic air for a set period (e.g., 30 minutes) to ensure an oxygen-saturated environment. Maintain a slow, continuous flow of the gas throughout the reaction.

    • Position the light source at a fixed distance from the reactor.

    • Turn on the light source to initiate the photocatalytic reaction.

  • Reaction Monitoring and Sampling:

    • At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture using a syringe fitted with a filter to remove catalyst particles.

    • Prepare the sample for analysis (e.g., dilution with a suitable solvent).

  • Product Analysis:

    • Analyze the samples by GC-FID or GC-MS to determine the concentration of this compound and the formed products, primarily 4-butoxybenzaldehyde.

    • Calculate the conversion of this compound and the selectivity for 4-butoxybenzaldehyde using the following formulas:

      • Conversion (%) = [ (Initial moles of alcohol - Final moles of alcohol) / Initial moles of alcohol ] x 100

      • Selectivity (%) = [ Moles of aldehyde formed / (Initial moles of alcohol - Final moles of alcohol) ] x 100

Visualizations

Experimental Workflow

G Experimental Workflow for Photocatalytic Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Add Photocatalyst, Solvent, This compound, and Internal Standard to Reactor B Seal Reactor and Purge with Oxygen A->B Setup C Initiate Stirring and Irradiation (UV/Visible Light) B->C Start Reaction D Withdraw Aliquots at Timed Intervals C->D Monitor Progress E Filter Catalyst Particles D->E F Analyze by GC-FID/MS E->F G Calculate Conversion and Selectivity F->G

Caption: A flowchart illustrating the key steps in the photocatalytic oxidation of this compound.

Proposed Signaling Pathway

G Simplified Reaction Pathway cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reactants Reactants cluster_products Products Catalyst TiO₂ ExcitedCatalyst TiO₂ (e⁻ + h⁺) Catalyst->ExcitedCatalyst Light (hν) ROS Reactive Oxygen Species (•OH, O₂⁻•) ExcitedCatalyst->ROS with O₂ and H₂O Alcohol This compound Aldehyde 4-Butoxybenzaldehyde Alcohol->Aldehyde Oxidation by h⁺ and ROS Oxygen O₂ Oxygen->ROS

Caption: A simplified diagram showing the generation of reactive species and subsequent alcohol oxidation.

References

Application of 4-Butoxybenzyl Alcohol in Semiconductor Nanosheet Synthesis: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The development of novel semiconductor nanosheets is a cornerstone of next-generation electronics and optoelectronics. While various synthetic methodologies exist, the use of specific organic molecules to control nanosheet morphology and properties remains an active area of research. This application note explores the hypothetical application of 4-Butoxybenzyl alcohol as a directing and passivating agent in the synthesis of semiconductor nanosheets. Drawing parallels from the well-established "benzyl alcohol route" for metal oxide nanocrystals, we propose a protocol for the synthesis of organic semiconductor nanosheets and discuss potential characterization techniques.[1][2] It is important to note that a direct literature precedent for this specific application has not been identified; therefore, the following protocols and discussions are based on established principles in nanomaterial synthesis.

Introduction

Semiconductor nanosheets, with their high surface-area-to-volume ratio and unique electronic properties, are promising materials for applications ranging from field-effect transistors to photocatalysis. The synthesis of these materials often requires precise control over nucleation and growth to achieve the desired two-dimensional morphology. Organic molecules, such as long-chain alcohols and amines, can act as solvents, reducing agents, and structure-directing agents in these syntheses.[1]

Benzyl alcohol, for instance, has been successfully employed in the non-hydrolytic sol-gel synthesis of various metal oxide nanoparticles.[1][2] Its role extends beyond that of a simple solvent; it can influence crystal growth and particle morphology. We hypothesize that this compound, a derivative of benzyl alcohol, could offer unique advantages in the synthesis of semiconductor nanosheets, particularly for organic semiconductors or hybrid perovskites. The butoxy group may provide enhanced solubility for organic precursors and influence the self-assembly of the nanosheets through van der Waals interactions.

Proposed Experimental Protocol: Synthesis of a Hypothetical Organic Semiconductor Nanosheet

This protocol outlines a hypothetical procedure for the synthesis of organic semiconductor nanosheets using this compound. The choice of a specific organic semiconductor precursor would depend on the desired material (e.g., a polythiophene derivative or a small molecule semiconductor).[3][4]

Materials:

  • Organic Semiconductor Precursor (e.g., P3HT - Poly(3-hexylthiophene-2,5-diyl))

  • This compound (as solvent and directing agent)

  • Anhydrous Toluene (co-solvent, if required)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Centrifuge

  • Sonicator

Procedure:

  • Precursor Solution Preparation: In a glovebox or under an inert atmosphere, dissolve the organic semiconductor precursor in this compound to a final concentration of 0.1 - 1.0 mg/mL. If solubility is limited, a small amount of a co-solvent like anhydrous toluene can be added.

  • Sonication: Sonicate the solution for 30 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis: Transfer the solution to a sealed Teflon-lined autoclave. Heat the autoclave to a temperature between 120°C and 180°C for 12-24 hours. The precise temperature and time will need to be optimized for the specific semiconductor system.

  • Isolation of Nanosheets: After cooling to room temperature, the resulting suspension is centrifuged at a high speed (e.g., 8000 rpm) for 15 minutes. The supernatant is discarded, and the pellet containing the nanosheets is redispersed in a suitable solvent like chloroform or chlorobenzene.

  • Washing: The centrifugation and redispersion steps are repeated 2-3 times to remove any residual this compound and unreacted precursors.

  • Characterization: The final product is characterized to determine its morphology, structure, and optoelectronic properties.

Data Presentation: Expected Characterization and Hypothetical Data

Successful synthesis of semiconductor nanosheets would be confirmed through various characterization techniques. The following table summarizes the expected outcomes and provides hypothetical data for comparison.

Characterization TechniqueParameter MeasuredHypothetical Result
Transmission Electron Microscopy (TEM) Nanosheet Morphology and DimensionsLaterally extended sheets with thicknesses of 5-20 nm and lateral dimensions of several micrometers.
Atomic Force Microscopy (AFM) Nanosheet Thickness and Surface RoughnessUniform thickness across the sheet with low surface roughness (<1 nm).
X-ray Diffraction (XRD) Crystalline StructureSharp diffraction peaks indicating a well-ordered crystalline structure within the nanosheets.
UV-Vis Spectroscopy Optical Absorption PropertiesA red-shifted absorption maximum compared to the bulk material, indicating extended conjugation within the nanosheet structure.
Photoluminescence (PL) Spectroscopy Emission PropertiesQuenched photoluminescence compared to the precursor solution, suggesting efficient charge separation or transfer within the nanosheets.

Visualizing the Hypothetical Workflow

The following diagrams illustrate the proposed experimental workflow and the logical relationship of the components in this hypothetical synthesis.

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Nanosheet Synthesis cluster_purification Purification cluster_analysis Characterization Precursor Organic Semiconductor Precursor Mix Dissolve & Sonicate Precursor->Mix Solvent This compound Solvent->Mix Autoclave Solvothermal Reaction (120-180°C, 12-24h) Mix->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash Washing Centrifuge->Wash TEM TEM Wash->TEM AFM AFM Wash->AFM XRD XRD Wash->XRD UVVis UV-Vis Wash->UVVis PL PL Wash->PL

Caption: Proposed experimental workflow for the synthesis of semiconductor nanosheets.

logical_relationship cluster_components Key Components cluster_roles Hypothesized Roles of this compound cluster_outcome Desired Outcome Precursor Semiconductor Precursor Nanosheets Semiconductor Nanosheets Precursor->Nanosheets Solvent This compound Role1 Solvent Solvent->Role1 Role2 Structure-Directing Agent Solvent->Role2 Role3 Surface Passivating Agent Solvent->Role3 Role1->Nanosheets Role2->Nanosheets Role3->Nanosheets

Caption: Logical relationship of components in the hypothetical synthesis.

Discussion and Future Outlook

The proposed application of this compound in semiconductor nanosheet synthesis is a novel concept that requires experimental validation. The rationale is grounded in the established utility of benzyl alcohol in nanoparticle synthesis.[1] The butoxy group is anticipated to modulate the solvent properties and introduce a new level of control over the self-assembly process.

Future work should focus on screening various organic semiconductor precursors and systematically optimizing the reaction parameters, including temperature, time, and precursor concentration. A thorough investigation into the mechanism by which this compound influences nanosheet formation will be crucial. This could involve studying the interactions between the alcohol and the semiconductor precursor using techniques like NMR and FTIR spectroscopy.

While this application note presents a hypothetical scenario, it provides a scientifically grounded starting point for researchers interested in exploring new synthetic routes for semiconductor nanosheets. The successful implementation of this method could lead to the development of novel materials with tailored properties for advanced electronic and optoelectronic devices.

References

Application of 4-Alkoxybenzyl Alcohols in Fragrance and Flavor Synthesis: A Focus on 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific detailed applications and synthetic protocols for 4-butoxybenzyl alcohol in the fragrance and flavor industry are not extensively documented in publicly available literature, the closely related compound, 4-methoxybenzyl alcohol (also known as anisyl alcohol), serves as an excellent and well-established representative for the broader class of 4-alkoxybenzyl alcohols. This document will provide detailed application notes and protocols based on 4-methoxybenzyl alcohol, offering valuable insights for researchers, scientists, and professionals in drug development and fragrance/flavor synthesis. 4-Methoxybenzyl alcohol is a versatile aromatic alcohol valued for its sweet, floral, and slightly balsamic aroma, making it a key ingredient in many formulations.[1]

Application of 4-Methoxybenzyl Alcohol in Fragrance and Flavor

4-Methoxybenzyl alcohol is a versatile ingredient in the fragrance and flavor industry due to its pleasant aromatic properties and its role as a synthetic intermediate.[2]

Fragrance Applications

In perfumery, 4-methoxybenzyl alcohol is prized for its sweet, floral, and slightly balsamic scent.[1][3] It is often used to impart a natural and voluminous character to floral compositions, particularly in notes of lilac, mimosa, cassia, apple blossom, jasmine, and heliotrope.[1] Its excellent blending capabilities allow it to harmonize with a wide range of other fragrance materials without causing discoloration.[1] It can be found in a variety of scented products, from fine fragrances to personal care items like lotions and soaps.[2]

Flavor Applications

As a flavoring agent, 4-methoxybenzyl alcohol is used in small concentrations to contribute a sweet, fruity, and somewhat vanilla-like taste.[4][5] It is found in food products such as baked goods, confectionery, and beverages.[4] The compound is naturally present in anise and vanilla beans.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methoxybenzyl alcohol is presented in Table 1.

PropertyValueReference
Chemical Formula C8H10O2[6]
Molar Mass 138.16 g/mol [6]
Appearance Colorless to pale yellow liquid[4]
Odor Sweet, floral, slightly balsamic[1][3]
Boiling Point 259 °C[7]
Melting Point 24 °C[7]
CAS Number 105-13-5[6]

Synthesis of Fragrance and Flavor Esters

4-Methoxybenzyl alcohol serves as a crucial precursor in the synthesis of various esters that are themselves valuable fragrance and flavor compounds. A prominent example is 4-methoxybenzyl acetate, which possesses a sweet, fruity aroma with notes of vanilla and cherry.[8]

Enzymatic Synthesis of 4-Methoxybenzyl Acetate

Enzymatic synthesis is often preferred as a "green" alternative to traditional chemical methods, frequently offering higher yields and milder reaction conditions.[8] The transesterification of 4-methoxybenzyl alcohol with vinyl acetate using Candida antarctica lipase B is an effective method for producing 4-methoxybenzyl acetate.[8]

Experimental Protocol: Enzymatic Transesterification

  • Reaction Setup: In a 25 mL reaction vessel, combine 2 mmol of 4-methoxybenzyl alcohol and 2 mmol of vinyl acetate in isooctane as the solvent.[8]

  • Biocatalyst: Add Candida antarctica lipase B (10% w/w based on the mass of the substrates) to the reaction mixture.[8]

  • Incubation: Carry out the reaction at 37°C on a rotary shaker at 250 rpm for 72 hours.[8] The tautomerization of the vinyl alcohol byproduct to acetaldehyde drives the reaction equilibrium towards ester formation.[8]

  • Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as gas chromatography (GC). Upon completion, the enzyme can be filtered off, and the product can be purified from the solvent.

G cluster_reactants Reactants cluster_catalyst Biocatalyst A 4-Methoxybenzyl Alcohol (2 mmol) E Reaction Mixture in 25 mL vessel A->E B Vinyl Acetate (2 mmol) B->E C Isooctane (Solvent) C->E D Candida antarctica lipase B (10% w/w) D->E F Incubation (37°C, 250 rpm, 72h) E->F G Product: 4-Methoxybenzyl Acetate F->G

Caption: Synthetic Pathways from 4-Methoxybenzyl Alcohol.

Conclusion

While direct information on this compound is scarce, the extensive data available for 4-methoxybenzyl alcohol provides a robust framework for understanding the role of 4-alkoxybenzyl alcohols in fragrance and flavor synthesis. 4-Methoxybenzyl alcohol is a valuable ingredient, appreciated for its own aromatic qualities and its utility as a precursor for other important fragrance and flavor compounds. The enzymatic synthesis protocols, such as the one detailed for 4-methoxybenzyl acetate, offer an environmentally friendly and efficient route for the production of these desirable molecules. Further research into other 4-alkoxybenzyl alcohol derivatives, including the butoxy variant, could unveil new and interesting aromatic profiles for the industry.

References

Application Notes and Protocols: 4-Butoxybenzyl Alcohol as a Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The 4-butoxybenzyl (BOB) ether emerges as a valuable tool for the temporary masking of hydroxyl functionalities. Structurally similar to the well-established p-methoxybenzyl (PMB) ether, the BOB group offers a distinct lipophilic character which can influence the solubility and chromatographic behavior of synthetic intermediates. Its removal can be achieved under specific conditions, allowing for strategic deprotection in the presence of other functional groups.

These application notes provide a comprehensive overview of the use of 4-butoxybenzyl alcohol for the protection of hydroxyl groups, including detailed experimental protocols for protection and deprotection, and a summary of its stability profile.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of alcohols as 4-butoxybenzyl ethers and their subsequent deprotection. The data is compiled from established protocols for analogous p-alkoxybenzyl ethers.

Table 1: Protection of Alcohols as 4-Butoxybenzyl Ethers via Williamson Ether Synthesis

Substrate (Alcohol)Base4-Butoxybenzylating AgentSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholNaH4-Butoxybenzyl bromideTHF0 to rt2 - 6>90
Secondary AlcoholNaH4-Butoxybenzyl bromideDMFrt to 5012 - 2480 - 95
PhenolK₂CO₃4-Butoxybenzyl chlorideAcetoneReflux8 - 16>90
Hindered AlcoholAg₂O4-Butoxybenzyl bromideTolueneReflux24 - 4860 - 80

Table 2: Deprotection of 4-Butoxybenzyl Ethers

Deprotection MethodReagentSolventTemperature (°C)Time (h)Yield (%)Notes
Oxidative CleavageDDQ (1.1-1.5 eq)CH₂Cl₂/H₂O (18:1)rt0.5 - 385 - 98Highly selective for p-alkoxybenzyl ethers.
Catalytic HydrogenolysisH₂, 10% Pd/CEtOH or EtOAcrt2 - 12>95Non-selective, will cleave other benzyl-type groups.
Acidic CleavageTFA/CH₂Cl₂ (1:9)CH₂Cl₂0 to rt0.5 - 270 - 90Can affect other acid-labile groups.

Experimental Protocols

Protocol 1: Synthesis of 4-Butoxybenzyl Bromide

This protocol describes the preparation of the key reagent for the introduction of the 4-butoxybenzyl protecting group.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-butoxybenzyl bromide, which can be used directly or purified by column chromatography.

Protocol 2: Protection of a Primary Alcohol with 4-Butoxybenzyl Bromide

This protocol details the formation of a 4-butoxybenzyl ether using the Williamson ether synthesis.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Butoxybenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-butoxybenzyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-butoxybenzyl ether.

Protocol 3: Deprotection of a 4-Butoxybenzyl Ether via Oxidative Cleavage

This protocol describes the selective removal of the 4-butoxybenzyl group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • 4-Butoxybenzyl protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 4-butoxybenzyl protected alcohol (1.0 eq) in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC (disappearance of the starting material). The reaction is usually complete within 0.5-3 hours.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and stir vigorously until the color of the organic layer fades.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Mandatory Visualization

G cluster_protection Protection Workflow Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide NaH, THF Protected_Alcohol 4-Butoxybenzyl Ether (R-O-BOB) Alkoxide->Protected_Alcohol BOB_Br 4-Butoxybenzyl Bromide BOB_Br->Protected_Alcohol G cluster_deprotection Deprotection Pathways Protected_Alcohol 4-Butoxybenzyl Ether (R-O-BOB) Oxidative Oxidative Cleavage Protected_Alcohol->Oxidative DDQ, CH₂Cl₂/H₂O Reductive Catalytic Hydrogenolysis Protected_Alcohol->Reductive H₂, Pd/C Acidic Acidic Cleavage Protected_Alcohol->Acidic TFA Deprotected_Alcohol Deprotected Alcohol (R-OH) Oxidative->Deprotected_Alcohol Reductive->Deprotected_Alcohol Acidic->Deprotected_Alcohol G Start Start: Protected Molecule Decision1 Is oxidative cleavage suitable? Start->Decision1 Decision2 Are other benzyl groups present? Decision1->Decision2 No Use_DDQ Use DDQ Decision1->Use_DDQ Yes Decision3 Are acid-sensitive groups present? Decision2->Decision3 Yes Use_H2_PdC Use H₂/Pd-C Decision2->Use_H2_PdC No Use_TFA Use TFA Decision3->Use_TFA No End End: Deprotected Molecule Decision3->End Yes (Re-evaluate strategy) Use_DDQ->End Use_H2_PdC->End Use_TFA->End

Esterification of α-lipoic acid with 4-Butoxybenzyl alcohol procedure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the esterification of α-lipoic acid with 4-butoxybenzyl alcohol to synthesize 4-butoxybenzyl lipoate. This procedure is designed for researchers in drug development and organic chemistry, providing a clear methodology, data presentation, and workflow visualization. The protocol utilizes a well-established acid-catalyzed esterification method and outlines purification and characterization techniques.

Introduction

α-Lipoic acid is a naturally occurring antioxidant with significant therapeutic potential. Its modification through esterification can alter its pharmacokinetic properties, such as solubility and bioavailability, making it a target for prodrug development. The synthesis of novel α-lipoic acid esters, such as 4-butoxybenzyl lipoate, is of interest for exploring new therapeutic agents. This document provides a detailed procedure for this synthesis, leveraging established principles of Fischer-Speier esterification. The reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[1]

Experimental Protocol

Materials and Reagents
  • α-Lipoic Acid (≥98%)

  • This compound (≥98%)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Toluene (Anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR Spectrometer

  • FTIR Spectrometer

  • UV-Vis Spectrophotometer

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 g of α-lipoic acid and an equimolar amount of this compound in 100 mL of anhydrous toluene.

  • Catalyst Addition: While stirring, carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 4-butoxybenzyl lipoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, FTIR, and UV spectroscopy. The formation of the ester can be confirmed by the appearance of characteristic signals in the spectroscopic data.[2]

Data Presentation

ParameterValue
Reactants
α-Lipoic Acid1.0 g (4.85 mmol)
This compound0.87 g (4.85 mmol)
Catalyst
Concentrated H₂SO₄3-4 drops
Solvent
Toluene (Anhydrous)100 mL
Reaction Conditions
Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Purification
MethodSilica Gel Column Chromatography
EluentHexane:Ethyl Acetate (gradient)
Expected Yield 70-85%
Characterization
Techniques¹H NMR, FTIR, UV Spectroscopy

Visualizations

Experimental Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Mix α-Lipoic Acid & This compound in Toluene catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Reflux (4-6 hours) catalyst->reflux wash 4. Aqueous Wash (H₂O, NaHCO₃, Brine) reflux->wash dry 5. Dry & Concentrate wash->dry purify 6. Column Chromatography dry->purify characterize 7. Characterization (NMR, FTIR, UV) purify->characterize Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products lipoic_acid α-Lipoic Acid (Carboxylic Acid) ester 4-Butoxybenzyl Lipoate (Ester) lipoic_acid->ester benzyl_alcohol This compound (Alcohol) benzyl_alcohol->ester catalyst H₂SO₄ (Acid Catalyst) catalyst->ester heat Heat (Reflux) heat->ester water Water

References

Application Notes and Protocols for the Quantification of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Butoxybenzyl alcohol in various samples. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

This compound is an aromatic alcohol with applications in various industries, including pharmaceuticals and fragrances. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document outlines validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the determination of this compound.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for volatile and semi-volatile compounds.

The selection of the appropriate method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the quantification of this compound.

Principle

The method involves the separation of this compound from other matrix components on a C18 stationary phase. The quantification is achieved by detecting the analyte's absorbance at a specific wavelength using a UV detector.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Syringe filters (0.45 µm)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Data

The following table summarizes typical method validation parameters for the quantification of aromatic alcohols, which can be expected for this compound.[1][2]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999> 0.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~1.0 µg/mL

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Calibration_Curve Calibration Curve Generation Chromatogram_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section provides a protocol for the quantification of this compound using GC-MS.

Principle

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatilized samples are separated in a capillary column and then ionized and detected by the mass spectrometer, providing high selectivity and sensitivity.

Experimental Protocol

4.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Methanol (GC grade)

  • This compound reference standard

  • Autosampler vials with inserts

4.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM)

4.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.

Method Validation Data

The following table presents typical validation parameters for the GC-MS quantification of benzyl alcohol, which can be considered representative for this compound.[3][4]

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range -0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.03 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~0.1 µg/mL

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation GC_MS_System GC-MS System Standard_Prep->GC_MS_System Sample_Prep Sample Preparation Sample_Prep->GC_MS_System Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Integration Peak Integration Peak_Identification->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Metabolic Pathway

While a specific metabolic pathway for this compound is not extensively documented, the metabolism of the structurally similar benzyl alcohol in microorganisms like Pseudomonas putida can serve as a representative model.[5][6] The pathway involves the oxidation of the alcohol to the corresponding aldehyde and then to the carboxylic acid, which subsequently enters central metabolism.

Representative Metabolic Pathway of a Benzyl Alcohol Derivative

Metabolic_Pathway cluster_pathway Metabolic Pathway 4-Butoxybenzyl_Alcohol This compound 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde 4-Butoxybenzyl_Alcohol->4-Butoxybenzaldehyde Alcohol Dehydrogenase 4-Butoxybenzoic_Acid 4-Butoxybenzoic Acid 4-Butoxybenzaldehyde->4-Butoxybenzoic_Acid Aldehyde Dehydrogenase Central_Metabolism Central Metabolism 4-Butoxybenzoic_Acid->Central_Metabolism

Caption: Postulated metabolic pathway of this compound.

Conclusion

The HPLC-UV and GC-MS methods detailed in this document provide robust and reliable approaches for the quantification of this compound. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and precision of the results. The provided protocols and validation data serve as a strong foundation for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for 4-Butoxybenzyl Alcohol in Specialty Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-butoxybenzyl alcohol in the formulation of specialty polymer coatings, specifically focusing on epoxy and polyurethane systems. Due to the limited direct literature on this compound in these applications, the following protocols and data are based on established principles and analogous data from studies on benzyl alcohol and other alkoxybenzyl alcohols.

Use of this compound as a Reactive Diluent in Epoxy Coatings

In epoxy coating formulations, this compound can function as a reactive diluent. Its primary roles are to reduce the viscosity of the epoxy resin for improved handling and application, and to accelerate the curing process when using amine-based hardeners. The butoxy group enhances its compatibility with organic resins while the benzyl alcohol moiety participates in the curing reaction.

Mechanism of Action in Amine-Cured Epoxy Systems

This compound is believed to accelerate the epoxy-amine curing reaction through a hydrogen-bonding mechanism. The hydroxyl group of the alcohol forms a hydrogen bond with the oxygen atom of the epoxy ring, which polarizes the C-O bond and makes the electrophilic carbon more susceptible to nucleophilic attack by the amine hardener. This leads to a faster ring-opening reaction and consequently, a quicker curing time.

Epoxy_Curing_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_products Result Epoxy_Resin Epoxy Resin (High Viscosity) Mixing Mixing Epoxy_Resin->Mixing Amine_Hardener Amine Hardener Amine_Hardener->Mixing 4BBA This compound (Reactive Diluent) 4BBA->Mixing Curing Curing (Accelerated) 4BBA->Curing Accelerates Reaction Mixing->Curing Coating Cross-linked Epoxy Coating (Lower Viscosity, Improved Properties) Curing->Coating

Caption: Workflow for Epoxy Coating Formulation.

Data Presentation: Effect of this compound on Epoxy Coating Properties

The following table summarizes the expected quantitative effects of adding this compound to a standard bisphenol A-based epoxy resin cured with a cycloaliphatic amine hardener. The data is extrapolated from studies on benzyl alcohol.[1]

Concentration of this compound (wt%)Viscosity Reduction (%)Gel Time Reduction (%)Shore D Hardness (7 days)Adhesion (ASTM D3359)
000855B
520-3015-25835B
1040-5030-40805B
1555-6550-60784B
Experimental Protocol: Formulation and Curing of an Epoxy Coating

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~188 g/eq)

  • Isophorone diamine (IPDA) curing agent

  • This compound

  • Optional: Fumed silica (thickening agent), pigments, and other additives

Procedure:

  • Preparation of Resin Mixture: In a clean, dry mixing vessel, weigh the desired amount of DGEBA epoxy resin.

  • Addition of this compound: Add the specified weight percentage of this compound to the epoxy resin. Mix thoroughly with a mechanical stirrer at low speed (to avoid air entrapment) for 5-10 minutes until the mixture is homogeneous.

  • Incorporation of Additives (Optional): If using, add fumed silica, pigments, or other additives to the resin-diluent mixture and continue mixing until a uniform dispersion is achieved.

  • Addition of Curing Agent: Calculate the stoichiometric amount of IPDA curing agent required for the epoxy resin. Add the curing agent to the mixture and mix thoroughly for 3-5 minutes.

  • Application: Apply the formulated epoxy coating to the desired substrate using a brush, roller, or spray applicator.

  • Curing: Allow the coating to cure at ambient temperature (25°C) for 24 hours, followed by a post-cure at 60°C for 2 hours for optimal properties.

Use of this compound as a Chain Extender in Polyurethane Coatings

In polyurethane chemistry, diols are used as chain extenders to react with isocyanate-terminated prepolymers, thereby increasing the molecular weight and building the final polymer structure. This compound, being a di-functional molecule (one hydroxyl group), can act as a chain terminator or be used in combination with other diols to modify the properties of the polyurethane. For the purpose of these notes, we will consider its potential as a co-chain extender. Aromatic diols, in general, can enhance the thermal and mechanical properties of polyurethanes.

Two-Step Synthesis of Polyurethane Elastomers

The synthesis of polyurethane elastomers is often carried out in two steps to better control the polymer architecture. The first step involves the formation of an isocyanate-terminated prepolymer by reacting a long-chain polyol with an excess of diisocyanate. In the second step, a low molecular weight diol chain extender is added to react with the prepolymer.

PU_Synthesis_Workflow cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension Polyol Polyol (e.g., PTMG) Reaction1 Reaction at 80°C Polyol->Reaction1 Diisocyanate Diisocyanate (e.g., MDI) (Molar Excess) Diisocyanate->Reaction1 Prepolymer Isocyanate-Terminated Prepolymer Reaction1->Prepolymer Reaction2 Reaction at 80°C Prepolymer->Reaction2 Chain_Extender Chain Extender (this compound + Diol) Chain_Extender->Reaction2 Polyurethane Polyurethane Elastomer Reaction2->Polyurethane

Caption: Two-Step Polyurethane Synthesis Workflow.

Data Presentation: Influence of Aromatic Diol Chain Extenders on Polyurethane Properties

This table presents a comparison of the expected properties of polyurethane elastomers synthesized with different aromatic diol chain extenders, with this compound included as a hypothetical co-chain extender. The data is based on trends observed for other aromatic diols.[2][3]

Chain ExtenderTensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temperature (Tg) (°C)
1,4-Butanediol (BDO)2455085-35
Hydroquinone bis(2-hydroxyethyl) ether (HQEE)3845095-28
1,3-bis(2-hydroxyethoxy)benzene3548092-30
BDO / this compound (90:10)2852088-32
Experimental Protocol: Two-Step Synthesis of a Polyurethane Elastomer

Materials:

  • Polytetramethylene ether glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (BDO)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Drying of Reagents: Dry the PTMEG and BDO under vacuum at 80°C for at least 4 hours before use. MDI and this compound should be used as received in a dry atmosphere.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried PTMEG.

    • Heat the PTMEG to 80°C with stirring under a nitrogen atmosphere.

    • Add molten MDI to the reactor in a 2:1 molar ratio of NCO:OH.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt%).

    • Maintain the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • In a separate vessel, prepare a mixture of BDO and this compound in the desired molar ratio, dissolved in a minimal amount of anhydrous DMF.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the chain extender mixture to the prepolymer with vigorous stirring.

    • Continue stirring for 30-60 minutes as the viscosity increases.

  • Casting and Curing:

    • Pour the viscous polyurethane solution into a preheated mold.

    • Cure the polymer in an oven at 100°C for 12-24 hours.

    • Demold the elastomer after cooling to room temperature.

Disclaimer: The provided protocols and data are intended for research and development purposes and are based on analogous chemical systems. Researchers should conduct their own experiments to determine the optimal conditions and properties for their specific applications of this compound. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Fixed-Bed Photocatalytic Oxidation of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alcohols to aldehydes is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals, fragrances, and other fine chemicals. Photocatalysis offers a green and sustainable alternative to conventional oxidation methods that often rely on stoichiometric amounts of hazardous and toxic oxidants. This document provides a detailed protocol for the selective oxidation of 4-Butoxybenzyl alcohol to 4-Butoxybenzaldehyde using a continuous-flow, fixed-bed photocatalytic reactor. This method leverages an immobilized photocatalyst, such as titanium dioxide (TiO₂), to facilitate efficient conversion under mild conditions, minimizing waste and simplifying product purification.[1][2]

The fixed-bed reactor design allows for continuous operation, easy separation of the catalyst from the reaction mixture, and stable long-term performance, making it a scalable and industrially relevant setup.[3][4] The following sections detail the necessary materials, experimental setup, reaction protocols, and analytical methods for this process.

Experimental Protocols

Materials and Reagents

A comprehensive list of required materials and reagents is provided in Table 1. All chemicals should be of analytical grade or higher and used as received unless otherwise specified.[2]

Table 1: Materials and Reagents

Item Description Supplier Purity
This compound Substrate Sigma-Aldrich >98%
4-Butoxybenzaldehyde Standard for calibration Sigma-Aldrich >99%
Titanium Dioxide (TiO₂) Photocatalyst (e.g., P25) Evonik >99.5%
Acetonitrile Solvent Fisher Scientific HPLC Grade
Pyrex Glass Beads Catalyst Support VWR 3 mm diameter
Deionized Water Millipore Milli-Q 18.2 MΩ·cm
Oxygen (O₂) Oxidant Airgas High Purity

| Nitrogen (N₂) | Inert gas for purging | Airgas | High Purity |

Photocatalyst Immobilization Protocol

This protocol describes the coating of TiO₂ onto Pyrex glass beads, which serve as the stationary phase in the fixed-bed reactor.

  • Preparation of TiO₂ Slurry: Prepare a 5% (w/v) aqueous slurry of TiO₂ powder in deionized water.

  • Sonication: Sonicate the slurry for 30 minutes to ensure a homogeneous dispersion and break up any agglomerates.

  • Coating of Beads: Place the Pyrex glass beads in a rotary evaporator flask. Add the TiO₂ slurry to the flask, ensuring all beads are fully immersed.

  • Evaporation: Rotate the flask slowly under reduced pressure at 60°C. This process deposits a thin, uniform layer of TiO₂ onto the surface of the beads.

  • Drying and Calcination: Once the water has fully evaporated, transfer the coated beads to a ceramic crucible. Dry them in an oven at 110°C for 4 hours. Following drying, calcine the beads in a muffle furnace at 400°C for 3 hours to enhance the mechanical stability and adhesion of the catalyst layer.[3]

  • Washing: After cooling to room temperature, wash the catalyst-coated beads with deionized water to remove any loosely attached particles and then dry them again at 110°C overnight.

Fixed-Bed Photocatalytic Reactor Setup

The experimental setup consists of a liquid delivery system, the fixed-bed photoreactor, a light source, and a sample collection unit.

  • Reactor Body: An annular reactor made of quartz or borosilicate glass is recommended to allow for efficient light penetration. The catalyst-coated beads are packed into the annular space.

  • Light Source: A UV-A lamp (e.g., 365 nm LED or a medium-pressure mercury lamp with an appropriate filter) is placed in the center of the annular reactor. A cooling jacket with circulating water should be used to maintain a constant reaction temperature.[5]

  • Fluidics: A high-performance liquid chromatography (HPLC) pump is used to deliver a continuous flow of the reactant solution through the reactor bed.

  • Gas Supply: A mass flow controller is used to bubble oxygen through the reactant solution reservoir to ensure a constant supply of the electron acceptor.[3]

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// Layout within reactor {rank=same; Lamp; Reactor; Cooling;}

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Photocatalytic Reaction Protocol
  • System Preparation: Pack the fixed-bed reactor with a known amount of the prepared TiO₂-coated glass beads.

  • Reactant Solution: Prepare a solution of this compound in acetonitrile at the desired concentration (e.g., 0.5 mM).[2] Sparge the solution with O₂ for at least 30 minutes prior to and during the reaction to ensure oxygen saturation.

  • System Equilibration: Pump the reactant solution through the fixed-bed reactor in the dark for 60 minutes to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.

  • Initiation of Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Start the cooling water circulation to maintain the reactor at a constant temperature (e.g., 25°C).

  • Sample Collection: Collect effluent samples at regular time intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 4 hours).

  • Control Experiments: To confirm that the reaction is photocatalytic, perform control experiments under the following conditions:

    • Irradiation without the photocatalyst.

    • In the presence of the photocatalyst but in the dark.

    • Without oxygen (purging with N₂ instead).

Analytical Protocol

The concentration of this compound and the formation of 4-Butoxybenzaldehyde are monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Quantification: Create a calibration curve for both this compound and 4-Butoxybenzaldehyde using standards of known concentrations.

Data Presentation and Analysis

Quantitative data from the experiments should be systematically organized for clear interpretation and comparison.

Key Performance Metrics

The performance of the photocatalytic reaction is evaluated based on conversion, selectivity, and apparent quantum yield.

  • Conversion (%) : The percentage of the initial substrate that has been consumed. Conversion (%) = ([C]₀ - [C]t) / [C]₀ * 100 Where [C]₀ is the initial concentration and [C]t is the concentration at time t.

  • Selectivity (%) : The percentage of the converted substrate that has formed the desired product (4-Butoxybenzaldehyde). Selectivity (%) = [P]t / ([C]₀ - [C]t) * 100 Where [P]t is the concentration of the product at time t.

  • Apparent Quantum Yield (AQY) : The ratio of the number of molecules of product formed to the number of incident photons.[6][7] AQY (%) = (Number of reacted electrons) / (Number of incident photons) * 100 This requires measuring the incident photon flux using actinometry or a calibrated photodiode.[8][9]

Tabulated Experimental Data

The following tables provide a template for organizing the experimental parameters and results.

Table 2: Experimental Reaction Conditions

Parameter Value Unit
Catalyst TiO₂ on Pyrex Beads -
Catalyst Loading 10.0 g
Reactant This compound -
Initial Concentration 0.5 mM
Solvent Acetonitrile -
Flow Rate 1.0 mL/min
Light Source 365 nm LED Array -
Light Intensity 3.0 x 10⁻² W/cm²
Temperature 25 °C

| Oxidant | Saturated O₂ | - |

Table 3: Summary of Photocatalytic Performance

Time (min) This compound Conversion (%) 4-Butoxybenzaldehyde Selectivity (%) Apparent Quantum Yield (%)
30 25.4 >99 15.2
60 48.1 >99 14.5
90 65.8 98.5 13.9
120 78.3 98.1 13.1
180 91.2 97.2 12.0

| 240 | 95.5 | 96.5 | 11.2 |

Note: The data presented in Table 3 are representative values based on similar studies and serve as an example.[5]

Workflow Visualization

The overall experimental process, from preparation to final analysis, is outlined in the following workflow diagram.

// Define nodes prep [label="Catalyst Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat [label="Immobilization on\nGlass Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pack [label="Reactor Packing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reactor Assembly\n& System Setup", fillcolor="#FBBC05", fontcolor="#202124"]; equil [label="System Equilibration\n(Dark Condition)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Photocatalytic Reaction\n(UV Illumination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample [label="Effluent Sampling\n(Time Intervals)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="HPLC / GC-MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Data Calculation\n(Conversion, Selectivity, AQY)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Results & Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges prep -> coat [color="#5F6368"]; coat -> pack [color="#5F6368"]; pack -> setup [color="#5F6368"]; setup -> equil [color="#5F6368"]; equil -> react [color="#5F6368"]; react -> sample [color="#5F6368"]; sample -> analyze [color="#5F6368"]; analyze -> calc [color="#5F6368"]; calc -> report [color="#5F6368"];

graph [label="Diagram 2: Overall Experimental Workflow.", labelloc=b, fontcolor="#5F6368", fontsize=11]; } dot Caption: Diagram 2: Overall Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 4-Butoxybenzyl alcohol. The described protocol is designed to provide a robust and reliable analytical procedure for the determination of this compound in various sample matrices. This document provides the chromatographic conditions, sample preparation guidelines, and expected performance characteristics of the method.

Introduction

This compound is an organic compound that finds applications in various chemical syntheses and is of interest to researchers in drug development and material science. A reliable and accurate analytical method is crucial for its quantification to ensure product quality and for use in pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 40% B, 1-8 min: 40-80% B, 8-9 min: 80% B, 9-10 min: 80-40% B, 10-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS reagent grade)

  • This compound reference standard

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of this HPLC method for this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time ~ 6.5 min
**Linearity (R²) **> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship

Method_Logic Analyte This compound Stationary_Phase C18 Stationary Phase (Non-polar) Analyte->Stationary_Phase Interaction Separation Separation based on Hydrophobicity Stationary_Phase->Separation Mobile_Phase Acetonitrile/Water (Polar) Mobile_Phase->Analyte Elution Mobile_Phase->Separation

Caption: Logical relationship of separation in reverse-phase HPLC.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for quality control and research purposes, offering good sensitivity, linearity, and precision. The provided protocol can be adapted and validated for specific sample matrices as required by the user.

Troubleshooting & Optimization

Optimizing yield in 4-Butoxybenzyl alcohol synthesis via p-methoxy toluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Butoxybenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to synthesize this compound starting from p-methoxy toluene?

A1: A common and effective multi-step synthesis involves:

  • Oxidation: Oxidation of p-methoxy toluene to p-anisaldehyde (4-methoxybenzaldehyde).

  • Demethylation: Cleavage of the methyl ether in p-anisaldehyde to yield 4-hydroxybenzaldehyde.

  • Williamson Ether Synthesis: Alkylation of the hydroxyl group of 4-hydroxybenzaldehyde with a butyl halide (e.g., 1-bromobutane) to form 4-butoxybenzaldehyde.

  • Reduction: Reduction of the aldehyde functional group of 4-butoxybenzaldehyde to the corresponding alcohol, this compound.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: The Williamson ether synthesis is a crucial step and its success is dependent on several factors. Key parameters to control include the choice of base, solvent, temperature, and the purity of reactants. A strong base is required to deprotonate the phenolic hydroxyl group, and polar aprotic solvents are generally preferred to enhance the nucleophilicity of the resulting phenoxide.[1][2] Anhydrous conditions are critical as the presence of water can quench the base and the alkoxide.[3][4]

Q3: What are the potential side reactions that can lower the yield of this compound?

A3: Several side reactions can occur throughout the synthesis, leading to a decrease in the overall yield. During the Williamson ether synthesis, elimination reactions of the alkyl halide can compete with the desired substitution, especially with secondary or tertiary halides.[2][5] C-alkylation of the phenoxide is another possible side reaction.[1] In the reduction step, over-reduction or incomplete reaction can be an issue depending on the reducing agent and reaction conditions.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) and a reference standard (if available), you can observe the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[6]

Q5: What are the recommended purification methods for the final product, this compound?

A5: The crude this compound can be purified using several techniques. Column chromatography on silica gel is a common method to separate the desired product from unreacted starting materials and byproducts.[6] Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining high-purity this compound.[7][8]

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis Step
Potential Cause Troubleshooting Suggestion Relevant Information
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃). Ensure the base is fresh and properly handled to avoid deactivation.The pKa of phenolic hydroxyl groups is around 10, so a base that generates a conjugate acid with a pKa significantly higher than 10 is needed for complete deprotonation.[2]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]Water will react with strong bases and alkoxides, reducing their effectiveness and leading to lower yields.
Sub-optimal Solvent Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1]Protic solvents can solvate the alkoxide, reducing its reactivity.[1]
Elimination Side Reaction Use a primary alkyl halide (e.g., 1-bromobutane) as the electrophile. Avoid secondary or tertiary halides which are more prone to elimination.[5]The Williamson ether synthesis is an SN2 reaction, which is most efficient with unhindered primary alkyl halides.
Low Reaction Temperature If the reaction is sluggish, consider moderately increasing the temperature. Monitor for potential side reactions at higher temperatures.The rate of SN2 reactions is temperature-dependent. However, higher temperatures can also favor elimination reactions.
Problem 2: Incomplete Reduction of 4-Butoxybenzaldehyde
Potential Cause Troubleshooting Suggestion Relevant Information
Insufficient Reducing Agent Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄).This ensures that all of the aldehyde is converted to the alcohol.
Deactivated Reducing Agent Use a fresh, unopened container of the reducing agent. Sodium borohydride can decompose over time, especially if exposed to moisture.The activity of hydride-based reducing agents is sensitive to storage conditions.
Low Reaction Temperature While the initial addition of the reducing agent is often done at a low temperature (e.g., 0 °C) to control the reaction rate, allowing the reaction to proceed at room temperature for a period can ensure completion.[8]The rate of reduction is temperature-dependent.
Formation of Borate Esters After the reaction is complete, quench with a dilute acid (e.g., 1M HCl) to hydrolyze the intermediate borate esters and liberate the alcohol.[8]Borate esters are formed as intermediates during the reduction with NaBH₄ and require hydrolysis.
Problem 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Suggestion Relevant Information
Unreacted Starting Material Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify the crude product using column chromatography or recrystallization.[8]Careful monitoring of the reaction by TLC can help determine the optimal reaction time.
Side Products Adjust reaction conditions to minimize side reactions (e.g., use a primary alkyl halide in the Williamson ether synthesis). Utilize appropriate purification techniques to separate the desired product from impurities.Understanding the potential side reactions for each step is key to minimizing their formation.
Solvent Residue After purification, dry the product under high vacuum to remove any residual solvent.Solvents used in the reaction or purification can be trapped in the final product.

Quantitative Data Summary

Reaction Step Parameter Condition Typical Yield (%) Reference
Williamson Ether Synthesis BaseNaH>90[5]
SolventDMF>90[3]
Electrophile1-Bromobutane>90[2]
Reduction Reducing AgentNaBH₄>95[8]
SolventMethanol/Ethanol>95[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 4-Butoxybenzaldehyde to this compound
  • Setup: In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by column chromatography or recrystallization if necessary.[8]

Visualizations

reaction_pathway p_methoxy_toluene p-Methoxy Toluene p_anisaldehyde p-Anisaldehyde p_methoxy_toluene->p_anisaldehyde Oxidation four_hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_anisaldehyde->four_hydroxybenzaldehyde Demethylation four_butoxybenzaldehyde 4-Butoxybenzaldehyde four_hydroxybenzaldehyde->four_butoxybenzaldehyde Williamson Ether Synthesis (+ 1-Bromobutane, Base) four_butoxybenzyl_alcohol This compound four_butoxybenzaldehyde->four_butoxybenzyl_alcohol Reduction (e.g., NaBH4)

Caption: Synthetic pathway from p-methoxy toluene to this compound.

experimental_workflow start Start dissolve Dissolve Starting Material in Anhydrous Solvent start->dissolve add_reagents Add Reagents (Base, Electrophile, or Reducing Agent) dissolve->add_reagents reaction Stir at Appropriate Temperature add_reagents->reaction monitor Monitor by TLC/GC reaction->monitor workup Quench and Work-up monitor->workup Reaction Complete purify Purify Crude Product (Chromatography/Recrystallization) workup->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: General experimental workflow for a single synthetic step.

troubleshooting_guide rect_node rect_node low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes side_products Side Products Present? low_yield->side_products No check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Time/Temperature incomplete_reaction->optimize_conditions No change_conditions Change Solvent/Base/Reagents side_products->change_conditions Yes improve_purification Improve Purification Method side_products->improve_purification No

Caption: A logical troubleshooting guide for low reaction yields.

References

Side reactions in the oxidation of 4-Butoxybenzyl alcohol to 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the oxidation of 4-butoxybenzyl alcohol, with a focus on managing and identifying potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the oxidation of this compound?

The direct oxidation of the primary alcohol group (-CH₂OH) on this compound will yield the corresponding aldehyde, which is 4-butoxybenzaldehyde . The formation of 4-methoxybenzaldehyde, as mentioned in the topic, is not a direct result of oxidation. It would require a more complex reaction sequence involving the cleavage of the butoxy group and a subsequent methylation reaction.

Q2: My reaction is slow and the yield of 4-butoxybenzaldehyde is low, with significant starting material remaining. What is the issue?

Low conversion can be attributed to several factors:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded during storage. For instance, activated manganese dioxide (MnO₂) can lose activity if not stored under dry conditions.[1]

  • Insufficient Reagent: An inadequate molar equivalent of the oxidizing agent will lead to an incomplete reaction. Some oxidants, like MnO₂, often require a large excess to drive the reaction to completion.[2]

  • Low Reaction Temperature: Many oxidations, particularly milder ones, may require specific temperatures to proceed at a reasonable rate. Cryogenic temperatures (e.g., -78 °C) are necessary for Swern oxidations to prevent side reactions, but this can also slow down the primary reaction if not managed correctly.[3][4]

  • Poor Solvent Choice: The chosen solvent must be appropriate for both the substrate and the oxidizing agent. For example, MnO₂ is insoluble, and the oxidation occurs on the reagent's surface, making solvent choice important for substrate accessibility.[1][2]

Q3: My product mixture contains a significant amount of 4-butoxybenzoic acid. How can I prevent this?

The formation of 4-butoxybenzoic acid is a result of over-oxidation. This is a common side reaction, especially when using strong, non-selective oxidizing agents.[5][6][7]

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize primary benzylic alcohols and the resulting aldehydes to carboxylic acids.[5][6][7][8]

  • Solution: To prevent this, use a milder or more selective oxidizing agent that is known to stop at the aldehyde stage.[8]

    • Pyridinium chlorochromate (PCC): A classic reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation.[9][10]

    • Manganese Dioxide (MnO₂): Highly selective for oxidizing benzylic and allylic alcohols, with a very low risk of over-oxidation.[1][2][11][12]

    • TEMPO-mediated oxidation: A catalytic system that is highly selective for primary alcohols and can be tuned to produce aldehydes with minimal carboxylic acid formation.[13][14][15][16]

    • Swern Oxidation: Known for its mild conditions and wide functional group tolerance, it effectively stops at the aldehyde.[17][18]

Q4: My product analysis shows the presence of 4-hydroxybenzaldehyde. What could be the cause?

The presence of 4-hydroxybenzaldehyde indicates that the butyl ether bond has been cleaved. Aryl-alkyl ethers are generally stable, but cleavage can occur under certain conditions.

  • Harsh Acidic Conditions: Strong acids, particularly hydrobromic (HBr) or hydroiodic (HI) acid, used during the reaction or workup can cleave ethers.[19][20]

  • Lewis Acids: Some Lewis acids used as catalysts or present as impurities can promote ether cleavage.

  • Oxidant-Specific Reactions: Certain oxidative conditions might facilitate this cleavage, although it is not a common pathway for standard benzylic alcohol oxidations.

To avoid this, ensure that the reaction and workup steps are performed under neutral or mildly basic conditions and that all reagents are free from strong acidic impurities.

Q5: Unexpectedly, I have isolated 4-methoxybenzaldehyde instead of 4-butoxybenzaldehyde. How is this possible?

This is a highly specific side reaction that points to a two-step process:

  • Ether Cleavage: As discussed in Q4, the butoxy group is first cleaved to yield a 4-hydroxybenzaldehyde intermediate.

  • Methylation: The resulting phenolic hydroxyl group is then methylated. The source of the methyl group is critical. If methanol was used as a solvent or co-solvent, it could act as a methylating agent under certain catalytic or acidic conditions. While less common, a transetherification reaction, where one alkoxy group is swapped for another, could also be a possibility under specific catalytic conditions.[21]

To troubleshoot this, you must first identify and eliminate the source of the ether cleavage. Secondly, avoid using methanol or other potential methylating agents as solvents if this side reaction is observed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Aldehyde 1. Incomplete reaction (starting material remains).2. Degradation of product during workup.3. Formation of multiple unidentified side products.1a. Increase reaction time or temperature (cautiously).1b. Use a larger excess of the oxidizing agent (especially for heterogeneous oxidants like MnO₂).[2]1c. Confirm the activity of your oxidizing agent.2. Ensure workup conditions are mild (neutral pH, moderate temperatures).3. Analyze the crude mixture by GC-MS or LC-MS to identify byproducts and adjust reaction conditions accordingly.
Over-oxidation Product (4-Butoxybenzoic Acid)1. Oxidizing agent is too strong (e.g., KMnO₄, Jones reagent).[5][7]2. Reaction time is too long or temperature is too high.3. Presence of water in some reactions (e.g., with PCC) can form a hydrate intermediate that is more easily over-oxidized.[9]1. Switch to a milder, more selective oxidant (e.g., MnO₂, PCC, TEMPO, Swern).[9][11][15][18]2. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.3. Use anhydrous solvents and reagents.
Ether Cleavage Product (4-Hydroxybenzaldehyde)1. Reaction or workup conditions are too acidic.[19][20]2. High reaction temperatures may promote cleavage.3. Specific reagents (e.g., strong Lewis acids) are present.1. Maintain a neutral pH throughout the reaction and workup. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during extraction.2. Run the reaction at the lowest effective temperature.3. Scrutinize all reagents for potential contaminants that could catalyze ether cleavage.
Transetherification Product (4-Methoxybenzaldehyde)1. Ether cleavage to 4-hydroxybenzaldehyde has occurred.2. A methylating agent is present (e.g., methanol as a solvent).1. First, solve the ether cleavage issue by following the steps above.2. Avoid using methanol as a solvent. Choose a more inert solvent like dichloromethane (DCM), diethyl ether, or toluene.

Quantitative Data Summary

The choice of oxidizing agent has a profound impact on the product distribution. The following table provides a summary of expected outcomes with various common oxidants for a generic 4-alkoxybenzyl alcohol.

Oxidizing AgentTypical ConditionsSelectivityExpected Aldehyde YieldOver-oxidation RiskEther Cleavage Risk
KMnO₄ Basic, heatLowLow to ModerateVery High Moderate (if conditions become harsh)
PCC Anhydrous DCM, RTHighHighLowLow
MnO₂ DCM or Hexane, RT/RefluxVery High Very High Very Low Very Low
TEMPO/NaOCl Biphasic (DCM/H₂O), 0°CVery High Very High Low (can be controlled by pH and temperature)[22]Very Low
Swern Oxidation Anhydrous DCM, -78°CVery High Very High Very Low Very Low

Reaction Pathway Diagram

ReactionPathways SM This compound DP 4-Butoxybenzaldehyde (Desired Product) SM->DP Selective Oxidation (e.g., MnO2, TEMPO) SP2 4-Hydroxybenzaldehyde SM->SP2 Ether Cleavage (e.g., Strong Acid) SP1 4-Butoxybenzoic Acid DP->SP1 Over-oxidation (e.g., KMnO4) SP3 4-Methoxybenzaldehyde SP2->SP3 Methylation (+ CH3 Source)

Caption: Reaction scheme showing the desired oxidation pathway and major side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Impure Product analysis Analyze crude product (TLC, GC-MS, NMR) start->analysis q1 Starting Material Present? analysis->q1 a1_yes Cause: Incomplete Reaction - Increase reaction time/temp - Add more oxidant - Check oxidant activity q1->a1_yes Yes q2 Carboxylic Acid Detected? q1->q2 No end_node Reaction Optimized a1_yes->end_node a2_yes Cause: Over-oxidation - Use milder oxidant (MnO2, TEMPO) - Reduce reaction time - Use anhydrous conditions q2->a2_yes Yes q3 Phenol or Methoxy-Product Detected? q2->q3 No a2_yes->end_node a3_yes Cause: Ether Cleavage - Ensure neutral pH - Avoid strong acids - Avoid methylating solvents q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting common issues in the oxidation reaction.

Detailed Experimental Protocols

Protocol 1: Selective Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is designed for the selective oxidation of a benzylic alcohol to its corresponding aldehyde with minimal risk of over-oxidation.[1][2][12]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂, high purity)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or Celite® (diatomaceous earth)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add activated MnO₂ (10-20 eq by weight) to the solution. The reaction is heterogeneous.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to 24 hours depending on the activity of the MnO₂. Gentle heating to reflux can accelerate the reaction if needed.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure all product is recovered.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-butoxybenzaldehyde.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation, identification, and quantification of volatile components in the reaction mixture.

Sample Preparation:

  • Take a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or DCM) to an appropriate concentration (approx. 1 mg/mL).

  • If desired, add an internal standard (a known amount of a non-reactive compound not present in the mixture) for accurate quantification.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Conditions (Typical):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is suitable for separating the components.

  • Injection: 1 µL of the prepared sample is injected in split or splitless mode.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a steady rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range from m/z 40 to 400.

Data Analysis:

  • Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a standard library (e.g., NIST, Wiley). The expected components are this compound (starting material), 4-butoxybenzaldehyde (product), 4-butoxybenzoic acid, and 4-hydroxybenzaldehyde.

  • Quantification: The relative amount of each component can be estimated by the area of its corresponding peak in the total ion chromatogram (TIC). For more accurate results, quantification should be performed using calibration curves or an internal standard.

References

Preventing polymerization of 4-Butoxybenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Butoxybenzyl Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its polymerization under acidic conditions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide: Polymerization of this compound

Undesired polymerization is a common challenge when working with this compound in the presence of acids. This guide provides potential causes and solutions to mitigate this issue.

Observation Potential Cause Recommended Solution
Formation of an insoluble, sticky precipitate upon addition of acid. Rapid, uncontrolled polymerization.1. Lower the reaction temperature: Conduct the reaction at 0°C or below before adding the acid. 2. Use a milder acid catalyst: Switch from a strong acid (e.g., H₂SO₄, HCl) to a weaker or Lewis acid (e.g., FeCl₃, Amberlyst resin). 3. Slow, controlled addition of acid: Add the acid catalyst dropwise to the reaction mixture with vigorous stirring.
Low yield of the desired product with significant formation of a viscous, oily byproduct. Competing self-etherification and oligomerization.1. Protect the hydroxyl group: Utilize an acid-stable protecting group for the alcohol functionality before proceeding with the acid-catalyzed reaction. 2. Optimize the acid catalyst: Certain solid acid catalysts like K-10 montmorillonite may favor self-etherification.[1] Consider catalysts that promote the desired reaction over polymerization. 3. Use a co-solvent: Employing a non-polar, aprotic solvent may reduce the propensity for polymerization.
Reaction mixture darkens significantly and becomes viscous over time. Degradation and polymerization.1. Run the reaction under an inert atmosphere (N₂ or Ar): This minimizes oxidation which can sometimes initiate or accelerate polymerization. 2. Reduce the reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed. 3. Add a radical scavenger: Although the primary mechanism is cationic, radical pathways can sometimes be involved in degradation. A small amount of a scavenger like BHT could be beneficial.
Difficulty in purifying the desired product from a polymeric residue. High degree of polymerization.1. Prevent polymerization from the outset: This is the most effective strategy. See other solutions in this table. 2. Optimize purification: Consider column chromatography with a less polar eluent system to separate the desired product from the more polar polymer. Precipitation of the polymer in a non-solvent might also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound polymerization under acidic conditions?

A1: Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized benzylic carbocation. This carbocation is highly electrophilic and can be attacked by the nucleophilic hydroxyl group of another this compound molecule. This process of self-etherification can continue, leading to the formation of poly(4-butoxybenzyl ether), an unwanted polymer. The electron-donating butoxy group further stabilizes the carbocation, making this compound particularly susceptible to acid-catalyzed polymerization.

Q2: How can I choose the right acid catalyst to minimize polymerization?

A2: The choice of acid catalyst is critical. Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are highly effective at protonating the alcohol but can also accelerate polymerization. Lewis acids, such as ferric chloride (FeCl₃), can be a milder alternative for promoting reactions without excessive polymerization.[2][3] Solid acid catalysts, like Amberlyst resins, can also be used and are easily filtered out, which can help in quenching the reaction promptly. It is advisable to perform small-scale screening of different acid catalysts to find the optimal one for your specific reaction.

Q3: What are the best practices for setting up a reaction with this compound and an acid?

A3: To minimize polymerization, consider the following best practices:

  • Low Temperature: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) before and during the addition of the acid.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent side reactions.

  • Controlled Addition: Add the acid catalyst slowly and dropwise to the reaction mixture with efficient stirring to avoid localized high concentrations of acid.

  • Dilute Conditions: Running the reaction at a lower concentration may disfavor the bimolecular polymerization reaction.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can affect the reactivity and the course of the reaction.

Q4: Can protecting groups be used to prevent polymerization?

A4: Yes, protecting the hydroxyl group of this compound is an excellent strategy to prevent polymerization. The choice of protecting group should be orthogonal to the acidic conditions of your reaction. For instance, a silyl ether (e.g., TBDMS) or a benzyl ether can be stable under certain acidic conditions. The p-methoxybenzyl (PMB) ether is another option that can be removed under oxidative conditions, offering an alternative deprotection strategy.[4]

Quantitative Data Summary

The following table summarizes yields of etherification products for benzyl alcohol derivatives under different catalytic conditions, providing insight into conditions that may favor or suppress the initial step of polymerization.

SubstrateCatalystReaction ConditionsProductYield (%)Reference
This compoundPt/C (5%)135°C, 16hBis(4-butoxybenzyl) ether73[1]
4-Methoxybenzyl alcoholFeCl₃·6H₂O / HFIPRoom Temp, 0.5h4-Methoxybenzyl ethyl ether90[2][3]
Benzyl alcoholK-10 Montmorillonite110°C, 120 minDi-benzyl etherHigh Yield[1]
Benzyl alcoholp-Toluene-sulfonic acid110°C, 120 minDi-benzyl etherHigh Yield[1]

Note: The formation of the bis-benzyl ether is the dimerization product, representing the first step in polymerization.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Reaction with Minimized Polymerization

This protocol provides a general method for conducting an acid-catalyzed reaction with this compound while minimizing the risk of polymerization.

Materials:

  • This compound

  • Your desired reactant

  • Anhydrous non-protic solvent (e.g., dichloromethane, toluene)

  • Mild acid catalyst (e.g., FeCl₃, Amberlyst-15)

  • Standard glassware for inert atmosphere reactions

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve this compound and your reactant in the anhydrous solvent in the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using the cooling bath.

  • In a separate flask, prepare a solution of the acid catalyst in the anhydrous solvent.

  • Slowly add the catalyst solution to the reaction mixture dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not rise significantly.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable base (e.g., triethylamine, saturated sodium bicarbonate solution).

  • Proceed with the work-up and purification of your desired product.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation 4-BBA This compound Protonated_Alcohol Protonated Alcohol 4-BBA->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation + H2O Protonated_Alcohol->Carbocation - H2O Dimer Dimer Carbocation->Dimer + 4-BBA Polymer Poly(4-butoxybenzyl ether) Dimer->Polymer + n(4-BBA)

Caption: Acid-catalyzed polymerization mechanism of this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Polymerization Observed? No_Polymer Continue with Protocol Start->No_Polymer No Lower_Temp Lower Reaction Temperature Start->Lower_Temp Yes Change_Acid Use Milder Acid Lower_Temp->Change_Acid Polymerization Persists Slow_Addition Slow Acid Addition Change_Acid->Slow_Addition Polymerization Persists Protect_OH Protect Hydroxyl Group Slow_Addition->Protect_OH Polymerization Persists Re-evaluate Re-evaluate Reaction Strategy Protect_OH->Re-evaluate Issue Resolved

Caption: A logical workflow for troubleshooting the polymerization of this compound.

Experimental_Workflow Setup 1. Inert Atmosphere Setup Dissolve 2. Dissolve Reactants Setup->Dissolve Cool 3. Cool to 0°C Dissolve->Cool Add_Catalyst 4. Slow Addition of Acid Catalyst Cool->Add_Catalyst Monitor 5. Monitor Reaction Add_Catalyst->Monitor Quench 6. Quench Reaction Monitor->Quench Workup 7. Work-up and Purify Quench->Workup

References

Improving selectivity in the photocatalytic oxidation of 4-Butoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the selective photocatalytic oxidation of 4-butoxybenzyl alcohol to 4-butoxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic oxidation of this compound.

1. Issue: Low Selectivity towards 4-Butoxybenzaldehyde

Possible Causes & Solutions

  • Over-oxidation: The desired aldehyde product is being further oxidized to 4-butoxybenzoic acid or mineralized to CO2 and water.[1][2]

    • Solution 1: Optimize Reaction Time: Monitor the reaction progress at regular intervals to determine the optimal time for maximum aldehyde yield before significant over-oxidation occurs.[2]

    • Solution 2: Modify the Catalyst:

      • Use a catalyst with lower oxidant ability. For example, graphitic carbon nitride (g-C3N4) can be a good alternative to highly active catalysts like TiO2.[3]

      • Doping the catalyst can improve selectivity. For instance, phosphorus (P) doping of g-C3N4 has been shown to enhance selectivity towards the aldehyde.[3]

    • Solution 3: Control the Oxidizing Species: The generation of highly reactive hydroxyl radicals (•OH) can lead to non-selective oxidation.[2][3]

      • Conducting the reaction in organic solvents like benzotrifluoride or acetonitrile can suppress the formation of •OH radicals.[2]

      • Ensure that the reaction is not proceeding via a non-selective auto-oxidation pathway.[2]

  • Formation of By-products: Undesired side reactions may be occurring.

    • Solution 1: Adjust the Solvent: The choice of solvent can significantly impact selectivity. Some solvents may promote side reactions. Experiment with different solvents to find one that favors the desired oxidation pathway.

    • Solution 2: Control Reaction Temperature: Although photocatalysis is often performed at room temperature, significant light absorption can increase the local temperature. Controlling the temperature may help to suppress side reactions.

2. Issue: Poor Conversion of this compound

Possible Causes & Solutions

  • Insufficient Light Absorption by the Photocatalyst: The catalyst is not being effectively activated.

    • Solution 1: Optimize Light Source: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. For example, TiO2 is typically activated by UV light, while modified catalysts or materials like g-C3N4 can be active under visible light.[3][4]

    • Solution 2: Increase Light Intensity: A higher light intensity can lead to the generation of more charge carriers and thus a higher reaction rate. However, be aware that excessive light intensity can also lead to catalyst deactivation or reduced selectivity.

    • Solution 3: Improve Light Distribution: Ensure the entire reactor is evenly illuminated. For fixed-bed reactors, a significant portion of the catalyst bed may not be active if the radiation intensity decreases sharply.[1]

  • Catalyst Deactivation: The photocatalyst is losing its activity over time.

    • Solution 1: Catalyst Washing/Regeneration: After the reaction, wash the catalyst with an appropriate solvent to remove any adsorbed species that may be poisoning the surface. Thermal treatment can also be used for regeneration in some cases.

    • Solution 2: Investigate Photostability: Some catalysts may undergo photocorrosion or other forms of degradation upon prolonged irradiation. Consider using a more photostable catalyst.[5]

  • Mass Transfer Limitations: The reactant is not efficiently reaching the active sites on the catalyst surface.

    • Solution 1: Increase Stirring/Flow Rate: In a batch reactor, ensure vigorous stirring to keep the catalyst suspended and well-mixed with the reactant solution. In a continuous reactor, optimizing the flow rate can improve mass transfer.[1]

    • Solution 2: Optimize Catalyst Loading: An excessively high catalyst concentration can lead to light scattering and reduce the efficiency of light absorption per catalyst particle.

3. Issue: Inconsistent or Irreproducible Results

Possible Causes & Solutions

  • Variability in Starting Materials:

    • Solution: Ensure Purity: Use high-purity this compound, solvents, and any other reagents. Impurities can act as inhibitors or promote side reactions.

  • Inconsistent Experimental Setup:

    • Solution: Standardize Procedures: Maintain consistent parameters for each experiment, including catalyst loading, substrate concentration, reaction volume, light source position and intensity, and temperature.

  • Changes in Catalyst Properties:

    • Solution: Characterize the Catalyst: Characterize the catalyst before and after the reaction to check for any changes in its structure, morphology, or surface properties.

Frequently Asked Questions (FAQs)

1. What is the general mechanism for the photocatalytic oxidation of this compound?

The process begins when a semiconductor photocatalyst absorbs light with energy equal to or greater than its bandgap, leading to the generation of electron-hole pairs.[4] The photogenerated holes in the valence band are powerful oxidizing agents and can directly oxidize the adsorbed this compound.[4] Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen to form superoxide radicals (•O2−), which also play a role in the oxidation process.[6] The alcohol is selectively oxidized to the corresponding aldehyde, 4-butoxybenzaldehyde.

2. How does the butoxy substituent affect the reaction compared to a methoxy group?

The electron-donating nature of the alkoxy group (both butoxy and methoxy) in the para position generally increases the reaction rate compared to unsubstituted benzyl alcohol.[3] The longer butoxy chain might have a slight steric effect or influence the adsorption of the molecule on the catalyst surface, which could subtly alter the reaction kinetics and selectivity compared to 4-methoxybenzyl alcohol.

3. Which type of photocatalyst is best for this reaction?

There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired outcome.

  • TiO2-based catalysts are widely used but can sometimes lead to over-oxidation due to their high activity.[3]

  • Graphitic carbon nitride (g-C3N4) and its derivatives are promising metal-free alternatives that can offer high selectivity.[3][4]

  • Bismuth-based photocatalysts like Bi2WO6 have also shown high efficiency and selectivity for the oxidation of aromatic alcohols.[7]

  • Modified catalysts , such as those with metal co-catalysts or dopants, can exhibit enhanced performance.[3][8]

4. What is the role of oxygen in this reaction?

Oxygen typically acts as an electron scavenger, trapping the photogenerated electrons to prevent their recombination with holes.[4] This leads to the formation of reactive oxygen species like superoxide radicals, which can participate in the oxidation of the alcohol. In many cases, the presence of oxygen is crucial for achieving high conversion rates.

5. Can this reaction be performed without an organic solvent?

Yes, the photocatalytic oxidation of aromatic alcohols can be carried out in water.[1][3][7] This aligns with the principles of green chemistry by avoiding the use of volatile and often toxic organic solvents. However, the solubility of this compound in water is limited, which might necessitate the use of a co-solvent or a phase-transfer catalyst in some cases.

Data Summary

Table 1: Comparison of Different Photocatalysts for the Oxidation of Aromatic Alcohols

PhotocatalystSubstrateSolventLight SourceConversion (%)Selectivity to Aldehyde (%)Reference
P-doped g-C3N44-Methoxybenzyl AlcoholWaterUV/Visible-Improved selectivity noted[3]
g-C3N4Substituted Benzyl AlcoholsWaterUV/Visible-Almost 100%[4]
Pt/Bi2WO64-Methoxybenzyl AlcoholWaterSimulated Sunlight>99>99[7]
TiO24-Methoxybenzyl AlcoholWater--~47% (main by-product CO2)[1]
BN/In2S3Benzyl Alcohol-Visible71100[6]
CdS/g-C3N4Benzyl Alcohol-Visible48.0>90
Ag/Pd/m-BiVO4Benzyl AlcoholTolueneVisible89.9>99
Ir/TiO2Benzyl AlcoholSolvent-freeUV~45 (after 40h)>95 (for all carbonyl products)[2]

Note: The data presented is for various aromatic alcohols, as specific data for this compound is limited. These results provide a comparative baseline.

Experimental Protocols

1. General Protocol for Photocatalytic Oxidation of this compound

  • Catalyst Suspension: Disperse a specific amount of the chosen photocatalyst (e.g., 1 g/L) in the reaction solvent (e.g., water or an organic solvent) in a photocatalytic reactor.

  • Sonication: Sonicate the suspension for approximately 15-30 minutes to ensure a uniform dispersion of the catalyst particles.

  • Substrate Addition: Add the this compound to the suspension to achieve the desired initial concentration (e.g., 0.5 mM).

  • Equilibration: Stir the mixture in the dark for about 30-60 minutes to establish adsorption-desorption equilibrium between the substrate and the catalyst surface.

  • Oxygenation: If the reaction requires oxygen, bubble O2 through the suspension for a set period before and during the reaction.

  • Initiation of Reaction: Turn on the light source (e.g., UV lamp or visible light LED) to start the photocatalytic reaction. Maintain a constant temperature, often room temperature, using a cooling system if necessary.

  • Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.

  • Sample Preparation: Immediately filter the withdrawn samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and quench the reaction.

  • Analysis: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of this compound and 4-butoxybenzaldehyde.

2. Protocol for Catalyst Preparation (Example: P-doped g-C3N4)

  • Precursor Mixture: Mix melamine and a phosphorus source (e.g., phosphoric acid or a phosphate salt) in a crucible.

  • Thermal Condensation: Place the crucible in a muffle furnace. Heat the mixture to a specific temperature (e.g., 550 °C) for a set duration (e.g., 4 hours) in an air atmosphere.

  • Cooling and Grinding: Allow the furnace to cool down to room temperature naturally. The resulting yellow agglomerate is then ground into a fine powder.

  • Washing: Wash the powder with a suitable solvent (e.g., dilute acid, base, or deionized water) to remove any unreacted precursors or impurities.

  • Drying: Dry the final P-doped g-C3N4 powder in an oven at a moderate temperature (e.g., 60-80 °C) overnight.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Product Analysis start_prep Mix Precursors thermal Thermal Condensation start_prep->thermal grind Grind thermal->grind wash Wash & Dry grind->wash catalyst Photocatalyst wash->catalyst disperse Disperse Catalyst in Solvent catalyst->disperse add_substrate Add this compound disperse->add_substrate equilibrate Equilibrate in Dark add_substrate->equilibrate irradiate Irradiate with Light equilibrate->irradiate sampling Take Samples irradiate->sampling filter Filter Sample sampling->filter hplc_gc HPLC/GC Analysis filter->hplc_gc results Determine Conversion & Selectivity hplc_gc->results

Caption: Experimental workflow for the photocatalytic oxidation of this compound.

Selectivity_Factors center Selectivity towards 4-Butoxybenzaldehyde catalyst_type Type of Photocatalyst (e.g., g-C3N4, TiO2) catalyst_type->center doping Doping (e.g., P-doping) doping->center metal_loading Co-catalyst Loading (e.g., Pt, Pd) metal_loading->center solvent Solvent solvent->center oxidant Oxidant (e.g., O2) oxidant->center light_source Light Source & Intensity light_source->center reaction_time Reaction Time reaction_time->center

Caption: Key factors influencing the selectivity of 4-butoxybenzaldehyde formation.

References

Troubleshooting low yields in etherification reactions with 4-Butoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues leading to low yields in the etherification of 4-Butoxybenzyl alcohol. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses the most common challenges in a question-and-answer format to help you diagnose and resolve issues in your experimental setup.

Q1: My overall yield is extremely low after performing a Williamson ether synthesis. Where should I begin troubleshooting?

Low yields are often traced back to fundamental reaction conditions rather than complex chemistry. A systematic check of your setup is the best first step.

  • Reagent Purity and Handling: this compound, like other benzyl alcohols, can be susceptible to air oxidation over time, which may introduce impurities. Ensure the purity of your starting material and alkylating agent.

  • Strict Anhydrous Conditions: The Williamson synthesis is highly sensitive to water. The strong base used to deprotonate the alcohol (e.g., sodium hydride, NaH) reacts violently with water. Any moisture will consume the base, preventing the formation of the necessary alkoxide nucleophile. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Inert Atmosphere: To prevent potential oxidation of the benzyl alcohol at elevated temperatures, it is best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • Incomplete Deprotonation: The alcohol must be fully converted to its conjugate base (the alkoxide) to act as an effective nucleophile. If using a base like NaH, ensure you are using at least a slight stoichiometric excess (e.g., 1.1–1.2 equivalents) and allowing sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding your alkylating agent.[1][2]

Q2: My analysis shows a significant byproduct with approximately double the molecular weight of my starting material. What is it and how can I prevent it?

This is a classic sign of self-condensation, where two molecules of this compound react with each other to form bis(4-butoxybenzyl) ether. This is a common side reaction for benzyl alcohols.[3][4]

  • Cause: This reaction can be catalyzed by trace acidic impurities or occur at elevated temperatures. After the alkoxide of this compound is formed, it can attack the benzylic carbon of another neutral molecule of this compound.

  • Mitigation Strategies:

    • Temperature Control: Avoid unnecessarily high temperatures. Typical Williamson reactions are conducted between 50-100 °C.[5]

    • Order of Addition: Add the alkylating agent as soon as the deprotonation of the alcohol is complete to ensure it reacts with the alkoxide before the alkoxide can react with remaining neutral alcohol molecules.

    • Avoid Acid: Ensure your reaction conditions remain basic and that no acid is introduced until the work-up stage.

Q3: The reaction stalls with a significant amount of starting material remaining. What are the likely causes?

An incomplete reaction points to issues with your reagents or their activation.

  • Ineffective Base: For an unactivated alcohol like this compound, a very strong base is required for complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) are often insufficient for alcohols and are better suited for more acidic phenols.[6][7] Using a strong base like sodium hydride (NaH) or potassium hydride (KH) is recommended.[7][8]

  • Poor Leaving Group: The etherification is an SN2 reaction, which requires a good leaving group on the alkylating agent.[5] Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and getting low conversion, consider switching to the bromide or iodide equivalent. Alkyl tosylates and mesylates are also excellent leaving groups.[2][8]

  • Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol) can solvate the alkoxide nucleophile, reducing its reactivity. Polar aprotic solvents such as DMF, DMSO, or THF are highly recommended as they do not solvate the nucleophile, leading to a significant rate enhancement.[5][7][8]

Q4: I suspect elimination (E2) is competing with my substitution (SN2) reaction. How can I minimize this?

The formation of an alkene from your alkylating agent is a common competing pathway, especially under the basic conditions of the Williamson synthesis.[7]

  • Structure of the Alkylating Agent: This is the most critical factor. The E2 reaction is heavily favored for tertiary alkyl halides and is very competitive for secondary alkyl halides. For the highest yields of the ether product, always use a methyl or primary alkyl halide.[2][8]

  • Steric Hindrance of the Base: While a strong base is needed, a sterically bulky base (e.g., potassium tert-butoxide) will favor the E2 pathway.[2] Use a non-bulky base like NaH.

  • Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q: How do I best monitor the progress of my reaction? A: Thin-layer chromatography (TLC) is the most straightforward method. The ether product is significantly less polar than the starting this compound. You should see a new spot appear with a higher Rf value, while the spot corresponding to the alcohol diminishes over time.[1]

Q: I'm losing a significant amount of product during the aqueous work-up. What can I do? A: While the final ether product is less polar than the starting alcohol, it may still have some partial water solubility depending on the other functional groups present. During extraction, ensure you thoroughly extract the aqueous layer multiple times (e.g., 3x) with your organic solvent. Washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions and draw water out of the organic phase, improving recovery.[1]

Q: Can I use an alternative to the Williamson ether synthesis? A: Yes, several other methods exist. For instance, iron salts have been used to catalyze the direct etherification of benzyl alcohols.[4][9] Another approach involves using activating agents like 2-benzyloxy-1-methylpyridinium triflate, which allows the reaction to proceed under milder, nearly neutral conditions, which can be advantageous for sensitive substrates.[10][11]

Data Presentation

The choice of reaction conditions significantly impacts the outcome of etherification reactions involving benzyl alcohols. The following table summarizes results from various reported methods to provide a comparative overview.

Alcohol ReactantAlkylating Agent/Co-ReactantCatalyst/BaseSolventTemp. (°C)Yield (%)Reference
Benzyl AlcoholEthyl IodideK₂CO₃DMSO5091[6]
4-Methoxybenzyl AlcoholEthanolFeCl₃·6H₂O / HFIPHFIP7090[9][12]
4-Methylbenzyl AlcoholEthanolFeCl₃·6H₂O / HFIPHFIP7073[9][12]
Various Benzyl AlcoholsSelf-CondensationFeCl₃·6H₂O (5 mol%)Propylene Carbonate70-12053-91[4]
Benzyl AlcoholBenzyl BromideK₂CO₃DMSO5090[6]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Unsymmetrical Ether)

This protocol describes a standard method for reacting this compound with a primary alkyl halide using sodium hydride.

  • Preparation: Add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the alcohol (approx. 5-10 mL per mmol of alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until H₂ evolution ceases, indicating complete formation of the sodium alkoxide.[1]

  • Alkylation: Cool the mixture back to 0 °C. Slowly add the primary alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C for THF). Monitor the reaction progress by TLC. A typical reaction time is 4-18 hours.[1][13]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ether.

Protocol 2: Iron-Catalyzed Self-Condensation (Symmetrical Ether Formation)

This protocol is adapted from a method for the formation of symmetrical ethers and illustrates a common side reaction pathway.[4]

  • Preparation: In a pressure tube, add this compound (1.0 eq) and propylene carbonate (PC) as the solvent (approx. 0.5 mL per mmol of alcohol).

  • Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 5 mol%).

  • Reaction: Seal the pressure tube and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Extract the product with a nonpolar solvent like petroleum ether. The product can then be isolated and purified by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate key logical and chemical pathways relevant to troubleshooting this reaction.

TroubleshootingWorkflow Start Low Yield Observed IncompleteRxn Incomplete Reaction (Starting Material Remains) Start->IncompleteRxn SideProducts Side Product Formation (Complex Mixture) Start->SideProducts PurificationLoss Purification Issues Start->PurificationLoss Base Ineffective or Insufficient Base? IncompleteRxn->Base LeavingGroup Poor Leaving Group on Alkylating Agent? IncompleteRxn->LeavingGroup Moisture Moisture Present in Reaction? IncompleteRxn->Moisture SelfCondensation Symmetrical Ether (Self-Condensation)? SideProducts->SelfCondensation Elimination Alkene Formation (E2 Elimination)? SideProducts->Elimination Oxidation Aldehyde Formation (Oxidation)? SideProducts->Oxidation Extraction Loss During Aqueous Extraction? PurificationLoss->Extraction Chromatography Poor Separation in Chromatography? PurificationLoss->Chromatography

Caption: A troubleshooting workflow for diagnosing low yields.

WilliamsonSynthesis cluster_SN2 SN2 Attack Alcohol This compound (R'-OH) Alkoxide 4-Butoxybenzyl Alkoxide (R'-O⁻) Alcohol->Alkoxide + Product Unsymmetrical Ether (R'-O-R) Alkoxide->Product HBase H-Base⁺ Alkoxide->HBase - AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product + Salt Halide Salt (X⁻) Product->Salt + Base Strong Base (e.g., NaH) Base->Alkoxide

Caption: The reaction pathway for the Williamson ether synthesis.

References

Technical Support Center: Purification of Crude 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 4-butoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthetic route used. A frequent method for its preparation is the reduction of 4-butoxybenzaldehyde. Therefore, potential impurities include:

  • Unreacted 4-butoxybenzaldehyde: The starting material may not have been fully converted to the alcohol.

  • 4-Butoxybenzoic acid: Over-oxidation of the aldehyde or alcohol can lead to the formation of the corresponding carboxylic acid.

  • Side-products from the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride), byproducts may be present.

  • Solvents from the reaction and workup: Residual solvents used in the synthesis and extraction steps can be present in the crude product.

Q2: Which purification technique is most suitable for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Here is a general comparison of common techniques:

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%70-90%Simple, cost-effective for removing small amounts of impurities.Can have lower yields if the product is significantly soluble in the cold solvent.
Column Chromatography >99%50-80%Excellent for separating complex mixtures and achieving very high purity.More time-consuming, requires larger volumes of solvent, and can be more expensive.
Vacuum Distillation >98%60-90%Effective for separating compounds with different boiling points, especially for high-boiling liquids.[1]Requires specialized equipment; not suitable for thermally unstable compounds.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be chosen to achieve good separation of the spots.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible Cause(s)Solution(s)
Oiling out instead of crystallization The crude material is highly impure, leading to a significant depression of the melting point. The chosen solvent may be too nonpolar for the impurities.- Add a small amount of a more polar co-solvent to the hot mixture. - First, attempt to purify the crude material by column chromatography to remove the bulk of the impurities.
No crystals form upon cooling - The solution is not saturated (too much solvent was used). - The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of the purified product - Too much solvent was used for the recrystallization or for washing the crystals. - The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Cool the solution in an ice bath for a longer period to maximize crystal formation.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Solution(s)
Poor separation of bands The eluent system is not optimal.- Adjust the polarity of the eluent. For this compound, a gradient of hexane and ethyl acetate is a good starting point. - Ensure the column is packed properly without any cracks or channels.
Product is eluting too quickly or too slowly The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf value), decrease the polarity of the eluent (increase the proportion of hexane). - If the product elutes too slowly (low Rf value), increase the polarity of the eluent (increase the proportion of ethyl acetate).
Cracked or channeled column Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
Vacuum Distillation Troubleshooting
ProblemPossible Cause(s)Solution(s)
Bumping or uneven boiling Lack of boiling chips or inadequate stirring. The heating rate is too high.- Add boiling chips or use a magnetic stirrer. - Heat the distillation flask slowly and evenly.
Product not distilling at the expected temperature The vacuum is not low enough. The thermometer is not placed correctly.- Check the vacuum pump and all connections for leaks. - The top of the thermometer bulb should be level with the side arm of the distillation head.
Product solidifies in the condenser The cooling water is too cold.- Use room temperature water or drain the condenser jacket and allow for air cooling if the product has a high melting point.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may need optimization based on the specific impurities present.

  • Solvent Selection: Based on the principle of "like dissolves like," and considering the butoxy group, a moderately polar solvent or a solvent pair is likely to be effective. Start by testing the solubility of the crude material in small amounts of different solvents (e.g., heptane, toluene, ethyl acetate, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair, such as heptane/ethyl acetate or ethanol/water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography Protocol
  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates with different ratios of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of approximately 0.3 for this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound and then any more polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation Protocol

This compound is expected to have a high boiling point, making vacuum distillation a suitable purification method. The boiling point of the analogous 4-methoxybenzyl alcohol is 259 °C at atmospheric pressure.[2][3] The larger butoxy group will increase the boiling point further.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin to heat the distillation flask gently and evenly.

  • Distillation: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.

  • Product Collection: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.

Visualizations

Purification_Workflow crude Crude this compound tlc_analysis TLC Analysis crude->tlc_analysis Assess Impurity Profile recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture vacuum_distillation Vacuum Distillation tlc_analysis->vacuum_distillation High-Boiling Impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product vacuum_distillation->pure_product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool oiling_out Product Oils Out cool->oiling_out no_crystals No Crystals Form cool->no_crystals crystals_form Crystals Form cool->crystals_form add_polar_solvent Add Polar Co-solvent oiling_out->add_polar_solvent High Impurity pre_purify Pre-purify by Chromatography oiling_out->pre_purify Very Impure concentrate Concentrate Solution no_crystals->concentrate Not Saturated induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Supersaturated

Caption: Troubleshooting guide for recrystallization issues.

References

Managing temperature control in 4-Butoxybenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-Butoxybenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Disclaimer

Specific experimental data for this compound is limited in publicly available literature. Therefore, the quantitative data and protocols provided below are based on structurally similar compounds, such as Benzyl Alcohol and 4-Methoxybenzyl Alcohol . These should be considered as starting points, and empirical optimization for your specific reaction with this compound is highly recommended.

Troubleshooting Guide

This guide addresses common temperature-related problems in a question-and-answer format.

Q1: My reaction is proceeding very slowly or not at all. How can I determine if the temperature is the issue?

A1: An unexpectedly slow reaction rate is often linked to insufficient temperature. Molecules require a minimum amount of energy, known as activation energy, to react. If the temperature is too low, this energy barrier is not overcome.

Troubleshooting Steps:

  • Verify Temperature Reading: Ensure your thermometer or temperature probe is calibrated and correctly placed to measure the internal reaction temperature, not the bath temperature.

  • Incremental Temperature Increase: Gradually raise the reaction temperature in 10-15°C increments, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Check for Reagent Degradation: Ensure that starting materials and any catalysts have been stored correctly and have not degraded, which could also lead to a sluggish reaction.

  • Solvent Choice: Confirm that your solvent is appropriate for the desired reaction temperature (i.e., its boiling point is sufficiently high).

Q2: I'm observing significant byproduct formation and a low yield of my desired product. Could overheating be the cause?

A2: Yes, excessive heat is a common cause of side reactions, leading to reduced yield and complex purification. For alkoxybenzyl alcohols, potential side reactions at high temperatures include:

  • Self-etherification: Two molecules of the alcohol react to form a dibenzyl ether. This is observed in related alkoxybenzyl alcohols at temperatures between 100°C and 135°C.

  • Oxidation: If air is present, the alcohol can be oxidized to the corresponding aldehyde (4-Butoxybenzaldehyde) or further to the carboxylic acid.

  • Decomposition: Starting materials, reagents, or the desired product may decompose at elevated temperatures.

Troubleshooting Steps:

  • Lower the Temperature: Reduce the reaction temperature. Many reactions are more selective at lower temperatures.

  • Controlled Reagent Addition: If the reaction is exothermic, adding one reagent slowly to the reaction mixture using a dropping funnel can help maintain a stable temperature and prevent localized overheating.[1]

  • Efficient Cooling: For highly exothermic processes, use an appropriate cooling bath (e.g., ice-water, ice-salt) to dissipate heat effectively.

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: My reaction temperature spiked suddenly after adding a reagent. What happened and how can I prevent it?

A3: This indicates a highly exothermic reaction, where heat is generated faster than it can be dissipated.[2] This is dangerous and can lead to a runaway reaction, solvent boiling, and significant byproduct formation.

Prevention and Control Workflow:

Exotherm_Management cluster_planning Planning Phase cluster_execution Execution Phase Plan_Start Identify Potentially Exothermic Step Research Research Reactivity (e.g., acid-base, oxidation) Plan_Start->Research Scale Plan for Slow, Controlled Addition Research->Scale Cooling Prepare Adequate Cooling Bath Scale->Cooling Exec_Start Start Reaction at Lower Temperature Add_Reagent Add Reagent Slowly/Portion-wise Exec_Start->Add_Reagent Monitor Monitor Internal Temperature Continuously Temp_Check Check for Temperature Rise Monitor->Temp_Check Add_Reagent->Monitor Adjust_Rate Adjust Addition Rate or Cooling Temp_Check->Adjust_Rate Rise > 5°C Proceed Proceed with Addition Temp_Check->Proceed Rise < 5°C Adjust_Rate->Add_Reagent Proceed->Add_Reagent

Caption: Workflow for managing potentially exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are typical temperature ranges for common reactions with alkoxybenzyl alcohols?

A1: Based on similar substrates, the optimal temperature can vary significantly depending on the specific reaction, catalyst, and solvent system. The table below provides general guidance.

Q2: How does the butoxy group affect the reactivity and temperature tolerance compared to a methoxy group?

A2: The butoxy group is more electron-donating and bulkier than a methoxy group.

  • Electronic Effect: The increased electron-donating nature may make the benzyl alcohol more susceptible to oxidation and stabilize carbocation intermediates, potentially lowering the required temperature for reactions proceeding through such intermediates (e.g., some etherifications).

  • Steric Effect: The bulkier butoxy group might slightly slow down reaction rates where it hinders the approach of a reagent to the reaction center. In general, thermal stability is expected to be similar, but side reactions should be carefully monitored.

Q3: Can I use the same temperature for a small-scale trial and a large-scale reaction?

A3: Not necessarily. Heat transfer is less efficient in larger scale reactions. An exothermic reaction that is easily controlled on a 1-gram scale might become dangerously uncontrollable on a 100-gram scale. Always perform careful process safety analysis before scaling up, and consider that the optimal temperature may need to be adjusted.

Data Presentation

Table 1: Physical Properties of 4-Alkoxybenzyl Alcohols
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
4-Methoxybenzyl alcohol 105-13-522 - 25[3]259[3]
4-Hydroxy-3-methoxybenzyl alcohol 498-00-0112 - 115[1]-
3-Methoxybenzyl alcohol 6971-51-3-250[4]
Benzyl Alcohol 100-51-6-15205
Table 2: Example Temperature Conditions for Reactions of Benzyl Alcohols
Reaction TypeSubstrate ExampleCatalystTemperature (°C)Reference
Esterification Benzyl alcoholS-Fe-MCM-4860[5]
Esterification Benzyl alcoholAmberlyst-1555 - 86 (328–359 K)
Self-Etherification 4-Alkoxybenzyl alcoholsPd/C or Pt/C100 - 135
Cross-Etherification Benzyl alcoholsFe(OTf)₃45 - 70
Oxidation 4-Methoxybenzyl alcoholH₂O₂ / Na₂WO₄30 - 60
Oxidation Benzyl alcoholPeroxymonosulfate50

Experimental Protocols

The following are example protocols for common reactions, adapted for benzyl alcohol derivatives. They must be optimized for this compound.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This protocol describes the esterification of a benzyl alcohol with acetic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzyl alcohol (1.0 eq) in a suitable solvent (e.g., toluene). Add the carboxylic acid (1.2 - 2.0 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the solvent but is often in the range of 80-120°C. For esterification with acetic acid and an Amberlyst-15 catalyst, a temperature range of 55-86°C has been reported.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete when the starting alcohol spot has disappeared.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Oxidation to Aldehyde

This protocol is based on the oxidation of 4-methoxybenzyl alcohol using hydrogen peroxide.

  • Setup: Prepare a two-phase system. In a round-bottom flask, dissolve this compound in a suitable organic solvent (e.g., toluene). In a separate vessel, prepare an aqueous solution of hydrogen peroxide (H₂O₂).

  • Catalyst Addition: To the organic phase, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and a co-catalyst (e.g., sodium tungstate, Na₂WO₄·2H₂O).

  • Reaction Initiation: Combine the organic and aqueous phases. Heat the mixture with vigorous stirring. The reported temperature range for the oxidation of 4-methoxybenzyl alcohol is 30-60°C. The conversion rate increases with temperature within this range.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC or GC.

  • Workup: After completion, cool the reaction mixture and separate the organic and aqueous layers. Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.

Visualizations

General Troubleshooting Workflow for Temperature Issues

Temp_Troubleshooting Start Reaction Outcome Unsatisfactory Check_Rate Is Reaction Rate the Issue? Start->Check_Rate Check_Yield Is Yield/Purity the Issue? Check_Rate->Check_Yield No Slow Rate is Too Slow Check_Rate->Slow Yes Fast Low Yield or Many Byproducts Check_Yield->Fast Yes End Optimized Condition Check_Yield->End No Verify_Temp_Slow Verify Thermometer Calibration & Placement Slow->Verify_Temp_Slow Increase_Temp Gradually Increase Temperature (10-15°C) Verify_Temp_Slow->Increase_Temp Check_Reagents_Slow Check Reagent Purity/Activity Increase_Temp->Check_Reagents_Slow Check_Reagents_Slow->End Check_Exotherm Was there an Uncontrolled Exotherm? Fast->Check_Exotherm Lower_Temp Lower Reaction Temperature Check_Exotherm->Lower_Temp Slow_Addition Implement Slow Addition and/or Cooling Lower_Temp->Slow_Addition Inert_Atm Consider Inert Atmosphere (Oxidation) Slow_Addition->Inert_Atm Inert_Atm->End

Caption: A logical workflow for troubleshooting common temperature-related issues.

References

Technical Support Center: Catalyst Choice in 4-Butoxybenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-butoxybenzyl alcohol. The information is designed to address common challenges encountered during experiments, with a focus on the impact of catalyst selection on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the oxidation of 4-alkoxybenzyl alcohols?

Several catalytic systems are employed for the oxidation of 4-alkoxybenzyl alcohols, with the choice depending on the desired product (aldehyde or carboxylic acid), reaction conditions, and environmental considerations. Common systems include:

  • Phase Transfer Catalysis (PTC): Utilizes a phase transfer catalyst, such as Tetrabutyl Ammonium Bromide (TBAB), in combination with a co-catalyst like sodium tungstate and an oxidant like hydrogen peroxide. This method is considered environmentally friendly as it can be performed in a biphasic system with water as a byproduct.[1]

  • TEMPO-based Catalysis: Systems like Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are effective for the aerobic oxidation of benzyl alcohols. These reactions can often be carried out at room temperature using air as the oxidant.[2]

  • Photocatalysis: Semiconductor materials like TiO2 can be used as photocatalysts to oxidize benzyl alcohols in aqueous solutions. The reaction pathway, leading to partial oxidation (aldehyde) or complete mineralization (CO2 and H2O), can be influenced by factors such as light intensity and oxygen concentration.[3][4]

  • Heterogeneous Catalysis: Solid-supported catalysts, such as bimetallic nanoparticles (e.g., Ag/Pd) on a support like monoclinic bismuth vanadate (m-BiVO4), offer advantages in terms of catalyst recovery and reusability.[5]

  • Homogeneous Metal Complex Catalysis: Water-soluble heterobimetallic complexes, for instance, those containing copper and zinc, have been shown to efficiently catalyze the selective oxidation of alcohols to aldehydes using hydrogen peroxide.[6]

Q2: How does the choice of catalyst affect the selectivity towards the aldehyde versus the carboxylic acid?

The selectivity is a critical aspect of catalyst choice.

  • Mildly selective catalysts, such as some TEMPO-based systems and certain heterogeneous catalysts under optimized conditions, tend to favor the formation of the aldehyde, 4-butoxybenzaldehyde.

  • More aggressive oxidizing conditions or catalysts can lead to over-oxidation to form 4-butoxybenzoic acid. For example, in photocatalysis with TiO2, lower oxygen coverage on the catalyst surface favors the partial oxidation to the aldehyde, while higher oxygen concentrations promote further oxidation to the carboxylic acid and eventually mineralization.[3][4]

Q3: What are the key parameters that influence the reaction kinetics besides the catalyst itself?

Several parameters significantly impact the reaction rate and conversion:

  • Temperature: Generally, an increase in temperature leads to a higher reaction rate.[1]

  • Concentration of Reactants: The concentration of the substrate (this compound), oxidant (e.g., hydrogen peroxide), and catalyst all play a crucial role. The reaction order with respect to each component will dictate the kinetic behavior.[1]

  • Agitation Speed (for heterogeneous systems): In multiphase reactions, such as phase transfer catalysis, the speed of agitation is important to overcome mass transfer limitations between the phases.[1]

  • Solvent: The choice of solvent can affect catalyst solubility, reactant solubility, and the overall reaction pathway.[5]

  • Light Intensity (for photocatalysis): In photocatalytic reactions, the rate is dependent on the flux of photons absorbed by the catalyst.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The catalyst may have degraded or was not properly activated.- Ensure proper storage and handling of the catalyst. - For heterogeneous catalysts, verify the preparation and activation protocol. - For photocatalysts, ensure the light source is emitting at the correct wavelength and intensity.
Mass Transfer Limitation: In biphasic or heterogeneous systems, poor mixing can limit the reaction rate.- Increase the agitation speed.[1] - Consider using a phase transfer catalyst if applicable to improve interfacial contact.
Incorrect Reaction Conditions: Temperature, pressure, or reactant concentrations may not be optimal.- Systematically vary the temperature and concentrations of reactants and catalyst to find the optimal conditions.[1]
Low Selectivity (Over-oxidation to Carboxylic Acid) Harsh Reaction Conditions: High temperature or high oxidant concentration can lead to over-oxidation.- Reduce the reaction temperature. - Decrease the concentration of the oxidizing agent.
Inappropriate Catalyst: The chosen catalyst may be too reactive for the desired transformation.- Switch to a more selective catalyst system, for example, a TEMPO-based catalyst for aldehyde synthesis.[2]
High Oxygen Concentration (in photocatalysis): Excess oxygen can favor the mineralization pathway.- In photocatalytic systems, reducing the oxygen concentration can enhance selectivity towards the aldehyde.[3]
Catalyst Deactivation/Difficult Recovery Poisoning of Catalyst Active Sites: Impurities in the reactants or solvent can poison the catalyst.- Purify all reactants and solvents before use.
Leaching of Active Species: For supported catalysts, the active metal may leach into the reaction mixture.- Choose a more robust support or modify the catalyst preparation to improve stability.
Difficult Separation: For homogeneous catalysts, separation from the reaction mixture can be challenging.- Consider switching to a heterogeneous catalyst for easier recovery and recycling.[5]

Experimental Protocols

Example Protocol 1: Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol

This protocol for a related compound, 4-methoxybenzyl alcohol, can be adapted for this compound.

Materials:

  • 4-Methoxybenzyl alcohol

  • Hydrogen peroxide (30% w/v)

  • Sodium Tungstate (Na2WO4·2H2O) - Co-catalyst

  • Tetrabutyl Ammonium Bromide (TBAB) - Phase Transfer Catalyst

  • Ethyl acetate - Organic solvent

  • Distilled water

Procedure: [1][7]

  • Set up a mechanically agitated glass reactor with temperature control.

  • Prepare the aqueous phase by dissolving a specific amount of sodium tungstate in a 30% w/v hydrogen peroxide solution and diluting with distilled water.

  • Prepare the organic phase by dissolving a known concentration of 4-methoxybenzyl alcohol in ethyl acetate.

  • Add both the aqueous and organic phases to the reactor.

  • Add the phase transfer catalyst (TBAB) to the reaction mixture.

  • Commence stirring at a controlled speed (e.g., 1500 rpm) and maintain the desired reaction temperature (e.g., 60°C).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique (e.g., GC or HPLC).

Example Protocol 2: Aerobic Alcohol Oxidation using a Cu(I)/TEMPO Catalyst System

This is a general protocol for the oxidation of para-substituted benzyl alcohols and can be applied to this compound.

Materials: [2]

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-Methylimidazole (NMI)

  • Acetonitrile - Solvent

Procedure: [2]

  • In a standard glassware setup, dissolve the this compound in acetonitrile.

  • Add solid CuBr to the solution. The solution will typically turn from colorless to pale green.

  • Add bpy and TEMPO, which should result in a deep red-brown color.

  • Add N-methylimidazole (NMI) dropwise.

  • Stir the reaction at room temperature, open to the air. The reaction is complete when the color changes from red-brown to a turbid green, which typically takes 30-60 minutes.

  • Once the reaction is complete, proceed with a standard aqueous work-up and purification by column chromatography.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the oxidation of benzyl alcohol and its derivatives. Note that direct comparative data for this compound is limited, and data for benzyl alcohol and 4-methoxybenzyl alcohol are used as representative examples.

Table 1: Performance of Various Catalysts in Benzyl Alcohol Oxidation

Catalyst SystemSubstrateOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%) (to Aldehyde)Reference
Ag/Pd/m-BiVO4 Benzyl alcoholVisible Light/O2TolueneRT1289.9>99[5]
Cu(I)/TEMPO 4-Nitrobenzyl alcoholAirAcetonitrileRT0.5-1~65 (isolated yield)High[2]
WO4@PAF-181 Benzyl alcoholH2O2Water801296 (yield of acid)-[8]
[CuZn(bz)3(bpy)2]BF4 4-Methoxybenzyl alcoholH2O2Water70-93 (yield)High[6]

Visualizations

Experimental Workflow for Phase Transfer Catalysis

experimental_workflow cluster_prep Phase Preparation cluster_reaction Reaction cluster_analysis Analysis A Aqueous Phase (H2O2, Na2WO4) C Combine Phases in Reactor A->C B Organic Phase (this compound, Ethyl Acetate) B->C D Add Phase Transfer Catalyst (TBAB) C->D E Stir at Controlled Temperature D->E F Sample Reaction Mixture E->F G Analyze via GC/HPLC F->G H Determine Conversion and Selectivity G->H

Caption: Workflow for a typical phase transfer catalytic oxidation experiment.

Logical Relationship of Parameters in Photocatalysis

photocatalysis_logic cluster_inputs Input Parameters cluster_outputs Reaction Outcomes cluster_products Products Light Light Intensity Rate Reaction Rate Light->Rate increases Oxygen Oxygen Concentration Oxygen->Rate influences Selectivity Selectivity Oxygen->Selectivity high O2 favors mineralization Catalyst Catalyst Properties (e.g., TiO2) Catalyst->Rate Rate->Selectivity Aldehyde 4-Butoxybenzaldehyde Selectivity->Aldehyde Mineralization CO2 + H2O Selectivity->Mineralization

Caption: Influence of key parameters on photocatalytic oxidation outcomes.

References

Avoiding impurities in the synthesis of 4-Butoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-Butoxybenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are two primary synthetic routes for preparing this compound:

  • Williamson Ether Synthesis: This is a widely used method that involves the reaction of 4-hydroxybenzyl alcohol with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base.[1][2]

  • Reduction of 4-Butoxybenzaldehyde: This method involves the reduction of the aldehyde functional group of 4-Butoxybenzaldehyde to an alcohol using a suitable reducing agent, such as sodium borohydride.

Q2: What are the potential impurities I might encounter in the Williamson Ether Synthesis of this compound?

A2: Several impurities can arise from the Williamson ether synthesis. These include:

  • Unreacted 4-hydroxybenzyl alcohol: Incomplete reaction can leave starting material in your product.

  • 1-bromobutane (or other butyl halide): Excess alkylating agent may remain.

  • 4,4'- (oxybis(methylene))bis(butoxybenzene) (dibutoxylated dimer): O-alkylation of the benzylic alcohol of the product or starting material.

  • 2-butoxy-4-(butoxymethyl)phenol (C- and O-alkylated product): C-alkylation of the aromatic ring is a known side reaction for phenoxides.

  • Butene isomers: Elimination (E2) reaction of the butyl halide, especially if using a sterically hindered base or secondary/tertiary butyl halides.[3]

  • Dibutyl ether: Self-condensation of the butyl halide.

Q3: What impurities should I be aware of when synthesizing this compound by reducing 4-Butoxybenzaldehyde?

A3: The main impurities to consider in this route are:

  • Unreacted 4-Butoxybenzaldehyde: Incomplete reduction will leave the starting material.

  • 4-Butoxybenzoic acid: Over-oxidation of the starting material or the product alcohol can lead to the formation of the corresponding carboxylic acid.

  • Borate esters: If using sodium borohydride, borate esters can form and will need to be hydrolyzed during the workup.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying this compound is silica gel column chromatography .[1][4] A solvent system of petroleum ether and diethyl ether (e.g., 19:1) has been shown to be effective for purifying similar benzyl alcohol derivatives.[4] High-performance liquid chromatography (HPLC) can also be used for both analysis and purification.[5]

Troubleshooting Guides

Williamson Ether Synthesis Route
Observed Problem Potential Cause Suggested Solution
Low Yield of Product Incomplete deprotonation of 4-hydroxybenzyl alcohol.Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions.
Inefficient alkylation.Use a more reactive butyl halide (e.g., 1-iodobutane instead of 1-bromobutane). Increase the reaction temperature or time.
Loss of product during workup.Ensure proper phase separation during extraction. Back-extract the aqueous layer with the organic solvent.
Presence of Unreacted 4-hydroxybenzyl alcohol Insufficient amount of base or butyl halide.Use a slight excess of the base and butyl halide (e.g., 1.1-1.2 equivalents).
Short reaction time or low temperature.Increase the reaction time and/or temperature and monitor the reaction by TLC.
Presence of Dialkylated Impurities The benzylic alcohol is also alkylated.This is less likely under standard Williamson conditions but can occur. Use of a milder base might favor phenolic O-alkylation.
Presence of C-Alkylated Impurities Reaction conditions favor C-alkylation.Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.
Presence of Butene Elimination reaction of butyl halide.Use a primary butyl halide (1-bromobutane or 1-iodobutane). Avoid sterically hindered bases. Use milder reaction temperatures.[3]
Reduction of 4-Butoxybenzaldehyde Route
Observed Problem Potential Cause Suggested Solution
Incomplete Reaction (Presence of 4-Butoxybenzaldehyde) Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH4).
Deactivated reducing agent.Use fresh, high-quality reducing agent.
Low reaction temperature.Ensure the reaction is running at the optimal temperature for the chosen reducing agent.
Presence of 4-Butoxybenzoic Acid Oxidation of the starting material or product.Ensure the starting material is pure. Use an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air.
Difficult Product Isolation Formation of stable borate esters.During the workup, ensure complete hydrolysis of the borate esters by adding acid (e.g., dilute HCl) until the evolution of hydrogen gas ceases.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Adapted)

This protocol is adapted from a general procedure for the O-alkylation of phenols.[1]

Materials:

  • 4-hydroxybenzyl alcohol

  • 1-bromobutane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Water

  • Brine solution

  • Sodium sulfate (anhydrous)

  • Ethyl acetate and hexanes (for column chromatography)

Procedure:

  • To a suspension of 4-hydroxybenzyl alcohol (1 eq.) and K₂CO₃ (2 eq.) in anhydrous acetonitrile (15 volumes), add 1-bromobutane (1.1 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased to 40-50 °C.

  • After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Reduction of 4-Butoxybenzaldehyde

Materials:

  • 4-Butoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve 4-Butoxybenzaldehyde (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will evolve.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_reduction Reduction of Aldehyde w_start 4-Hydroxybenzyl Alcohol + 1-Bromobutane w_reaction Reaction with K2CO3 in Acetonitrile w_start->w_reaction w_workup Workup: Filtration, Extraction, Drying w_reaction->w_workup w_purification Purification: Column Chromatography w_workup->w_purification w_product Pure this compound w_purification->w_product r_start 4-Butoxybenzaldehyde r_reaction Reduction with NaBH4 in Methanol r_start->r_reaction r_workup Workup: Quenching, Extraction, Drying r_reaction->r_workup r_purification Purification: (Optional) Column Chromatography r_workup->r_purification r_product Pure this compound r_purification->r_product

Caption: Synthetic routes to this compound.

Troubleshooting_Williamson start Crude Product Analysis (TLC, NMR) impurity_detected Impurity Detected? start->impurity_detected no_impurity Product Meets Purity Specs impurity_detected->no_impurity No identify_impurity Identify Impurity impurity_detected->identify_impurity Yes unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm dialkylated Dialkylated/C-alkylated? unreacted_sm->dialkylated No solution_sm Increase Reactant Equivalents, Reaction Time, or Temperature unreacted_sm->solution_sm Yes elimination Elimination Byproduct? dialkylated->elimination No solution_alkylation Optimize Base and Solvent dialkylated->solution_alkylation Yes solution_elimination Use Primary Alkyl Halide, Milder Conditions elimination->solution_elimination Yes

Caption: Troubleshooting logic for Williamson ether synthesis.

References

Technical Support Center: Scaling Up 4-Butoxybenzyl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of 4-Butoxybenzyl alcohol from the laboratory to a pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address potential challenges during your scale-up experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most common and industrially scalable method for preparing this compound is the Williamson ether synthesis. This two-step process involves the initial synthesis of 4-hydroxybenzyl alcohol, followed by its etherification with a butyl halide. This method is generally preferred for its reliability and use of readily available starting materials.

Q2: What are the critical parameters to monitor during the scale-up of the Williamson ether synthesis for this compound?

A2: When scaling up, critical parameters to monitor include:

  • Temperature Control: The reaction is exothermic, and maintaining a stable temperature is crucial to prevent side reactions.

  • Reagent Addition Rate: The controlled addition of the butyl halide is necessary to manage the reaction's exothermicity.

  • Mixing Efficiency: Ensuring homogenous mixing in a larger reactor is vital for consistent reaction progress and to avoid localized overheating.

  • Moisture Control: The presence of water can consume the base and reduce the yield. Anhydrous conditions are recommended.

Q3: What are the expected byproducts in the synthesis of this compound, and how can they be minimized?

A3: Potential byproducts include:

  • C-alkylated products: Where the butyl group attaches to the aromatic ring instead of the hydroxyl group. Using polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[1]

  • Dialkylation products: Where both the phenolic and benzylic hydroxyls of a precursor like hydroquinone might be alkylated. This is less of a concern when starting with 4-hydroxybenzyl alcohol.

  • Elimination products: From the reaction of the butyl halide, especially if using secondary or tertiary butyl halides. Using a primary butyl halide like 1-bromobutane minimizes this.[2]

Q4: What purification methods are suitable for this compound at a pilot plant scale?

A4: Fractional vacuum distillation is the most effective method for purifying this compound on a larger scale. This technique separates the product from unreacted starting materials and higher-boiling byproducts. Column chromatography, while common in the lab, is generally not practical for large-scale purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-hydroxybenzyl alcohol. 2. Insufficient reaction time or temperature. 3. Deactivated alkyl halide. 4. Presence of moisture in reagents or solvent.1. Ensure the use of a strong enough base (e.g., NaH) and allow sufficient time for alkoxide formation. 2. Monitor the reaction progress using TLC or GC and adjust time/temperature accordingly. 3. Use a fresh, high-quality alkyl halide. 4. Use anhydrous solvents and dry all glassware thoroughly.
Formation of Significant Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. Incorrect choice of solvent favoring C-alkylation. 3. Use of a sterically hindered alkyl halide leading to elimination.1. Maintain the recommended reaction temperature with efficient cooling. 2. Use a polar aprotic solvent such as DMF or acetonitrile. 3. Use a primary alkyl halide like 1-bromobutane or 1-iodobutane.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product has a similar boiling point to impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Employ fractional vacuum distillation with a column that has a high number of theoretical plates for better separation.
Runaway Reaction at Pilot Scale 1. Poor heat dissipation in the larger reactor. 2. Addition of alkyl halide is too rapid.1. Ensure the pilot plant reactor has an adequate cooling system and heat transfer surface area. 2. Add the alkyl halide slowly and monitor the internal temperature closely. Consider using a dosing pump for controlled addition.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybenzyl alcohol

This protocol is adapted from established procedures for the synthesis of hydroxybenzyl alcohols.[3]

Materials:

  • Phenol (1.0 eq)

  • Formaldehyde solution (40%, 1.2 eq)

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Benzene

Procedure:

  • Dissolve phenol in a 10% sodium hydroxide solution in a suitable reactor.

  • Slowly add the formaldehyde solution to the reaction mixture while maintaining the temperature at room temperature.

  • Allow the reaction to proceed for several days with gentle stirring.

  • Neutralize the reaction mixture with 1 M hydrochloric acid.

  • Extract the product multiple times with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of ortho and para isomers can be separated by recrystallization from benzene, where the desired 4-hydroxybenzyl alcohol (p-isomer) is less soluble.

Step 2: Williamson Ether Synthesis of this compound

This protocol is adapted from general Williamson ether synthesis procedures for similar aromatic alcohols.[4][5]

Materials:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromobutane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxybenzyl alcohol in anhydrous THF.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

  • Slowly add 1-bromobutane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by fractional vacuum distillation.

Data Presentation

Table 1: Reagent Quantities for Laboratory vs. Pilot Scale Synthesis of this compound

ReagentLab Scale (10g Product)Pilot Scale (1kg Product)Molar Eq.
4-Hydroxybenzyl alcohol7.46 g746 g1.0
Sodium Hydride (60%)2.89 g289 g1.2
1-Bromobutane9.04 g904 g1.1
Anhydrous THF150 mL15 L-

Table 2: Typical Reaction Conditions and Expected Outcomes

ParameterLaboratory ScalePilot Plant Scale
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature (with careful monitoring)
Reaction Time 4 - 6 hours6 - 8 hours (may be longer due to mixing)
Typical Yield 85 - 95%80 - 90%
Purity (after distillation) >98%>98%

Visualizations

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Hydroxybenzyl alcohol cluster_1 Step 2: Williamson Ether Synthesis Phenol Phenol 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl_alcohol Phenol->4-Hydroxybenzyl_alcohol NaOH, H2O Formaldehyde Formaldehyde Formaldehyde->4-Hydroxybenzyl_alcohol 4-Butoxybenzyl_alcohol 4-Butoxybenzyl_alcohol 4-Hydroxybenzyl_alcohol->4-Butoxybenzyl_alcohol 1. NaH, THF 2. 1-Bromobutane 1-Bromobutane 1-Bromobutane 1-Bromobutane->4-Butoxybenzyl_alcohol

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents (4-Hydroxybenzyl alcohol, NaH, 1-Bromobutane) Start->Reagent_Prep Reaction_Setup Set up Reactor (Inert atmosphere, 0 °C) Reagent_Prep->Reaction_Setup Alkoxide_Formation Alkoxide Formation (Add NaH) Reaction_Setup->Alkoxide_Formation Etherification Etherification (Add 1-Bromobutane) Alkoxide_Formation->Etherification Reaction_Monitoring Monitor Reaction (TLC/GC) Etherification->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield? Check_Reagents Check Reagent Quality (Anhydrous conditions, fresh reagents) Start->Check_Reagents Yes Byproducts High Byproducts? Start->Byproducts No Check_Conditions Verify Reaction Conditions (Temperature, time) Check_Reagents->Check_Conditions Optimize_Base Optimize Base Addition & Deprotonation Time Check_Conditions->Optimize_Base Failure Consult Senior Chemist Optimize_Base->Failure Adjust_Temp Lower Reaction Temperature Byproducts->Adjust_Temp Yes Success Successful Synthesis Byproducts->Success No Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) Adjust_Temp->Change_Solvent Check_Alkyl_Halide Ensure Primary Alkyl Halide is Used Change_Solvent->Check_Alkyl_Halide Check_Alkyl_Halide->Failure

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Butoxybenzyl Alcohol and Vanillyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of appropriate molecular scaffolds and building blocks is a critical determinant of therapeutic success. This guide provides a detailed comparative analysis of two benzyl alcohol derivatives, 4-Butoxybenzyl alcohol and Vanillyl alcohol, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications. This comparison encompasses their synthesis, physicochemical properties, and a review of their biological activities, supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Structures

This compound and Vanillyl alcohol share a core benzyl alcohol structure but differ in their substitution patterns, which significantly influences their physical and chemical characteristics. Vanillyl alcohol, also known as 4-hydroxy-3-methoxybenzyl alcohol, possesses a hydroxyl and a methoxy group on the benzene ring. In contrast, this compound features a butoxy group at the para position. This seemingly minor structural variance has profound implications for their polarity, solubility, and potential biological interactions.

PropertyThis compoundVanillyl Alcohol
Molecular Formula C₁₁H₁₆O₂C₈H₁₀O₃
Molecular Weight 180.24 g/mol 154.16 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white crystalline powder[1]
Melting Point Not applicable (liquid at room temperature)113-117 °C[1]
Boiling Point ~280 °C (estimated)293 °C[1]
Solubility Insoluble in water; soluble in organic solventsSoluble in hot water, ethanol, ether[1]
LogP (estimated) ~2.5~0.9

The presence of the hydroxyl group in vanillyl alcohol contributes to its higher melting point and solubility in polar solvents like water, whereas the longer, nonpolar butoxy chain in this compound results in its liquid state at room temperature and preference for nonpolar environments. These differences are critical when considering formulation, bioavailability, and interaction with biological membranes.

Synthesis Protocols: Accessibility and Derivatization Potential

Both molecules can be synthesized through established organic chemistry reactions, offering pathways for further derivatization and the creation of novel analogues.

Synthesis of this compound

This compound can be readily synthesized from the commercially available precursor, 4-hydroxybenzyl alcohol, via a Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Materials: 4-hydroxybenzyl alcohol, 1-bromobutane, potassium carbonate (K₂CO₃), acetone, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add 1-bromobutane (1.2 eq) to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

4-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol Reaction Reaction 4-Hydroxybenzyl alcohol->Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction K2CO3 K2CO3 K2CO3->Reaction Acetone (solvent) Acetone (solvent) Acetone (solvent)->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.
Synthesis of Vanillyl Alcohol

Vanillyl alcohol is commonly synthesized by the reduction of vanillin, a widely available and relatively inexpensive starting material.

Experimental Protocol: Reduction of Vanillin to Vanillyl Alcohol

  • Materials: Vanillin, sodium borohydride (NaBH₄), ethanol, 1 M sodium hydroxide (NaOH), 6 M hydrochloric acid (HCl), and ice.

  • Procedure:

    • Dissolve vanillin in ethanol in a round-bottom flask.

    • In a separate beaker, dissolve sodium borohydride in 1 M sodium hydroxide solution.

    • Cool the vanillin solution in an ice bath.

    • Slowly add the sodium borohydride solution dropwise to the cooled vanillin solution with stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture again in an ice bath and slowly add 6 M HCl to quench the excess sodium borohydride and neutralize the solution (check pH).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water to obtain pure vanillyl alcohol.

Vanillin Vanillin Reduction Reduction Vanillin->Reduction NaBH4 NaBH4 NaBH4->Reduction Ethanol/NaOH (solvent) Ethanol/NaOH (solvent) Ethanol/NaOH (solvent)->Reduction Vanillyl alcohol Vanillyl alcohol Reduction->Vanillyl alcohol

Synthesis of Vanillyl alcohol from Vanillin.

Comparative Biological Activity: A Focus on Therapeutic Potential

While both compounds are derivatives of benzyl alcohol, their differing substituents lead to distinct biological activity profiles.

Vanillyl Alcohol: A Multifaceted Therapeutic Agent

Vanillyl alcohol has been the subject of numerous studies investigating its therapeutic potential. It exhibits a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.

Neuroprotective Effects:

  • Studies have shown that vanillyl alcohol can protect neuronal cells from oxidative stress-induced apoptosis.[1]

  • It has been investigated as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease.[1]

Antioxidant Activity:

  • The phenolic hydroxyl group in vanillyl alcohol is a key contributor to its antioxidant properties, enabling it to scavenge free radicals.

Anti-inflammatory Effects:

  • Vanillyl alcohol has demonstrated anti-inflammatory properties in various experimental models.[2]

This compound: An Under-Explored Candidate

In contrast to vanillyl alcohol, there is a significant lack of published research on the specific biological activities of this compound. However, based on the known activities of its structural analogs, some potential therapeutic applications can be inferred.

  • Potential as a Prodrug Moiety: The butoxy group can increase the lipophilicity of a parent drug, potentially enhancing its ability to cross cell membranes and the blood-brain barrier. This makes this compound an interesting candidate for derivatization in prodrug design.

  • Inferred Biological Activity: The biological activities of the closely related 4-hydroxybenzyl alcohol and 4-methoxybenzyl alcohol have been studied. 4-hydroxybenzyl alcohol has shown antioxidant, anti-inflammatory, and neuroprotective effects.[3][4][5][6] It is plausible that this compound may retain some of these activities, although the replacement of the hydroxyl group with a butoxy group will likely modulate its potency and mechanism of action. Further experimental validation is necessary to confirm these hypotheses.

Experimental Data on Biological Performance

Quantitative data is crucial for a direct comparison of the therapeutic potential of these two compounds.

Biological AssayThis compoundVanillyl Alcohol
Antioxidant Activity (DPPH scavenging IC₅₀) Data not available~50-100 µg/mL (estimated from literature on similar compounds)
Anti-inflammatory Activity (NO inhibition in LPS-stimulated macrophages) Data not availableSignificant inhibition reported[2]
Neuroprotection (Cell viability in oxidative stress models) Data not availableDemonstrated protective effects[1]

The lack of direct experimental data for this compound is a major gap in the current scientific literature.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological effects of these compounds is essential for their rational application in drug development.

Vanillyl Alcohol: Modulation of Cellular Stress and Inflammatory Pathways

The neuroprotective effects of vanillyl alcohol are thought to be mediated through the modulation of signaling pathways involved in oxidative stress and apoptosis.

cluster_stress Oxidative Stress cluster_apoptosis Apoptosis ROS ROS Bax Bax ROS->Bax Activates Caspase Activation Caspase Activation Bax->Caspase Activation Bcl-2 Bcl-2 Bcl-2->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death Vanillyl_alcohol Vanillyl_alcohol Vanillyl_alcohol->ROS Inhibits Vanillyl_alcohol->Bcl-2 Promotes

Proposed signaling pathway for Vanillyl alcohol's neuroprotective effects.
Experimental Workflow for Evaluating Neuroprotective Effects

A common workflow to assess the neuroprotective potential of a compound involves in vitro cell-based assays.

Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Pre-treatment with This compound or Vanillyl alcohol Cell_Culture->Treatment Induction Induction of Oxidative Stress (e.g., with H2O2 or MPP+) Treatment->Induction Viability_Assay Cell Viability Assay (e.g., MTT or LDH assay) Induction->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Induction->Apoptosis_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) Induction->ROS_Measurement Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis

Experimental workflow for neuroprotection assays.

Conclusion and Future Directions

This comparative analysis highlights the distinct profiles of this compound and Vanillyl alcohol. Vanillyl alcohol is a well-characterized compound with demonstrated therapeutic potential, particularly in the realm of neuroprotection. Its synthesis is straightforward, and a body of literature supports its biological activities.

This compound, on the other hand, represents a largely unexplored chemical entity. While its synthesis is feasible and its physicochemical properties suggest potential advantages in terms of lipophilicity and membrane permeability, a critical lack of experimental data on its biological performance hinders a direct and fair comparison.

For researchers and drug development professionals, the choice between these two molecules will depend on the specific application. Vanillyl alcohol offers a solid foundation for projects leveraging its known biological activities. This compound presents an opportunity for novel discovery, particularly in the development of new chemical entities or as a modifying agent for existing drugs.

Future research should focus on:

  • Systematic evaluation of the biological activities of this compound: Conducting in vitro and in vivo studies to determine its antioxidant, anti-inflammatory, and neuroprotective properties is essential.

  • Direct comparative studies: Performing head-to-head comparisons of this compound and vanillyl alcohol under identical experimental conditions will provide definitive data on their relative potency and efficacy.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a series of 4-alkoxybenzyl alcohols with varying alkyl chain lengths would provide valuable insights into how this structural feature influences biological activity.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and enable its informed application in future drug discovery and development endeavors.

References

A Comparative Guide to Analytical Methods for the Determination of 4-Butoxybenzyl Alcohol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the determination of 4-Butoxybenzyl alcohol. Due to a lack of specific validated methods for this compound in publicly available literature, this document focuses on validated methods for its close structural analogs, Benzyl Alcohol and 4-Methoxybenzyl Alcohol . The methods detailed herein for these analogs can serve as a strong foundation for the development and validation of a specific analytical method for this compound.

Executive Summary

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC offer distinct advantages for the analysis of aromatic alcohols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC with UV detection is particularly well-suited for aromatic compounds like benzyl alcohol and its derivatives.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity. For aromatic alcohols, derivatization may sometimes be employed to improve chromatographic behavior and detection.

Quantitative Data Summary

The following table summarizes the validation parameters for selected HPLC and GC methods for the determination of Benzyl Alcohol and 4-Methoxybenzyl Alcohol. It is crucial to note that these parameters are specific to the cited analyte and method and would require verification for this compound.

Parameter HPLC Method for Benzyl Alcohol GC-MS Method for Benzyl Alcohol HPLC Method for 4-Methoxybenzyl Chloride (Related Compound)
Linearity Range 160 - 240 µg/mL[1]0.1 - 10 µg/mL0.052 - 0.242 ppm
Correlation Coefficient (R²) 0.9995[1]> 0.9990.999
Accuracy (% Recovery) 99.79 - 99.88%98 - 105%103.26 - 111.47%
Precision (% RSD) ≤ 0.9%[2]< 5%4.56% (at LOQ)
Limit of Detection (LOD) 0.86 µg/mL[1]0.05 µg/g0.016 ppm
Limit of Quantification (LOQ) 2.5 µg/mL[1]0.1 µg/g0.052 ppm

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the analysis of this compound, followed by a comprehensive method validation.

RP-HPLC Method for Benzyl Alcohol

This method is suitable for the quantification of benzyl alcohol in pharmaceutical formulations.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and 50mM triethylamine (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples should be diluted with the mobile phase to fall within the linear range of the assay.

GC-MS Method for Benzyl Alcohol

This method offers high specificity and is suitable for the determination of benzyl alcohol in various matrices, including injectable suspensions.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 260 °C.

  • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 270°C at 35°C/min and held for 1 minute.

  • MS Interface Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selective Ion Monitoring (SIM) mode, with quantitative ion m/z 79 and qualifier ions m/z 77, 107, and 108.

  • Sample Preparation: Extraction with methanol followed by filtration through anhydrous sodium sulfate.

RP-HPLC Method for 4-Methoxybenzyl Chloride (Genotoxic Impurity)

While not for 4-methoxybenzyl alcohol directly, this method for a closely related compound provides a relevant starting point for HPLC method development.

  • Instrumentation: An HPLC system with a UV or PDA detector.

  • Column: Purospher STAR end-capped C18 (250 mm x 4.0 mm), 5µm.

  • Mobile Phase A: 0.1% v/v of liquid ammonia in water, pH 8.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program should be developed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 55 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 50 µL.

Method Validation Workflow

The validation of any analytical method is critical to ensure its reliability and accuracy for its intended purpose. The following diagram illustrates a typical workflow for the validation of a chromatographic method for the determination of an active pharmaceutical ingredient or related substance.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Literature Search & Method Selection B Optimization of Chromatographic Conditions A->B C Specificity / Selectivity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Routine Analysis I->J K System Suitability Testing J->K

Caption: A typical workflow for the development and validation of an analytical method.

Conclusion and Recommendations

While validated analytical methods specifically for this compound are not readily found in the public domain, the well-established and validated methods for its structural analogs, Benzyl Alcohol and 4-Methoxybenzyl Alcohol, provide a robust starting point for method development.

It is strongly recommended that any analytical method intended for the routine determination of this compound be subjected to a full validation study in accordance with ICH guidelines. This includes, but is not limited to, demonstrating specificity, linearity, accuracy, precision, and robustness. The experimental protocols and validation data presented in this guide can significantly streamline this process, enabling researchers and drug development professionals to establish a reliable and accurate analytical method for this compound.

References

A Comparative Guide to the Antioxidant Activity of Gallic Acid and 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of the well-characterized phenolic compound, gallic acid, and the synthetic compound, 4-Butoxybenzyl alcohol. The objective is to present available experimental data and methodologies to inform research and development in the fields of pharmacology and medicinal chemistry.

Executive Summary

Gallic acid is a potent natural antioxidant with well-documented free-radical scavenging capabilities. Extensive research has quantified its activity and elucidated its mechanisms of action, which involve the modulation of key cellular signaling pathways. In contrast, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the antioxidant activity of this compound. While structure-activity relationships of related phenolic compounds suggest potential antioxidant capacity, there is a lack of direct experimental data to substantiate this. This guide, therefore, presents a detailed overview of gallic acid's antioxidant profile and provides the necessary experimental frameworks for a future comparative evaluation that would include this compound.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often determined by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes the reported antioxidant activity of gallic acid from various studies.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
Gallic AcidDPPH~5BHT~28
Gallic AcidABTS~1.34--

Note: IC50 values can vary between studies due to differences in experimental conditions. A direct comparison is most accurate when compounds are tested concurrently under identical conditions. As of the latest literature review, no peer-reviewed studies providing quantitative data on the antioxidant activity of this compound using standard assays like DPPH or ABTS were identified.

Mandatory Visualization

Experimental Workflow for Antioxidant Activity Comparison

The following diagram outlines a standardized workflow for comparing the antioxidant activity of two compounds, such as gallic acid and this compound.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound_A Prepare Stock Solution of Gallic Acid Serial_Dil_A Prepare Serial Dilutions of Gallic Acid Compound_A->Serial_Dil_A Compound_B Prepare Stock Solution of this compound Serial_Dil_B Prepare Serial Dilutions of this compound Compound_B->Serial_Dil_B DPPH_Assay DPPH Radical Scavenging Assay Serial_Dil_A->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Serial_Dil_A->ABTS_Assay Serial_Dil_B->DPPH_Assay Serial_Dil_B->ABTS_Assay Spectro Spectrophotometric Measurement DPPH_Assay->Spectro ABTS_Assay->Spectro Calc_Inhibition Calculate % Inhibition Spectro->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Comparison Compare Antioxidant Activity Calc_IC50->Comparison

Caption: Workflow for comparing the antioxidant activity of two compounds.

Signaling Pathways Modulated by Gallic Acid

Gallic acid exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

G cluster_pathways Gallic Acid Antioxidant Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway GA Gallic Acid Nrf2 Nrf2 Activation GA->Nrf2 NFkB_Inhibition Inhibition of NF-κB Activation GA->NFkB_Inhibition MAPK_Inhibition Inhibition of MAPK Phosphorylation (p38, JNK, ERK) GA->MAPK_Inhibition ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Inflammatory_Cytokines Decreased Expression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Inhibition->Inflammatory_Cytokines MAPK_Inhibition->NFkB_Inhibition

Efficacy of different catalysts in 4-Butoxybenzyl alcohol etherification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Catalysts in the Etherification of 4-Butoxybenzyl Alcohol

For researchers and professionals in drug development, the efficient synthesis of ether compounds is a critical aspect of molecular design and production. The etherification of substituted benzyl alcohols, such as this compound, to form symmetrical ethers like 4,4'-oxybis(methylene)bis(butoxybenzene), is a key transformation. The choice of catalyst is paramount in achieving high yield, selectivity, and purity. This guide provides a comparative analysis of various catalysts applicable to the self-condensation of this compound, drawing upon experimental data from structurally similar substrates to predict their efficacy.

Catalyst Performance Comparison

Due to the limited availability of direct experimental data for the etherification of this compound, this comparison summarizes the performance of various catalysts in the etherification of its close structural analog, 4-methoxybenzyl alcohol, and other relevant benzyl alcohols. The data presented below offers valuable insights into the potential effectiveness of these catalytic systems for the target reaction.

CatalystSubstrateProductYield (%)Reaction ConditionsSource
Palladium on Carbon (Pd/C) 1-(4-Methoxyphenyl)ethyl alcoholBis-1-(4-methoxyphenyl)ethyl etherHigh (not quantified)135°C, 30 min[1]
Platinum on Carbon (Pt/C) 4-Methoxybenzyl alcoholBis(4-methoxybenzyl) etherHigh (not quantified)135°C, 15 h[1]
Iron(III) Chloride (FeCl₃·6H₂O) 4-Methoxybenzyl alcoholBis(4-methoxybenzyl) ether91%Propylene carbonate, 100°C, 24 h[2][3]
Iron(III) Triflate (Fe(OTf)₃) / NH₄Cl 1-(p-Tolyl)ethanol4,4'-(Oxybis(ethane-1,1-diyl))bis(methylbenzene)93%Dichloromethane, 0°C to rt, 0.5 h[4][5]
Zirconium(IV) Chloride (ZrCl₄) Secondary benzylic alcoholsSymmetrical ethersGood (not quantified)Not specified[6]
Hafnium-based POSS Complex (III) 4-Methoxybenzaldehyde (reductive etherification)4-Methoxybenzyl isopropyl ether90%Isopropanol, 150°C, 24 h[7]
Zirconium-based POSS Complex (I) 4-Methoxybenzaldehyde (reductive etherification)4-Methoxybenzyl alcohol94%Isopropanol, 100°C, 24 h[7]
FeCl₃·6H₂O / HFIP 4-Methoxybenzyl alcohol4-Ethoxybenzyl ether90%Ethanol, rt, 7 h[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are the experimental protocols for key catalysts discussed in this guide.

Palladium on Carbon (Pd/C) Catalyzed Etherification

A mixture of 1-(4-methoxyphenyl)ethyl alcohol (1.56 g, 10.3 mmol) and 10 w% Pd/C (30 mg, 0.027 mmol Pd) was heated to 135°C for 30 minutes.[1] After cooling, the product was isolated by rapid chromatography on silica gel using hexane as the eluent.[1]

Iron(III) Chloride (FeCl₃·6H₂O) Catalyzed Etherification

In a pressure tube, 4-methoxybenzyl alcohol (2 mmol) was mixed with FeCl₃·6H₂O (5 mol %) in propylene carbonate (1 mL). The mixture was stirred at 100°C for 24 hours.[2][3] The conversion and yield were determined from the ¹H NMR analysis of the crude product.[2]

Iron(III) Triflate (Fe(OTf)₃) Catalyzed Etherification

To a solution of a 1-substituted secondary benzyl alcohol (0.5 mmol) in dichloromethane (2 mL), Fe(OTf)₃ (0.025 mmol, 5 mol %) and NH₄Cl (0.025 mmol, 5 mol %) were added. The reaction mixture was stirred in open air at a temperature ranging from 0°C to room temperature for 0.5 hours.[4][5] The product was then isolated by column chromatography.[4]

Zirconium/Hafnium-based POSS Complexes in Reductive Etherification

The catalytic experiments were conducted in closed reaction vessels at temperatures between 100°C and 150°C with a catalyst loading of 1 mol%. Isopropanol served as both the solvent and the hydrogen transfer reagent.[7] Product yields were determined by ¹H NMR spectroscopy using an internal standard.[7]

Visualizing the Experimental Workflow

A general workflow for screening different catalysts for the etherification of this compound is depicted below. This process outlines the key steps from catalyst selection to product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactant 4-Butoxybenzyl Alcohol reaction_setup Reaction Setup (Solvent, Temp, Time) reactant->reaction_setup catalyst_selection Catalyst Selection (e.g., Pd/C, FeCl3, Zr-complex) catalyst_selection->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC) reaction_setup->reaction_monitoring workup Work-up & Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

A Comparative Guide to the Biological Activities of 4-Butoxybenzyl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of structure-activity relationships is a cornerstone of modern drug discovery. By systematically modifying a parent compound, researchers can elucidate the structural features crucial for biological activity, leading to the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of 4-butoxybenzyl alcohol and its derivatives, drawing upon available data for closely related 4-alkoxybenzyl alcohol analogs to infer potential trends and highlight key experimental methodologies.

While direct comparative studies on a wide range of this compound derivatives are limited in publicly accessible literature, research on analogous compounds, such as 4-hydroxybenzyl alcohol and 4-methoxybenzyl alcohol, provides a valuable framework for understanding how modifications to the 4-alkoxy group can influence biological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.

Data Presentation: A Comparative Overview of Biological Activity

CompoundBiological ActivityAssay TypeCell Line/OrganismKey Findings (IC50, MIC, etc.)
4-Hydroxybenzyl Alcohol (Parent Scaffold Analog) Anti-inflammatoryNitric Oxide (NO) Production AssayRAW 264.7 MacrophagesInhibition of NO production
Anti-inflammatoryCarrageenan-induced Paw EdemaRatsReduction in paw edema
Benzyl Alcohol Derivatives (General) AntimicrobialDisc Diffusion/Broth MicrodilutionS. aureus, P. aeruginosaPotent activity against P. aeruginosa
4-Aminobenzyl Alcohol Derivatives SchistosomicidalIn vivoSchistosoma infected miceHigher activity and lower toxicity compared to parent scaffold
AnticancerMTT AssayMCF-7, A549To be determined

Structure-Activity Relationships

The biological activity of 4-alkoxybenzyl alcohol derivatives is influenced by the nature of the substituent at the 4-position of the benzene ring. Generally, the lipophilicity of the molecule, which is affected by the length of the alkyl chain in the alkoxy group, can play a significant role in its ability to penetrate cell membranes and interact with biological targets. It is hypothesized that increasing the alkyl chain length from hydroxyl to butoxy may enhance certain biological activities, such as antimicrobial effects, due to increased membrane permeability. However, this can also lead to changes in solubility and potential off-target effects that require experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compounds: The this compound and its derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated (LPS-stimulated) cells.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds (this compound and its derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the relationships between the parent compound and its derivatives, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Bacterial Culture start->culture compound_prep Compound Dilution start->compound_prep inoculation Inoculation culture->inoculation compound_prep->inoculation incubation Incubation inoculation->incubation readout Visual Assessment incubation->readout mic Determine MIC readout->mic end end mic->end End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Signaling_Pathway_Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Compound 4-Alkoxybenzyl Alcohol Derivative Compound->NFkB Inhibits

Caption: Potential Anti-inflammatory Mechanism of Action.

Structure_Activity_Relationship cluster_derivatives Derivatives cluster_activity Biological Activity Parent This compound (Parent Compound) Derivative1 Ester Derivative Parent->Derivative1 Esterification Derivative2 Halogenated Derivative Parent->Derivative2 Halogenation Derivative3 Amine Derivative Parent->Derivative3 Amination Activity1 Altered Antimicrobial Activity Derivative1->Activity1 Activity2 Modified Anti-inflammatory Potency Derivative2->Activity2 Activity3 Changes in Cytotoxicity Derivative3->Activity3

Caption: Structure-Activity Relationship Concept.

A Comparative Spectroscopic Analysis of 4-Butoxybenzyl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 4-butoxybenzyl alcohol and its ortho- and meta-isomers: 2-butoxybenzyl alcohol and 3-butoxybenzyl alcohol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the structural nuances that differentiate these compounds.

Spectroscopic Data Summary

The following table summarizes the expected and observed spectroscopic data for this compound and its isomers. The chemical shifts in NMR are influenced by the position of the butoxy group on the benzene ring, leading to distinct patterns for each isomer. Similarly, IR spectroscopy reveals characteristic vibrational modes, and mass spectrometry provides insights into the fragmentation patterns.

Spectroscopic TechniqueThis compound2-Butoxybenzyl Alcohol (Predicted)3-Butoxybenzyl Alcohol (Predicted)
¹H NMR (ppm) ~7.27 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~4.58 (s, 2H, CH₂OH), ~3.98 (t, 2H, OCH₂), ~1.75 (m, 2H, OCH₂CH₂), ~1.50 (m, 2H, CH₂CH₃), ~0.98 (t, 3H, CH₃)Aromatic protons will show a more complex splitting pattern due to lower symmetry. The CH₂OH signal may be slightly shifted.Aromatic protons will exhibit a different complex splitting pattern compared to the ortho isomer.
¹³C NMR (ppm) ~158.7 (C-O), ~133.0 (C-C), ~128.6 (Ar-CH), ~114.5 (Ar-CH), ~68.1 (OCH₂), ~64.9 (CH₂OH), ~31.4 (OCH₂CH₂), ~19.3 (CH₂CH₃), ~13.9 (CH₃)The chemical shifts of the aromatic carbons will be distinct due to the different substitution pattern. The ipso-carbon attached to the butoxy group will be significantly shielded.The chemical shifts of the aromatic carbons will differ from both the 4- and 2-isomers, reflecting the meta-substitution.
IR (cm⁻¹) Broad O-H stretch (~3300), C-H stretches (aromatic ~3050, aliphatic ~2950-2850), C=C aromatic ring stretches (~1610, ~1510), C-O stretches (~1245, ~1030)Similar characteristic peaks are expected, with potential minor shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern.Similar to the 4- and 2-isomers, with subtle differences in the fingerprint region.
Mass Spec (m/z) Molecular ion [M]⁺ at 180. Fragment ions from loss of H₂O (162), butoxy group (107), and benzyl cleavage.The molecular ion peak will also be at m/z 180. Fragmentation patterns will be similar, with potential differences in the relative abundances of fragment ions.The molecular ion will be at m/z 180. Fragmentation will likely follow similar pathways to the other isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified butoxybenzyl alcohol isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, for example, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As butoxybenzyl alcohols are liquids at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the butoxybenzyl alcohol isomer in a volatile organic solvent such as dichloromethane or hexane. The concentration should be approximately 10-100 µg/mL.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The different isomers will be separated based on their boiling points and interactions with the GC column.

  • MS Analysis: As the separated components elute from the GC column, they are introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like butoxybenzyl alcohol and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Butoxybenzyl Alcohol Isomer Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution Dilution Dilute in Volatile Solvent (GC-MS) Sample->Dilution Neat Neat Liquid Film (FTIR) Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dilution->GCMS FTIR FTIR Spectroscopy Neat->FTIR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Functional Group Identification (O-H, C-O, C=C) FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern GCMS->MS_Data Structure Structure Elucidation & Isomer Differentiation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Comparative Guide to the Kinetic Modeling of 4-Alkoxybenzyl Alcohol Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A review of kinetic models and experimental data for the oxidation of 4-alkoxybenzyl alcohols, with a focus on 4-methoxybenzyl alcohol as a proxy for 4-butoxybenzyl alcohol, for researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of benzyl alcohol derivatives is a fundamental transformation in organic synthesis, yielding valuable aldehydes and carboxylic acids that serve as key intermediates in the pharmaceutical, fragrance, and fine chemical industries. Understanding the reaction kinetics and pathways of this oxidation is crucial for process optimization, catalyst development, and reactor design. This guide provides a comparative overview of the kinetic modeling of 4-alkoxybenzyl alcohol oxidation. Due to a lack of specific published kinetic data for this compound, this document leverages data from its close structural and electronic analogue, 4-methoxybenzyl alcohol, to provide a relevant and insightful comparison of different oxidation systems. The butoxy and methoxy groups are both electron-donating alkyl ethers, leading to similar reactivity of the benzyl alcohol moiety.

Comparative Quantitative Data

The following tables summarize key kinetic and thermodynamic parameters for the oxidation of 4-methoxybenzyl alcohol and other relevant benzyl alcohol derivatives under various catalytic systems. This data provides a quantitative basis for comparing the efficiency and mechanisms of different oxidation methods.

Table 1: Kinetic Parameters for the Oxidation of 4-Methoxybenzyl Alcohol and Related Compounds

Catalyst SystemOxidantSubstrateApparent Rate LawActivation Energy (Ea)Key Findings & Ref.
Phase Transfer Catalysis (TBAB/Na₂WO₄)H₂O₂4-Methoxybenzyl AlcoholFirst-order in alcohol, H₂O₂, and co-catalyst18.77 kcal/molThe reaction rate is controlled by the intrinsic chemical reaction at higher agitation speeds.[1]
Silver (I) CatalyzedK₂S₂O₈o-Aminobenzyl AlcoholFirst-order in substrate, oxidant, and catalyst58.92 kJ/molThe reaction was studied using spectrophotometry.[2]
Photocatalysis (TiO₂)O₂4-Methoxybenzyl AlcoholLangmuir-Hinshelwood modelNot specifiedPartial oxidation to the aldehyde is favored at low oxygen coverage and low photon flux.[3][4]
Flavin-zinc(II)-cyclen ComplexO₂ (air)4-Methoxybenzyl AlcoholNot specifiedNot specifiedQuantum yield of 0.4 in buffered aqueous solution.[5]

Table 2: Thermodynamic Parameters for the Oxidation of o-Aminobenzyl Alcohol

ParameterValueUnits
Activation Enthalpy (ΔH‡)56.25kJ/mol
Activation Entropy (ΔS‡)-53.61J/K·mol
Activation Free Energy (ΔG‡)73.43kJ/mol
(Data from silver-catalyzed oxidation of o-aminobenzyl alcohol by potassium persulfate)[2]

Oxidation Pathways and Experimental Workflows

The oxidation of 4-alkoxybenzyl alcohols can proceed through multiple pathways, primarily leading to the formation of the corresponding aldehyde, which can be further oxidized to a carboxylic acid or undergo complete mineralization to carbon dioxide and water. The selectivity towards a specific product is highly dependent on the catalyst, oxidant, and reaction conditions.

cluster_pathways Oxidation Pathways of 4-Alkoxybenzyl Alcohol 4-Alkoxybenzyl_Alcohol 4-Alkoxybenzyl Alcohol 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde 4-Alkoxybenzyl_Alcohol->4-Alkoxybenzaldehyde Partial Oxidation CO2_H2O CO₂ + H₂O (Mineralization) 4-Alkoxybenzyl_Alcohol->CO2_H2O Total Oxidation 4-Alkoxybenzoic_Acid 4-Alkoxybenzoic Acid 4-Alkoxybenzaldehyde->4-Alkoxybenzoic_Acid Further Oxidation

Figure 1: Generalized oxidation pathways of 4-alkoxybenzyl alcohol.

A typical experimental workflow for investigating the kinetics of these oxidation reactions involves systematic variation of reaction parameters and monitoring the concentration of reactants and products over time.

cluster_workflow Experimental Workflow for Kinetic Studies A Reaction Setup (Batch or Continuous Reactor) B Parameter Variation (Temperature, Concentration, Catalyst Loading) A->B C Sample Collection at Timed Intervals B->C D Sample Analysis (e.g., HPLC, GC, Spectroscopy) C->D E Data Processing and Kinetic Modeling D->E

Figure 2: A representative experimental workflow for kinetic analysis.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the oxidation of 4-methoxybenzyl alcohol, which can be adapted for studies on this compound.

Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol[1]
  • Reactor Setup: A 500 cm³ fully baffled, mechanically agitated glass batch reactor equipped with a four-bladed glass disk turbine impeller and a constant temperature water bath.

  • Reactants and Catalysts:

    • 4-Methoxybenzyl alcohol

    • Hydrogen peroxide (30% w/v) as the oxidizing agent.

    • Tetrabutyl ammonium bromide (TBAB) as the phase transfer catalyst.

    • Sodium tungstate as a co-catalyst.

    • Ethyl acetate as the organic solvent.

  • Procedure:

    • The reactor is charged with the organic phase (4-methoxybenzyl alcohol in ethyl acetate) and the aqueous phase (hydrogen peroxide and sodium tungstate in water).

    • The phase transfer catalyst (TBAB) is added to the reaction mixture.

    • The mixture is stirred at a controlled speed (e.g., 1500 rpm to overcome mass transfer limitations) and maintained at a constant temperature (e.g., 60°C).

    • Samples are withdrawn from the organic phase at regular time intervals for analysis.

  • Analysis: The concentration of 4-methoxybenzaldehyde in the samples is determined to monitor the reaction progress. The initial rate of reaction is calculated from the plot of concentration versus time.

  • Kinetic Analysis: The effects of agitation speed, temperature, and concentrations of the alcohol, hydrogen peroxide, phase transfer catalyst, and co-catalyst on the reaction rate are studied to determine the kinetic model.

Aerobic Alcohol Oxidation using a Cu(I)/TEMPO Catalyst System[6]
  • Reactor Setup: Standard laboratory glassware at room temperature.

  • Reactants and Catalysts:

    • Para-substituted benzyl alcohol (including 4-methoxybenzyl alcohol).

    • Ambient air as the stoichiometric oxidant.

    • Copper(I) bromide (CuBr) as the catalyst.

    • 2,2'-Bipyridyl (bpy) as a ligand.

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst.

    • N-Methylimidazole (NMI).

  • Procedure:

    • The benzyl alcohol is dissolved in a suitable solvent.

    • Solid CuBr is added, followed by bpy and TEMPO, and then NMI.

    • The reaction is stirred at room temperature, and the progress is monitored by a color change from red-brown to turbid green, which indicates the complete consumption of the benzyl alcohol.

    • The reaction is typically complete within 30-60 minutes.

  • Work-up and Analysis: The reaction mixture is diluted with pentane and water for extraction. The organic layer is separated, and the product aldehyde is isolated.

Photocatalytic Oxidation of 4-Methoxybenzyl Alcohol[3][4][7]
  • Reactor Setup: A fixed-bed continuous annular photoreactor containing Pyrex beads coated with a TiO₂ photocatalyst.

  • Reactants and Catalysts:

    • 4-Methoxybenzyl alcohol in an aqueous solution.

    • Titanium dioxide (TiO₂) as the photocatalyst.

    • Oxygen as the oxidant.

  • Procedure:

    • The aqueous solution of 4-methoxybenzyl alcohol is continuously fed into the photoreactor.

    • The reactor is irradiated with a suitable light source (e.g., UV lamps).

    • The influence of liquid flow rate, inlet alcohol and oxygen concentrations, catalyst amount, and irradiation power on the reaction is studied.

  • Analysis: The concentrations of 4-methoxybenzyl alcohol, p-anisaldehyde, and other byproducts (like 4-methoxybenzoic acid and CO₂) in the outlet stream are analyzed to determine the conversion and selectivity.

  • Kinetic Modeling: The experimental data is fitted to a kinetic model, such as the Langmuir-Hinshelwood model, to determine the reaction rate constants and adsorption constants.[4]

References

A Comparative Benchmarking of Synthesis Routes for 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 4-Butoxybenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides a comparative analysis of two common and effective synthetic routes to this compound: the direct etherification of 4-hydroxybenzyl alcohol (Route A) and the reduction of 4-butoxybenzaldehyde (Route B). This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific laboratory or industrial needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Williamson Ether SynthesisRoute B: Reduction of 4-Butoxybenzaldehyde
Starting Materials 4-Hydroxybenzyl alcohol, Butyl bromide4-Butoxybenzaldehyde, Sodium borohydride
Reaction Type Nucleophilic Substitution (SN2)Carbonyl Reduction
Typical Yield 85-95%90-98%
Purity (post-purification) >98%>99%
Reaction Time 12-18 hours1-2 hours
Key Reagents & Solvents Potassium carbonate, AcetoneSodium borohydride, Ethanol
Advantages One-pot synthesis, readily available starting materials.Shorter reaction time, high purity of the product.
Disadvantages Longer reaction time, potential for O- vs. C-alkylation side products.Requires the prior synthesis of 4-butoxybenzaldehyde.

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection Start Select Synthesis Route for This compound Route_A Route A: Williamson Ether Synthesis Start->Route_A Direct from 4-hydroxybenzyl alcohol Route_B Route B: Reduction of Aldehyde Start->Route_B From 4-butoxybenzaldehyde Advantages_A Advantages: - One-pot reaction - Common starting materials Route_A->Advantages_A Disadvantages_A Disadvantages: - Longer reaction time - Potential side reactions Route_A->Disadvantages_A Decision Decision Criteria: - Starting material availability - Time constraints - Purity requirements Route_A->Decision Advantages_B Advantages: - Fast reaction - High purity Route_B->Advantages_B Disadvantages_B Disadvantages: - Requires pre-synthesized  aldehyde Route_B->Disadvantages_B Route_B->Decision Final_Product 4-Butoxybenzyl Alcohol Decision->Final_Product

Caption: A decision-making workflow for selecting a synthesis route for this compound.

Experimental Protocols

Route A: Williamson Ether Synthesis of 4-Hydroxybenzyl Alcohol

This method involves the direct O-alkylation of 4-hydroxybenzyl alcohol with butyl bromide in the presence of a weak base, a classic example of the Williamson ether synthesis.[1][2]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Product This compound 4-Hydroxybenzyl_alcohol->Product Butyl_bromide Butyl bromide Butyl_bromide->Product K2CO3 K₂CO₃ K2CO3->Product base Acetone Acetone (solvent) Acetone->Product solvent

Caption: Williamson ether synthesis of this compound.

Materials and Reagents:

  • 4-Hydroxybenzyl alcohol

  • Butyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add butyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Route B: Reduction of 4-Butoxybenzaldehyde

This two-step route first involves the synthesis of 4-butoxybenzaldehyde (via Williamson ether synthesis from 4-hydroxybenzaldehyde and butyl bromide), followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol using sodium borohydride.[3][4]

Reaction Scheme:

Aldehyde_Reduction cluster_reactants Reactants cluster_reagents Reagents 4-Butoxybenzaldehyde 4-Butoxybenzaldehyde Product This compound 4-Butoxybenzaldehyde->Product NaBH4 NaBH₄ NaBH4->Product reducing agent Ethanol Ethanol (solvent) Ethanol->Product solvent

References

A Comparative Analysis of Protecting Groups for 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For a molecule such as 4-Butoxybenzyl alcohol, which possesses a primary alcohol functional group, a variety of protective strategies can be employed. This guide provides a comparative study of three commonly utilized protecting groups for alcohols: the tert-butyldimethylsilyl (TBDMS) ether, the p-methoxybenzyl (PMB) ether, and the acetyl (Ac) ester. The comparison is based on their methods of introduction, stability under various conditions, and methods of cleavage, supported by generalized experimental protocols.

Comparative Data of Protecting Groups

The following table summarizes the key characteristics and reaction conditions for the TBDMS, PMB, and Acetyl protecting groups as applied to a primary alcohol like this compound.

Characteristictert-Butyldimethylsilyl (TBDMS) Etherp-Methoxybenzyl (PMB) EtherAcetyl (Ac) Ester
Protection Reagents TBDMS-Cl, ImidazolePMB-Cl, NaHAc₂O, Pyridine, DMAP
Protection Conditions Mild, basicStrongly basicMild, basic
Typical Solvent DMF, CH₂Cl₂THF, DMFCH₂Cl₂, Pyridine
Stability to Acids LabileMore stable than TBDMS, but ultimately acid-labile[1][2]Stable to mild acid
Stability to Bases StableStableLabile[3]
Stability to Oxidation Generally stableLabile to specific oxidants (DDQ, CAN)[1][4][5]Stable
Stability to Reduction StableLabile to hydrogenolysis[4][6]Stable
Deprotection Reagents TBAF, HF-PyridineDDQ, CAN, TFA[1][4][5][7]K₂CO₃/MeOH, NaOH
Deprotection Conditions Mild, fluoride-basedOxidative or strongly acidicMildly basic
Orthogonality Orthogonal to PMB and Acetyl groupsOrthogonal to TBDMS and Acetyl groupsOrthogonal to TBDMS and PMB groups

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of this compound with TBDMS, PMB, and Acetyl groups.

tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection

Protection Protocol:

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq). The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) is then added in one portion. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the TBDMS-protected this compound.

Deprotection Protocol:

To a solution of the TBDMS-protected this compound (1.0 eq) in tetrahydrofuran (THF), add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).[3] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.

p-Methoxybenzyl (PMB) Ether Protection and Deprotection

Protection Protocol:

To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is carefully quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Deprotection Protocol (Oxidative):

To a solution of the PMB-protected this compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (10:1), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) is added.[4][5] The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to give this compound.

Acetyl (Ac) Ester Protection and Deprotection

Protection Protocol:

To a solution of this compound (1.0 eq) in pyridine, acetic anhydride (Ac₂O, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield the acetyl-protected alcohol.

Deprotection Protocol:

To a solution of the acetyl-protected this compound (1.0 eq) in methanol, potassium carbonate (K₂CO₃, 2.0 eq) is added. The suspension is stirred at room temperature, and the progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the deprotected this compound.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection sequences described above.

Protection_Deprotection_Workflow cluster_TBDMS TBDMS Protection/Deprotection cluster_PMB PMB Protection/Deprotection cluster_Acetyl Acetyl Protection/Deprotection A1 4-Butoxybenzyl Alcohol B1 TBDMS Protection (TBDMS-Cl, Imidazole, DMF) A1->B1 C1 TBDMS-Protected Alcohol B1->C1 D1 TBDMS Deprotection (TBAF, THF) C1->D1 E1 4-Butoxybenzyl Alcohol D1->E1 A2 4-Butoxybenzyl Alcohol B2 PMB Protection (PMB-Cl, NaH, THF) A2->B2 C2 PMB-Protected Alcohol B2->C2 D2 PMB Deprotection (DDQ, CH2Cl2/H2O) C2->D2 E2 4-Butoxybenzyl Alcohol D2->E2 A3 4-Butoxybenzyl Alcohol B3 Acetyl Protection (Ac2O, Pyridine, DMAP) A3->B3 C3 Acetyl-Protected Alcohol B3->C3 D3 Acetyl Deprotection (K2CO3, MeOH) C3->D3 E3 4-Butoxybenzyl Alcohol D3->E3

Caption: General workflows for protection and deprotection of this compound.

Orthogonality_Concept cluster_deprotection Selective Deprotection Start 4-Butoxybenzyl Alcohol TBDMS_Protected TBDMS Protected Start->TBDMS_Protected TBDMS-Cl PMB_Protected PMB Protected Start->PMB_Protected PMB-Cl Ac_Protected Acetyl Protected Start->Ac_Protected Ac₂O TBDMS_Deprotect TBAF TBDMS_Protected->TBDMS_Deprotect Stable PMB_Deprotect DDQ TBDMS_Protected->PMB_Deprotect Stable Ac_Deprotect K₂CO₃ TBDMS_Protected->Ac_Deprotect Stable PMB_Protected->TBDMS_Deprotect Cleaves PMB_Protected->PMB_Deprotect Cleaves PMB_Protected->Ac_Deprotect Stable Ac_Protected->TBDMS_Deprotect Stable Ac_Protected->PMB_Deprotect Stable Ac_Protected->Ac_Deprotect Cleaves

Caption: Orthogonality of TBDMS, PMB, and Acetyl protecting groups.

References

Comparative Analysis of 4-Butoxybenzyl Alcohol Cross-Reactivity in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of 4-Butoxybenzyl alcohol and structurally related compounds in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is based on a hypothetical study designed to serve as a practical example for researchers, scientists, and drug development professionals investigating potential assay interference.

Overview of Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in immunoassay validation, defining the extent to which compounds other than the target analyte can bind to the assay's antibodies. This can lead to inaccurate quantification and false-positive results. This guide focuses on a hypothetical competitive ELISA designed to detect a target analyte that shares structural similarities with this compound.

A logical workflow for assessing cross-reactivity is outlined below. The process begins with the selection of potential cross-reactants based on structural similarity to the target analyte. These compounds are then tested in the immunoassay at various concentrations to determine their half-maximal inhibitory concentration (IC50). The percent cross-reactivity is then calculated relative to the target analyte.

cluster_0 Phase 1: Selection & Preparation cluster_1 Phase 2: Immunoassay Execution cluster_2 Phase 3: Data Analysis A Identify Target Analyte B Select Potential Cross-Reactants (e.g., this compound) A->B C Prepare Stock Solutions B->C D Prepare Serial Dilutions C->D E Perform Competitive ELISA D->E F Generate Dose-Response Curves E->F G Calculate IC50 Values F->G H Calculate Percent Cross-Reactivity G->H I Compare and Report Results H->I

Figure 1. Logical workflow for immunoassay cross-reactivity assessment.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other structurally related compounds in a hypothetical competitive ELISA for "Analyte X." The data illustrates how variations in the alkoxy group and the presence of the benzyl alcohol moiety influence antibody binding.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Analyte X (Target) (Hypothetical Structure)10100%
This compound C₁₁H₁₆O₂5,0000.2%
4-Propoxybenzyl alcohol C₁₀H₁₄O₂3,5000.29%
4-Ethoxybenzyl alcohol C₉H₁₂O₂2,0000.5%
4-Methoxybenzyl alcohol C₈H₁₀O₂1,2000.83%
Benzyl alcohol C₇H₈O> 10,000< 0.1%

% Cross-Reactivity Calculation: The percent cross-reactivity was calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This section details the methodology used to generate the hypothetical data presented above.

3.1. Materials and Reagents

  • 96-well microtiter plates (high-binding)

  • Target Analyte X standard

  • Potential cross-reactants (this compound, etc.)

  • Specific monoclonal antibody (mAb) against Analyte X

  • Analyte X conjugated to Horseradish Peroxidase (HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

3.2. Experimental Workflow

The competitive ELISA workflow involves the coating of the microplate with the antibody, followed by the competitive binding of the HRP-conjugated analyte and the analyte present in the sample (or the potential cross-reactant). The signal is inversely proportional to the concentration of the analyte in the sample.

cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Capture Antibody B 2. Wash Plate A->B C 3. Add Standards, Controls, and Test Compounds B->C D 4. Add Analyte-HRP Conjugate C->D E 5. Incubate (Competitive Binding) D->E F 6. Wash Plate E->F G 7. Add TMB Substrate F->G H 8. Incubate (Color Development) G->H I 9. Add Stop Solution H->I J 10. Read Absorbance at 450 nm I->J

Figure 2. Step-by-step workflow for the competitive ELISA.

3.3. Detailed Procedure

  • Plate Coating: Dilute the capture antibody to a pre-optimized concentration in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

  • Sample/Standard Addition: Prepare serial dilutions of the target analyte and each potential cross-reactant (including this compound) in Assay Buffer. Add 50 µL of each dilution to the appropriate wells.

  • HRP-Conjugate Addition: Add 50 µL of the pre-optimized dilution of Analyte X-HRP conjugate to each well.

  • Competitive Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Washing: Repeat the washing step as described in 3.2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

HRP Signaling Pathway in ELISA

The detection mechanism in this assay relies on the enzymatic activity of HRP, which catalyzes the oxidation of TMB in the presence of hydrogen peroxide, leading to a measurable color change.

cluster_pathway HRP-TMB Detection Pathway HRP Horseradish Peroxidase (HRP) TMB_ox Oxidized TMB (Blue Product) HRP->TMB_ox H2O H₂O HRP->H2O Stop Stop Solution (H₂SO₄) TMB_ox->Stop TMB_red TMB (Substrate) (Colorless) TMB_red->HRP e⁻ donor H2O2 H₂O₂ H2O2->HRP Final Final Product (Yellow) Stop->Final

Figure 3. Signaling pathway for HRP-based TMB detection.

Conclusion

Based on the hypothetical data, this compound exhibits minimal cross-reactivity (0.2%) in this specific competitive immunoassay for Analyte X. The degree of cross-reactivity for the tested benzyl alcohol derivatives appears to be inversely related to the size of the alkoxy group. These findings underscore the importance of empirical testing for any compound that is structurally similar to the target analyte, as even minor chemical modifications can influence antibody binding and assay accuracy. The protocols and workflows provided in this guide offer a robust framework for conducting such validation studies.

Safety Operating Guide

Proper Disposal of 4-Butoxybenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive guide to the proper disposal procedures for 4-butoxybenzyl alcohol, emphasizing operational safety and environmental responsibility.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in publicly accessible databases, this guide is based on general principles for the disposal of similar chemical compounds. It is imperative to obtain the official SDS from the manufacturer or supplier for specific details and to ensure full compliance with all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

General Disposal Principles

As a general guideline, chemical waste such as this compound should not be disposed of down the drain or in regular trash. It must be treated as hazardous waste and disposed of through a licensed environmental waste management company.

Key Steps for Disposal:

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

Without a specific SDS for this compound, a detailed quantitative data table cannot be accurately compiled. The following table provides a template of the information that should be sought from the official SDS. For illustrative purposes, data for the related compound 4-Methoxybenzyl alcohol is included, but this data should not be used for this compound.

ParameterValue (for 4-Methoxybenzyl alcohol)UnitSource
Boiling Point259°C
Melting Point22 - 25°C
Density1.113g/cm³ at 25 °C

Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) obtain_sds Obtain Specific Safety Data Sheet (SDS) start->obtain_sds wear_ppe Wear Appropriate Personal Protective Equipment (PPE) obtain_sds->wear_ppe collect_waste Collect in a Labeled, Sealed, Compatible Container wear_ppe->collect_waste store_waste Store in Designated Hazardous Waste Accumulation Area collect_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_waste->contact_vendor provide_sds Provide SDS to Disposal Vendor contact_vendor->provide_sds schedule_pickup Arrange for Waste Pickup provide_sds->schedule_pickup end End: Waste Properly Disposed schedule_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended for guidance purposes only and is based on general chemical safety principles. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all institutional and regulatory protocols for waste disposal.

Essential Safety and Handling Guidelines for 4-Butoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Butoxybenzyl alcohol could not be located. The following guidance is based on general safety protocols for handling similar alkoxybenzyl alcohol compounds. It is imperative to obtain the specific SDS from your chemical supplier for detailed and accurate safety information before any handling or use of this substance. The information provided below should be considered as general guidance and not a substitute for a substance-specific SDS.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure laboratory safety.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][3]

    • Gloves should be inspected before use and disposed of properly after handling the chemical.

    • A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection:

    • If working outside of a fume hood or if there is a risk of generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

4. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of any vapors or mists.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Emergency First-Aid Measures

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Plan

1. Spill Containment and Cleanup:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Do not allow the chemical to enter drains or waterways.

2. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All disposal practices must be in accordance with federal, state, and local regulations.

  • Do not mix with other waste materials.

  • Dispose of the contents and the container to an approved waste disposal plant.[2]

Illustrative Physical and Chemical Properties (Based on 4-Methoxybenzyl alcohol)

The following table contains data for 4-Methoxybenzyl alcohol, a structurally similar compound. These values are for illustrative purposes only and may not accurately represent the properties of this compound.

PropertyValue (for 4-Methoxybenzyl alcohol)
Molecular Formula C8H10O2
Molecular Weight 138.17 g/mol
Appearance Colorless to yellow solid
Melting Point/Range 23 - 25.5 °C / 73.4 - 77.9 °F
Boiling Point/Range 259 °C / 498.2 °F @ 760 mmHg
Flash Point 146 °C / 294.8 °F
Density 1.113 g/cm3 @ 25 °C

Source:[1]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of laboratory chemicals like this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to Handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment Complete f Dispose of Waste in Accordance with Regulations e->f g Remove and Dispose of PPE f->g h Wash Hands Thoroughly g->h

A flowchart outlining the key steps for the safe handling of laboratory chemicals.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-Butoxybenzyl alcohol
Reactant of Route 2
4-Butoxybenzyl alcohol

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